3-Ethynyl-1,1-dimethoxycyclobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRJMOLVGHCUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Ethynyl-1,1-dimethoxycyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of 3-ethynyl-1,1-dimethoxycyclobutane, a valuable building block in medicinal chemistry and organic synthesis. The unique conformational constraints and three-dimensional architecture of the cyclobutane scaffold offer significant advantages in drug design, potentially enhancing potency, selectivity, and pharmacokinetic profiles.[1][2][3] The incorporation of an ethynyl group provides a versatile handle for further functionalization, including click chemistry and cross-coupling reactions.
Retrosynthetic Strategy and Pathway Design
The synthesis of this compound can be approached through several strategic disconnections. A logical and efficient pathway commences with a readily available functionalized cyclobutane precursor, followed by the sequential introduction of the gem-dimethoxy and ethynyl moieties. The chosen strategy prioritizes the use of robust and well-established chemical transformations to ensure high yields and reproducibility.
Our retrosynthetic analysis identifies 3-oxocyclobutanecarboxylic acid as a suitable starting material. This compound can be converted to a key aldehyde intermediate, which then undergoes a one-carbon homologation to install the terminal alkyne. The ketone functionality is protected as a dimethyl ketal prior to the final ethynylation step.
Caption: Retrosynthetic analysis of this compound.
Synthetic Protocol
The following sections provide a detailed, step-by-step methodology for the synthesis of this compound, starting from 3-oxocyclobutanecarboxylic acid.
Part 1: Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate
The initial steps involve the esterification of the carboxylic acid and subsequent protection of the ketone as a dimethyl ketal.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
The carboxylic acid is first converted to its methyl ester to prevent side reactions in the subsequent ketalization step.
-
Reaction: 3-Oxocyclobutanecarboxylic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.
-
Rationale: Fischer esterification is a reliable and high-yielding method for the preparation of esters from carboxylic acids and alcohols.
Step 2: Ketalization of Methyl 3-oxocyclobutane-1-carboxylate
The ketone functionality is protected as a dimethyl ketal using trimethyl orthoformate.[4][5]
-
Reaction: Methyl 3-oxocyclobutane-1-carboxylate is treated with trimethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in methanol.
-
Rationale: The formation of the ketal protects the ketone from reacting in the subsequent reduction step. Trimethyl orthoformate serves as both the reagent and a water scavenger, driving the equilibrium towards product formation.[6][7]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Oxocyclobutanecarboxylic Acid | 1.0 | 114.10 | 10.0 g |
| Methanol | solvent | 32.04 | 100 mL |
| Sulfuric Acid (conc.) | catalytic | 98.08 | 0.5 mL |
| Trimethyl Orthoformate | 1.5 | 106.12 | 13.9 mL |
| p-Toluenesulfonic Acid | catalytic | 172.20 | 150 mg |
Experimental Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g) in methanol (100 mL) is added concentrated sulfuric acid (0.5 mL). The mixture is heated to reflux for 4 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude methyl 3-oxocyclobutane-1-carboxylate.
-
The crude ester is dissolved in methanol (100 mL), and trimethyl orthoformate (13.9 mL) and p-toluenesulfonic acid (150 mg) are added. The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of triethylamine (1 mL) and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford methyl 3,3-dimethoxycyclobutane-1-carboxylate.
Part 2: Synthesis of 1,1-Dimethoxycyclobutane-3-carbaldehyde
The ester is reduced to the corresponding primary alcohol, which is then oxidized to the aldehyde.
Step 3: Reduction of Methyl 3,3-dimethoxycyclobutane-1-carboxylate
The methyl ester is reduced to the primary alcohol using a mild reducing agent.
-
Reaction: Methyl 3,3-dimethoxycyclobutane-1-carboxylate is treated with lithium aluminum hydride (LiAlH₄) in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.
Step 4: Oxidation of (3,3-Dimethoxycyclobutyl)methanol
The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.
-
Reaction: (3,3-Dimethoxycyclobutyl)methanol is oxidized using pyridinium chlorochromate (PCC) or a Swern oxidation.[8]
-
Rationale: PCC and Swern oxidation are selective methods for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 3,3-dimethoxycyclobutane-1-carboxylate | 1.0 | 174.19 | 10.0 g |
| Lithium Aluminum Hydride (LiAlH₄) | 1.2 | 37.95 | 2.6 g |
| Pyridinium Chlorochromate (PCC) | 1.5 | 215.56 | 18.6 g |
| Dichloromethane (DCM) | solvent | 84.93 | 200 mL |
Experimental Procedure:
-
A solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (10.0 g) in dry THF (50 mL) is added dropwise to a suspension of LiAlH₄ (2.6 g) in dry THF (100 mL) at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 2 hours.
-
The reaction is carefully quenched by the sequential addition of water (2.6 mL), 15% aqueous NaOH (2.6 mL), and water (7.8 mL). The resulting precipitate is filtered off and the filtrate is concentrated to give crude (3,3-dimethoxycyclobutyl)methanol.
-
To a suspension of PCC (18.6 g) in dry DCM (200 mL) is added a solution of crude (3,3-dimethoxycyclobutyl)methanol in dry DCM (50 mL). The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is filtered through a pad of silica gel and the filtrate is concentrated. The residue is purified by column chromatography to yield 1,1-dimethoxycyclobutane-3-carbaldehyde.
Part 3: Synthesis of this compound via Corey-Fuchs Reaction
The final step involves the conversion of the aldehyde to the terminal alkyne using the Corey-Fuchs reaction.[9][10][11][12][13]
-
Reaction: 1,1-Dimethoxycyclobutane-3-carbaldehyde is treated with carbon tetrabromide and triphenylphosphine to form the corresponding dibromoalkene. This intermediate is then treated with a strong base, such as n-butyllithium, to yield the terminal alkyne.[10]
-
Rationale: The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[9][13]
Caption: Mechanism of the Corey-Fuchs reaction.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Carbon Tetrabromide (CBr₄) | 2.0 | 331.63 | 4.6 g |
| Triphenylphosphine (PPh₃) | 4.0 | 262.29 | 7.3 g |
| 1,1-Dimethoxycyclobutane-3-carbaldehyde | 1.0 | 144.17 | 1.0 g |
| n-Butyllithium (n-BuLi) in hexanes | 2.2 | 64.06 | (as 2.5 M soln) |
| Dichloromethane (DCM) | solvent | 84.93 | 50 mL |
| Tetrahydrofuran (THF) | solvent | 72.11 | 30 mL |
Experimental Procedure:
-
To a solution of carbon tetrabromide (4.6 g) and triphenylphosphine (7.3 g) in dry DCM (50 mL) at 0 °C is added a solution of 1,1-dimethoxycyclobutane-3-carbaldehyde (1.0 g) in dry DCM (10 mL). The mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour.
-
The reaction mixture is concentrated and the residue is purified by column chromatography to give 3-(dibromomethylidene)-1,1-dimethoxycyclobutane.
-
To a solution of the dibromoalkene in dry THF (30 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with water (10 mL) and the mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Conclusion
This guide outlines a robust and detailed synthetic route to this compound. The presented protocol leverages well-established reactions in organic synthesis, providing a reliable method for accessing this valuable building block. The strategic incorporation of the conformationally restricted cyclobutane core and the versatile ethynyl functionality makes this compound a highly attractive scaffold for the development of novel therapeutics and functional materials.
References
-
Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
- Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Master Organic Chemistry. Formation of alkynes through double elimination of vicinal dibromides. [Link]
-
RSC Publishing. (2023). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. [Link]
-
Gelest Technical Library. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. [Link]
-
YouTube. (2014). Synthesis of Alkynes. [Link]
-
Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]
-
Organic Chemistry Class Notes. Preparation of Alkynes: Elimination Reactions of Dihalides. [Link]
-
Grokipedia. Seyferth–Gilbert homologation. [Link]
-
Organic Syntheses Procedure. trimethylsilylacetylene. [Link]
-
Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]
-
Wikipedia. Seyferth–Gilbert homologation. [Link]
-
Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]
-
Wikipedia. Corey–Fuchs reaction. [Link]
-
ACS Green Chemistry. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. [Link]
-
YouTube. (2025). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]
-
Grokipedia. Corey–Fuchs reaction. [Link]
-
NROChemistry. Seyferth-Gilbert Homologation. [Link]
-
NROChemistry. Corey-Fuchs Homologation. [Link]
-
PubMed Central. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]
- Google Patents.
- Google Patents.
-
Indian Academy of Sciences. Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. [Link]
Sources
- 1. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 6. EP0595228A2 - Process for the preparation of ketals - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Corey-Fuchs Reaction [organic-chemistry.org]
- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Chemical Properties of 3-Ethynyl-1,1-dimethoxycyclobutane
Introduction
Cyclobutane scaffolds have garnered significant interest in modern medicinal chemistry and drug discovery. Their inherent ring strain and unique three-dimensional geometry offer a valuable tool for creating conformationally restricted analogues of more flexible molecules, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The incorporation of a reactive ethynyl group and a stable dimethoxyacetal functionality onto this framework, as seen in 3-ethynyl-1,1-dimethoxycyclobutane, presents a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of this intriguing molecule, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is a functionalized cyclobutane with a molecular formula of C₈H₁₂O₂. Its structure features a four-membered carbocyclic ring, a terminal alkyne, and a geminal diether (acetal). The presence of these distinct functional groups dictates its chemical behavior and potential applications.
| Property | Predicted Value |
| Molecular Weight | 140.18 g/mol |
| Molecular Formula | C₈H₁₂O₂ |
| IUPAC Name | This compound |
| Boiling Point | Estimated 150-170 °C (at atm. pressure) |
| Density | Estimated 0.95-1.05 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. |
Proposed Synthesis
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Generalized Approach
-
[2+2] Cycloaddition: 1,1-Dimethoxyethene is reacted with 3-butynoyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the corresponding cyclobutanone intermediate.
-
Wittig Reaction: The cyclobutanone is then subjected to a Wittig reaction using a methylidene phosphorane (generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium) to introduce an exocyclic double bond.
-
Hydroboration-Oxidation: The resulting methylene cyclobutane is treated with a hydroborating agent (e.g., borane-tetrahydrofuran complex) followed by oxidative workup (hydrogen peroxide and sodium hydroxide) to afford the hydroxymethyl cyclobutane derivative.
-
Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.
-
Seyferth-Gilbert Homologation: Finally, the aldehyde is converted to the terminal alkyne via the Seyferth-Gilbert homologation using dimethyl (diazomethyl)phosphonate and a base like potassium tert-butoxide.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely heavily on spectroscopic techniques, primarily NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals for the cyclobutane ring protons, the methoxy groups, and the ethynyl group.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | s | 6H | -OCH₃ |
| ~2.8 | m | 1H | CH-C≡CH |
| ~2.5 | m | 2H | CH₂ (adjacent to CH-C≡CH) |
| ~2.2 | m | 2H | CH₂ (adjacent to C(OCH₃)₂) |
| ~2.0 | t | 1H | C≡C-H |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~100 | C(OCH₃)₂ |
| ~83 | C≡C-H |
| ~69 | C≡C-H |
| ~50 | -OCH₃ |
| ~35 | CH₂ |
| ~30 | CH-C≡CH |
| ~25 | CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum would provide clear evidence for the presence of the key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2950-2850 | Medium | C-H (aliphatic) stretch |
| ~2120 | Weak | C≡C stretch |
| ~1100-1050 | Strong | C-O (acetal) stretch |
digraph "Spectroscopic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Synthesized Compound"]; B[label="IR Spectroscopy", fillcolor="#EA4335"]; C [label="NMR Spectroscopy", fillcolor="#FBBC05"]; D [label="Mass Spectrometry", fillcolor="#34A853"]; E [label="Functional Group Identification\n(C≡C, C-O, ≡C-H)"]; F [label="Structural Elucidation\n(Connectivity, Stereochemistry)"]; G [label="Molecular Weight and\nFragmentation Pattern"]; H [label="Structural Confirmation"];
A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; E -> H; F -> H; G -> H; }
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
Chemical Reactivity
The chemical reactivity of this compound is governed by its two primary functional groups: the terminal alkyne and the dimethoxyacetal.
Reactions of the Ethynyl Group
The terminal alkyne is a versatile functional handle for a variety of chemical transformations:
-
Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic and can be removed by a strong base (e.g., n-butyllithium) to generate a lithium acetylide. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
-
Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. For instance, a [3+2] cycloaddition with an azide would yield a triazole, a common motif in medicinal chemistry.[6]
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the direct attachment of the cyclobutane scaffold to aromatic systems.
-
Hydration: In the presence of a mercury(II) catalyst and acid, the alkyne can be hydrated to form a methyl ketone.
Reactivity of the Dimethoxyacetal Group
The 1,1-dimethoxycyclobutane moiety functions as a protecting group for a ketone.
-
Stability: Acetals are generally stable under neutral and basic conditions, making them compatible with a wide range of reagents, including organometallics and reducing agents.[7][8]
-
Hydrolysis: The acetal is susceptible to hydrolysis under acidic conditions, which would regenerate the parent ketone.[9][10] This allows for the selective deprotection of the carbonyl group at a later stage in a synthetic sequence.
Potential Applications in Drug Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates.
-
Scaffold for Bioisosteric Replacement: The cyclobutane ring can serve as a rigid, non-planar bioisostere for other groups, such as phenyl rings or longer alkyl chains. This can lead to improved metabolic stability and binding affinity.[1]
-
Introduction of 3D-Character: The puckered nature of the cyclobutane ring introduces three-dimensionality into otherwise flat molecules, which is often beneficial for target engagement.
-
Versatile Intermediate: The orthogonal reactivity of the ethynyl and acetal groups allows for the sequential introduction of different molecular fragments, facilitating the construction of diverse chemical libraries for high-throughput screening. For example, the ethynyl group can be used for "click" chemistry to conjugate the molecule to other entities.
-
Conformational Restriction: The rigid cyclobutane core can be used to lock a molecule in a specific conformation, which can be crucial for binding to a biological target.[2][3]
Conclusion
This compound, while not extensively characterized in the literature, represents a promising and versatile building block for organic synthesis and drug discovery. Its synthesis is achievable through established synthetic methodologies. The predictable reactivity of its functional groups, coupled with the desirable properties of the cyclobutane scaffold, makes it a valuable tool for medicinal chemists seeking to create novel molecules with enhanced pharmacological profiles. Further research into the synthesis and reactivity of this and related compounds is warranted to fully explore their potential in the development of new therapeutics.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
A. Cyclobutane and cyclobutene motifs occur in many medicinally.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ethynylcyclobutane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1,1-Dimethoxycyclohexane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024, June 11). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Cycloaddition. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). Retrieved January 20, 2026, from [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository. Retrieved January 20, 2026, from [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021, March 3). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry IR and NMR Spectroscopy of the Alkane Ethane. (2018, February 3). YouTube. Retrieved January 20, 2026, from [Link]
-
1,1-Dimethylcyclobutane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
6: Structural Identification of Organic Compounds- IR and NMR Spectroscopy. (2021, December 15). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved January 20, 2026, from [Link]
-
1,1-Dimethylcyclopentane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloaddition - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and versatile building block in contemporary medicinal chemistry. Its unique conformational properties and stereochemical richness offer a compelling strategy for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of functionalized cyclobutanes, with a conceptual focus on structures exemplified by 3-ethynyl-1,1-dimethoxycyclobutane. We will explore the strategic incorporation of this scaffold in drug design, delve into key synthetic methodologies for its construction and functionalization, and discuss the reactivity of synthetically valuable moieties appended to the cyclobutane core.
The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
The incorporation of a cyclobutane ring into a drug candidate can bestow a range of desirable properties. Its inherent ring strain and puckered conformation provide a level of three-dimensional complexity that can facilitate precise interactions with biological targets.[1][2]
Key Advantages of the Cyclobutane Scaffold:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target and enhancing potency.
-
Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering a means to improve the pharmacokinetic profile of a drug candidate.[1]
-
Improved Physicochemical Properties: As a non-planar, sp³-rich scaffold, the cyclobutane ring can improve solubility and reduce the planarity of a molecule, which can be advantageous for oral bioavailability and avoiding interactions with flat, aromatic-binding proteins like those involved in toxicity.
-
Novel Chemical Space: The underutilization of the cyclobutane motif compared to more common five- and six-membered rings provides an opportunity to explore novel chemical space and develop intellectual property.[1]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other common functionalities, such as gem-dimethyl groups or alkenes, while offering a distinct vectoral projection of substituents.[2]
Core Identifiers and Physicochemical Properties
While "this compound" is not extensively documented in public chemical databases, we can extrapolate its fundamental properties. The presence of a terminal alkyne and a dimethyl acetal offers significant synthetic versatility.
| Identifier | Value | Source |
| CAS Number | Not publicly available in major databases. A commercial supplier lists a product with this name.[3] | N/A |
| Molecular Formula | C₈H₁₂O₂ | Calculated |
| Molecular Weight | 140.18 g/mol | Calculated |
| Key Functional Groups | Terminal Alkyne, Dimethyl Acetal | N/A |
Synthetic Strategies for Functionalized Cyclobutanes
The construction of substituted cyclobutanes has historically been a challenge. However, modern synthetic methods have made this scaffold more accessible.
[2+2] Cycloaddition Reactions
The most direct route to the cyclobutane core is through the [2+2] cycloaddition of two appropriately substituted alkenes or an alkene and an alkyne.[4] These reactions can be promoted thermally or photochemically.
Conceptual Synthetic Workflow for a Substituted Cyclobutane:
Caption: Synthetic pathways from the core molecule.
Applications in Drug Discovery
Functionalized cyclobutanes are increasingly found in clinical drug candidates across various therapeutic areas. T[1]heir ability to act as rigid scaffolds allows for the precise positioning of pharmacophoric elements to optimize interactions with biological targets. The synthetic handles present in molecules like this compound make them ideal starting points for the construction of libraries of complex molecules for screening and lead optimization.
Conclusion
While this compound itself may be a niche chemical entity, it serves as an excellent conceptual model for the strategic design and synthesis of functionalized cyclobutanes. The unique conformational constraints of the cyclobutane ring, combined with the versatile reactivity of appended functional groups, provide a rich platform for the discovery of next-generation therapeutics. As synthetic methodologies continue to advance, we can expect to see the cyclobutane scaffold play an increasingly prominent role in the design of innovative medicines.
References
-
PubChem. 1,3-Dimethylcyclobutane. National Center for Biotechnology Information. [Link]
-
PubChem. 1,1-Dimethoxy-3-methylbutane. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Ethyl-1,3-dimethylcyclobutene. National Center for Biotechnology Information. [Link]
-
Baran, P. S., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(1), 1-12. [Link]
-
MDPI. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. [Link]
-
PubChem. 3-Ethyl-1,1-dimethylcyclobutane. National Center for Biotechnology Information. [Link]
-
MDPI. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]
-
Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1857-1869. [Link]
-
Trost, B. M., & Krische, M. J. (2013). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 135(49), 18451-18465. [Link]
-
Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
SpectraBase. (E)-3-Ethylidene-1,2-bis(methoxycarbonyl)-4,4-dimethyl cyclobutene. [Link]
-
Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]
-
Wang, Y., et al. (2020). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 11(30), 7935-7940. [Link]
-
Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]
-
PubChem. 3,4-dimethylcyclobut-3-ene-1,2-dione. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Ethynyl-3-methylcyclopentane. National Center for Biotechnology Information. [Link]
-
PubChem. 3,3-Dimethoxycyclobutanecarboxamide. National Center for Biotechnology Information. [Link]
-
Klimko, Y., et al. (2023). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Innovaciencia, 11(1), 1-10. [Link]
-
PubChem. 1,1-Dimethylcyclobutane. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Characterization of 3-Ethynyl-1,1-dimethoxycyclobutane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel cyclobutane derivative, 3-ethynyl-1,1-dimethoxycyclobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design and data interpretation. By grounding its claims in authoritative sources and providing detailed, self-validating protocols, this guide aims to serve as a definitive resource for the analysis of this and structurally related molecules.
Introduction: The Structural Significance of this compound
The molecule this compound presents a unique combination of functionalities within a strained four-membered ring system. The presence of a terminal alkyne offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a potentially valuable building block in medicinal chemistry and materials science. The dimethoxy acetal at the C1 position serves as a protecting group for a carbonyl functionality, which can be revealed under specific acidic conditions. Understanding the precise spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide will systematically explore the predicted spectroscopic data for this compound, providing a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Each section will not only present the expected data but also elucidate the underlying principles that govern the spectral appearance, thereby offering a deeper understanding of the molecule's electronic and structural properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Cyclobutane Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the rigid and puckered nature of the cyclobutane ring, which can lead to diastereotopic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.20 | s | 6H | -OCH₃ | The two methoxy groups are chemically equivalent and appear as a sharp singlet. Their chemical shift is typical for methoxy groups of an acetal. |
| ~2.80 - 2.95 | m | 1H | H-3 | This proton is deshielded due to its proximity to the electron-withdrawing ethynyl group. The multiplicity will be complex due to coupling with the adjacent cyclobutane protons. |
| ~2.40 - 2.55 | m | 2H | H-2 (axial & equatorial) | These protons are adjacent to the acetal and the methine proton at C3. They are expected to be diastereotopic and will show complex splitting patterns. |
| ~2.20 - 2.35 | m | 2H | H-4 (axial & equatorial) | Similar to the H-2 protons, these are also diastereotopic and will exhibit complex splitting. |
| ~2.05 | s | 1H | ≡C-H | The acetylenic proton typically appears as a sharp singlet in this region.[1] |
Expert Insight: The puckered conformation of the cyclobutane ring is a key determinant of the observed coupling constants between the ring protons. Analysis of these coupling constants, through techniques like 2D NMR (COSY), can provide valuable information about the three-dimensional structure of the molecule. Protons on a cyclobutane ring typically exhibit chemical shifts around 1.98 ppm.[2][3] The substituents in this compound will cause shifts from this base value.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide a count of the unique carbon environments and information about their hybridization.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~100 - 105 | C-1 | The quaternary carbon of the acetal is significantly deshielded by the two oxygen atoms. |
| ~83 | -C≡C-H | The sp-hybridized carbon of the terminal alkyne. |
| ~70 | -C≡C -H | The substituted sp-hybridized carbon of the alkyne. |
| ~50 | -OCH₃ | The carbon atoms of the two equivalent methoxy groups. |
| ~35 - 40 | C-2 & C-4 | The methylene carbons of the cyclobutane ring. Their exact shift will depend on the ring conformation. |
| ~25 - 30 | C-3 | The methine carbon attached to the ethynyl group. |
Authoritative Grounding: The chemical shifts of cyclobutane carbons are influenced by ring strain and substitution. Unsubstituted cyclobutane has a ¹³C chemical shift of 22.4 ppm. The presence of substituents significantly alters these values.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 512-2048 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. For this compound, the IR spectrum will clearly indicate the presence of the terminal alkyne and the C-O bonds of the acetal.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal alkyne C-H bond.[1][4][5] |
| ~2950-2850 | Medium-Strong | C-H stretch | Aliphatic C-H bonds of the cyclobutane ring and methoxy groups. |
| ~2120 | Weak-Medium | C≡C stretch | Carbon-carbon triple bond of the terminal alkyne.[4][5] |
| ~1100-1050 | Strong | C-O stretch | Asymmetric and symmetric stretching of the acetal C-O bonds. |
Causality in Experimental Choices: The sharpness and high frequency of the ≡C-H stretch at ~3300 cm⁻¹ is a highly diagnostic feature that distinguishes it from the broader O-H or N-H stretching bands that can appear in a similar region.[4][5] The weakness of the C≡C stretch is typical for terminal alkynes.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their wavenumbers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the proposed structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
Molecular Ion (M⁺):
-
The molecular formula of this compound is C₈H₁₂O₂.
-
The calculated monoisotopic mass is 140.0837 g/mol .
-
The molecular ion peak (M⁺) is expected at m/z = 140.
Key Fragmentation Pathways: The fragmentation of acetals in EI-MS is well-characterized. The primary fragmentation pathways for this compound are expected to be:
-
Loss of a methoxy radical (-•OCH₃): This is a common fragmentation for acetals, leading to a resonance-stabilized oxonium ion.
-
[M - 31]⁺ at m/z = 109.
-
-
Loss of methanol (-CH₃OH): This can occur via a rearrangement process.
-
[M - 32]⁺ at m/z = 108.
-
-
Cleavage of the cyclobutane ring: The strained ring can undergo various cleavage patterns.
Predicted Mass Spectrum Fragments:
| m/z | Relative Intensity | Proposed Fragment |
| 140 | Low | [M]⁺ |
| 109 | High | [M - •OCH₃]⁺ |
| 108 | Medium | [M - CH₃OH]⁺ |
| 81 | Medium | [C₆H₉]⁺ (Loss of C₂H₃O₂) |
| 75 | High | [CH(OCH₃)₂]⁺ |
Trustworthiness of Protocols: The fragmentation patterns of acetals are highly reproducible under standard EI conditions, making them a reliable diagnostic tool.[6][7][8] The high relative abundance of the [M - •OCH₃]⁺ and the [CH(OCH₃)₂]⁺ fragments would provide strong evidence for the 1,1-dimethoxy functionality.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape.
MS Parameters (EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: Typically 230 °C.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern.
Visualization of Key Concepts
Visual aids are essential for understanding complex chemical information. The following diagrams illustrate the molecular structure and a typical experimental workflow.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction and interpretation of the expected spectral data, grounded in fundamental principles and authoritative literature. The unique structural features of this molecule—the strained cyclobutane ring, the terminal alkyne, and the acetal functionality—each contribute distinct and identifiable signatures to the various spectra. By following the outlined experimental protocols and understanding the rationale behind the spectral features, researchers can confidently identify and characterize this valuable synthetic building block.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Alkynes. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ACS Publications. (1998). Mass Spectrometry of the Acetal Derivatives of...[Link]
-
The Journal of Organic Chemistry. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
-
RSC Publishing. (n.d.). Mass Spectra of Some Acetals. [Link]
-
ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds. [Link]
-
PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. datapdf.com [datapdf.com]
- 7. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of 3-ethynyl-1,1-dimethoxycyclobutane
Introduction
3-ethynyl-1,1-dimethoxycyclobutane is a versatile building block in modern organic synthesis, particularly valued in medicinal chemistry and materials science. Its unique structure, combining a strained cyclobutane ring, a reactive terminal alkyne, and a protective acetal group, offers a trifecta of functionalities for constructing complex molecular architectures. The terminal alkyne is amenable to a wide range of transformations, including "click" chemistry, Sonogashira coupling, and various addition reactions[1][2]. The dimethoxycyclobutane moiety serves as a bioisostere for other chemical groups, potentially influencing the pharmacokinetic and pharmacodynamic properties of a parent molecule[3].
However, the very features that make this compound synthetically attractive also present inherent stability challenges. The ring strain of the cyclobutane, the reactivity of the alkyne, and the sensitivity of the acetal group all contribute to potential degradation pathways. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offering field-proven insights and protocols to ensure its integrity from storage to application.
Chemical Structure and Functional Group Analysis: A Triad of Reactivity
To understand the stability profile of this compound, it is essential to deconstruct the molecule into its core functional components and analyze their individual chemical behaviors.
-
The Cyclobutane Ring: Four-membered carbocycles like cyclobutane are characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds)[4][5]. While generally stable at room temperature, this inherent strain makes the ring susceptible to opening under various conditions, including acidic, basic, thermal, or photochemical stress[6]. For drug development professionals, it's crucial to recognize that while the cyclobutane ring can offer conformational restriction, its stability can be context-dependent within a larger molecule[3].
-
The Acetal (1,1-dimethoxy) Group: The 1,1-dimethoxy group is a protective acetal. Acetals are kinetically stable under neutral and basic conditions, making them excellent protecting groups for ketones. However, they are highly susceptible to hydrolysis under acidic conditions, readily reverting to the parent ketone and two equivalents of methanol[7][8][9]. The mechanism proceeds via a resonance-stabilized carboxonium ion, and the presence of even trace amounts of acid can catalyze this degradation[7][10]. This acid sensitivity is the most significant, immediate stability concern for this compound.
-
The Terminal Alkyne (Ethynyl Group): The C-H bond of a terminal alkyne is notably more acidic (pKa ≈ 25) than that of alkanes or alkenes[11]. This acidity means the compound can be deprotonated by strong bases to form a nucleophilic acetylide anion[11]. While generally stable, terminal alkynes can undergo undesired reactions in the presence of certain metals (especially copper, which can lead to oxidative coupling) or strong bases. Protection of the terminal alkyne may be necessary for some synthetic steps, highlighting its inherent reactivity[12].
Potential Degradation Pathways
The combination of these three functional groups leads to several potential degradation pathways. The most probable pathway is the acid-catalyzed hydrolysis of the acetal group, which is likely the primary mode of decomposition under ambient, non-ideal conditions.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Conditions
Based on the chemical properties of the functional groups, the following storage and handling conditions are recommended to maximize the shelf-life and purity of this compound. A related compound, 3,3-dimethoxycyclobutane-1-carboxylate methyl ester, is recommended to be stored at room temperature, which provides a useful reference point[13].
Data Presentation: Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation pathways, especially those involving the strained cyclobutane ring. While room temperature may be acceptable for short periods, long-term storage should be under refrigeration. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which in the presence of acidic surfaces (like glass), can initiate hydrolysis of the acetal. |
| Light | Amber Vial / Dark | Protects the compound from potential photochemical degradation or rearrangement reactions associated with the strained cyclobutane ring. |
| Container | Borosilicate glass vial with a PTFE-lined cap | Provides a non-reactive surface. The PTFE liner prevents moisture ingress and potential leaching from the cap material. |
| Handling | In a dry, well-ventilated area or fume hood | Minimizes contact with moisture and air. Standard practice for handling volatile organic compounds. |
Experimental Protocol: Purity and Stability Assessment via ¹H NMR
To ensure the integrity of this compound, especially after prolonged storage or before use in a critical reaction, its purity should be verified. A simple ¹H NMR spectrum can quickly identify the presence of the primary degradation product, 3-ethynylcyclobutanone.
Step-by-Step Methodology
-
Sample Preparation:
-
Carefully weigh approximately 5-10 mg of this compound in a clean, dry vial under an inert atmosphere if possible.
-
Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize acid impurities.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure proper shimming to obtain sharp peaks for accurate integration.
-
-
Spectral Analysis:
-
Identify Key Peaks for the Parent Compound:
-
The two methoxy groups (-OCH₃) of the acetal should appear as a sharp singlet.
-
The terminal alkyne proton (-C≡CH) will be a distinct singlet or a narrow triplet.
-
The cyclobutane ring protons will appear as a series of multiplets.
-
-
Look for Degradation Product Peaks:
-
The primary degradation product, 3-ethynylcyclobutanone, will lack the characteristic acetal methoxy singlet.
-
The cyclobutane protons adjacent to the newly formed ketone will be shifted downfield compared to the parent compound.
-
-
Quantification:
-
Integrate the area of a well-resolved peak from the parent compound (e.g., the acetal methoxy singlet) and a peak from the degradation product.
-
The relative integration values can provide an estimate of the purity.
-
-
Mandatory Visualization: Workflow for Stability Assessment
Caption: Decision workflow for assessing the stability and purity of the compound.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly tied to its purity. The compound's stability is primarily threatened by the acid-catalyzed hydrolysis of its acetal functional group. By understanding the inherent reactivity of its constituent parts—the strained cyclobutane ring, the acid-labile acetal, and the reactive terminal alkyne—researchers can implement effective storage and handling strategies. Adherence to the recommendations outlined in this guide—specifically, storage under refrigerated, inert, and dark conditions—will significantly mitigate degradation risks. Regular purity assessment via techniques like ¹H NMR is a critical, self-validating step to ensure the integrity of the material before its use in sensitive and high-stakes applications like drug development.
References
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). National Institutes of Health. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]
-
Stability of acetals and hemi-acetals in acid and base. (2019). YouTube. [Link]
-
Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry. [Link]
-
Concept and reaction schemes of the synthesis and degradation of... (n.d.). ResearchGate. [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.). MDPI. [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). ResearchGate. [Link]
-
Terminal Alkyne Biosynthesis in Marine Microbes. (n.d.). National Institutes of Health. [Link]
-
Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? (2021). Chemistry Stack Exchange. [Link]
-
Stability of Cycloalkanes - Ring Strain. (2023). Chemistry LibreTexts. [Link]
-
Core type 2 triose with terminal alkyne (Linker-CΞCH A). (n.d.). Amerigo Scientific. [Link]
-
Ethynylcyclobutane. (n.d.). PubChem. [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2025). ResearchGate. [Link]
-
Alkynes. (2021). Chemistry LibreTexts. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). sioc-journal.cn. [Link]
Sources
- 1. Terminal Alkyne Biosynthesis in Marine Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 13. 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester 97% | CAS: 98231-07-3 | AChemBlock [achemblock.com]
The Cyclobutane Ring: A Strained Scaffold for Potent Bioactivity in Natural Products
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Allure of the Strained Ring
In the vast and intricate world of natural products, the cyclobutane moiety stands out as a fascinating structural anomaly.[1][2] Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal tetrahedral geometry, would seemingly destine it for chemical instability. Yet, nature has repeatedly harnessed this strained four-membered ring to construct a diverse arsenal of biologically active molecules.[1][2][3] This guide provides a comprehensive exploration of the discovery, origins, and intricate biosynthetic and synthetic routes to cyclobutane-containing natural products. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper understanding of the causality behind the experimental choices and the elegant logic of nature's synthetic machinery.
Part 1: Discovery and Isolation - Unearthing Nature's Hidden Gems
The journey to understanding cyclobutane-containing natural products begins with their discovery, often in complex biological matrices. These molecules are found across a wide range of organisms, from terrestrial plants and fungi to marine invertebrates.[1][3] The isolation and structural elucidation of these often-rare compounds present significant challenges due to their unique chemical properties and the minute quantities in which they are typically found.[4]
A Rich Tapestry of Biological Sources
Cyclobutane-containing natural products are not confined to a single domain of life. They have been isolated from a remarkable diversity of sources:
-
Plants: The genus Piper, for instance, is a rich source of cyclobutane-containing alkaloids, such as the piperarborenines.[1]
-
Fungi: Various fungi and their endophytic partners produce a range of bioactive cyclobutane alkaloids.[3]
-
Marine Invertebrates: Marine sponges, in particular, are a prolific source of unique cyclobutane-containing metabolites, including the potent antimicrobial agent sceptrin, first isolated from Agelas sceptrum.[1][2]
Experimental Workflow: From Bioassay-Guided Fractionation to Pure Compound
The process of isolating a novel cyclobutane-containing natural product is a meticulous endeavor, often guided by bioassays that reveal the presence of a compound with desired activity.
Experimental Protocol: Isolation of a Hypothetical Cyclobutane-Containing Alkaloid from a Marine Sponge
This protocol outlines a generalized approach for the isolation of a bioactive cyclobutane metabolite from a marine sponge.
-
Sample Collection and Preparation:
-
Collect sponge specimens and immediately freeze them at -80°C to halt enzymatic degradation.
-
Lyophilize the frozen sponge tissue to remove water, yielding a dry, powdered material.
-
-
Extraction:
-
Perform a sequential extraction of the dried sponge powder with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH). This initial fractionation separates compounds based on their general polarity.
-
Concentrate each solvent extract in vacuo to obtain the crude extracts.
-
-
Bioassay-Guided Fractionation:
-
Screen the crude extracts for the desired biological activity (e.g., antimicrobial, cytotoxic).
-
Select the most active crude extract for further fractionation. For a moderately polar alkaloid, the DCM or MeOH extract is often the most promising.
-
-
Column Chromatography:
-
Subject the active crude extract to column chromatography. Silica gel is a common stationary phase for the initial separation of moderately polar compounds.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Test the collected fractions in the bioassay to identify those containing the active compound(s).
-
-
Further Purification using High-Performance Liquid Chromatography (HPLC):
-
Pool the active fractions from column chromatography and concentrate them.
-
Subject the concentrated active fraction to preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used.
-
Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape for alkaloids.
-
Collect the peaks corresponding to the active compound(s).
-
-
Purity Assessment and Structure Elucidation:
-
Assess the purity of the isolated compound using analytical HPLC.
-
Determine the structure of the pure compound using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Caption: A generalized workflow for the isolation of bioactive natural products.
Part 2: The Genesis of the Cyclobutane Ring - Biosynthetic Pathways
Nature employs sophisticated enzymatic machinery to construct the strained cyclobutane ring. The biosynthesis of these fascinating molecules often involves pericyclic reactions, such as [2+2] and [4+2] cycloadditions, catalyzed by specialized enzymes.[5][6][7]
Enzymatic [2+2] and [4+2] Cycloadditions: A Tale of Two Pathways
The formation of the cyclobutane ring in natural products is predominantly attributed to two key cycloaddition reactions:
-
[2+2] Cycloaddition: This reaction involves the joining of two alkene moieties to form a four-membered ring. While photochemical [2+2] cycloadditions are common in synthetic chemistry, the existence of enzymes that catalyze thermal [2+2] cycloadditions has been a subject of intense research.[5][6][8] The enzyme PloI4, involved in the biosynthesis of pyrroindomycins, has been shown to catalyze a competitive [2+2] and [4+2] cycloaddition, providing a rare example of an enzymatic thermal [2+2] cycloaddition.[3][6]
-
[4+2] Cycloaddition (Diels-Alder Reaction): This powerful reaction forms a six-membered ring from a conjugated diene and a dienophile. While not directly forming a cyclobutane ring, Diels-Alder reactions are crucial in the biosynthesis of many complex natural products, and the enzymes that catalyze them, known as Diels-Alderases, are a fascinating area of study.[7][9]
Key Enzyme Families in Cyclobutane Biosynthesis
Several classes of enzymes play pivotal roles in the biosynthesis of cyclobutane-containing natural products:
-
Terpene Synthases/Cyclases: These enzymes are responsible for the cyclization of linear isoprenoid precursors into a vast array of terpene structures, some of which contain cyclobutane rings. The formation of the cyclobutane ring in these pathways often proceeds through carbocationic intermediates.
-
Polyketide Synthases (PKSs): PKSs are large, modular enzymes that synthesize polyketides through the sequential condensation of small carboxylic acid units. In some cases, the polyketide chain can undergo intramolecular cyclizations to form cyclobutane rings.
-
Non-ribosomal Peptide Synthetases (NRPSs): NRPSs are responsible for the synthesis of a wide variety of peptide-based natural products. While less common, some NRPS-derived natural products incorporate cyclobutane moieties.
Caption: Overview of enzymatic cyclobutane formation.
Part 3: Laboratory Synthesis - Mimicking and Innovating Nature's Chemistry
The total synthesis of cyclobutane-containing natural products is a significant challenge for organic chemists, driving the development of novel synthetic methodologies.[10][11] The construction of the strained four-membered ring with precise stereochemical control is a key hurdle.
The Power of Photochemical [2+2] Cycloaddition
One of the most direct and widely used methods for synthesizing cyclobutane rings in the laboratory is the photochemical [2+2] cycloaddition of two alkenes.[2][8][12][13][14][15] This reaction is typically carried out by irradiating a solution of the alkene(s) with UV light, often in the presence of a photosensitizer.
Experimental Protocol: A Generalized Photochemical [2+2] Cycloaddition
This protocol describes a general procedure for a photochemical [2+2] cycloaddition to form a cyclobutane ring.
-
Reactant and Solvent Preparation:
-
Dissolve the alkene substrates in a suitable solvent in a quartz reaction vessel. The choice of solvent is crucial and should be transparent to the wavelength of light being used. Dichloromethane and acetone are common choices.
-
If a photosensitizer (e.g., benzophenone) is required to facilitate the reaction, add it to the solution.
-
Degas the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.
-
-
Irradiation:
-
Place the reaction vessel in a photochemical reactor equipped with a suitable light source, such as a medium-pressure mercury lamp.[16][17]
-
Irradiate the solution while maintaining a constant temperature, often with cooling to prevent side reactions.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the desired cyclobutane product from unreacted starting materials and any side products.
-
Case Study: The Total Synthesis of Piperarborenine D
The total synthesis of piperarborenine D, a cyclobutane-containing natural product from Piper arboreum, provides an excellent example of the strategic application of modern synthetic methods. Initial structural assignments were revised based on the outcomes of total synthesis efforts. One successful approach utilized an intramolecular [2+2] photocycloaddition strategy to construct the key cyclobutane core, demonstrating the power of this method in complex molecule synthesis.[3][16]
Part 4: Biological Activity and Therapeutic Potential
Cyclobutane-containing natural products exhibit a broad spectrum of biological activities, making them attractive leads for drug discovery.[1][3] Their unique three-dimensional structures, conferred by the strained cyclobutane ring, often lead to high-affinity interactions with biological targets.
| Natural Product Class | Example(s) | Biological Activity | Source Organism(s) |
| Alkaloids | Sceptrin, Piperarborenines | Antimicrobial, Antitumor | Marine Sponges, Piper species |
| Terpenoids | Grandisol, Lineatin | Insect Pheromones | Various Plants and Insects |
| Lignans | Endiandric Acids | Antiviral | Endiandra species |
| Nucleosides | Cyclobutane Pyrimidine Dimers | DNA Photoproducts | Formed by UV radiation on DNA |
Table 1: Selected examples of cyclobutane-containing natural products and their biological activities.
Antimicrobial Properties: A Promising Frontier
A significant number of cyclobutane-containing natural products have demonstrated potent antimicrobial activity.[1][3] The unique scaffold of these molecules may allow them to evade existing resistance mechanisms in pathogenic microbes.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard and quantitative technique for assessing the antimicrobial efficacy of a compound.[4][10][18][19][20]
-
Preparation of Reagents:
-
Prepare a stock solution of the purified cyclobutane natural product in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]
-
-
Serial Dilution in a 96-Well Plate:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to create a range of concentrations.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Part 5: Structural Elucidation - Deciphering the Four-Membered Ring
The precise determination of the structure, particularly the stereochemistry, of the cyclobutane ring is a critical and often challenging aspect of natural product chemistry.[16] NMR spectroscopy is the most powerful tool for this purpose.
The Nuances of NMR Spectroscopy for Cyclobutane Stereochemistry
The puckered nature of the cyclobutane ring and the potential for ring-flipping can lead to complex and sometimes "erratic" NMR chemical shifts.[16] However, careful analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide definitive stereochemical assignments.[13][21][22][23][24][25]
-
Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) around the cyclobutane ring is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on the ring.
-
Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for determining the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, providing crucial information about the stereochemistry of the cyclobutane ring.[21]
Conclusion: The Future is Four-Membered
Cyclobutane-containing natural products represent a rich and underexplored area of chemical diversity with immense potential for drug discovery. The continued exploration of novel biological sources, coupled with advances in biosynthetic pathway elucidation and innovative synthetic strategies, promises to unlock a new generation of therapeutic agents based on this unique and potent scaffold. The challenges in their isolation, synthesis, and structural characterization are significant, but the potential rewards in the form of novel medicines are a powerful driving force for continued research in this exciting field.
References
-
Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 14(12), 1018-1029. [Link]
-
Cushnie, T. P., & Lamb, A. J. (2011). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 18(11), 923-933. [Link]
-
Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(4), 854-885. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Baran, P. S., Maimone, T. J., & Richter, J. M. (2011). Total synthesis and structural revision of the piperarborenines via sequential cyclobutane C–H arylation. Journal of the American Chemical Society, 134(1), 18-21. [Link]
-
Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab Manual. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]
-
Ikeda, H., Ogasawara, Y., & Dairi, T. (2014). Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host. The Journal of antibiotics, 67(1), 29-35. [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (2005). The Art of Total Synthesis Through Cascade Reactions. Proceedings of the National Academy of Sciences, 102(44), 15813-15818. [Link]
-
Blunt, J. W., Copp, B. R., Keyzers, R. A., Munro, M. H., & Prinsep, M. R. (2009). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. Nature protocols, 4(2), 196-209. [Link]
-
Yang, P., Jia, Q., Song, S., & Huang, X. (2023). [2+ 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural product reports, 40(6), 1094-1129. [Link]
-
Bach, T. (2015). A Simple [2+ 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education, 92(8), 1418-1421. [Link]
-
Anjaneyulu, A. S. R., & Rao, D. S. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 107(1), 43-49. [Link]
-
Komatsu, K., & Onodera, S. (2018). Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces. Applied Sciences, 8(11), 2269. [Link]
-
Thorwirth, R., & Bach, T. (2021). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+ 2] Photocycloaddition Reactions. Chemical reviews, 121(15), 9419-9486. [Link]
-
de la Torre, M. C., & Rodriguez, I. (2018). Cyclobutanes in small-molecule drug candidates. Future medicinal chemistry, 10(15), 1857-1875. [Link]
-
Bilić, A., & Vianello, R. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504-1507. [Link]
-
Black, D. S. C. (1982). Endiandric Acid B. J. Am. Chem. Soc., 104(20), 5555-5557. [Link]
-
Stierle, A. A., & Stierle, D. B. (2014). Extraction and Chemical Profiling of a Caribbean Marine Sponge Clathria SP. Digital Commons @ Cal Poly. [Link]
-
Segre, A. L., Bella, J., & Raza, G. H. (2001). Structures and NMR Parameters of 1, 2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(S1), S43-S48. [Link]
-
Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1481-1486. [Link]
-
Gao, X., et al. (2023). A cyclase that catalyses competing 2+ 2 and 4+ 2 cycloadditions. Nature chemistry, 15(2), 177-184. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Enone–alkene cycloadditions. Accounts of chemical research, 47(10), 3174-3183. [Link]
-
Kelly, W. L. (2016). Recent Advances in Enzymatic Complexity Generation: Cyclization Reactions. Biochemistry, 55(40), 5587-5600. [Link]
-
Barnes, T. H. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1, 4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. Auburn University Electronic Theses and Dissertations. [Link]
-
Fetzner, S. (2004). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich Heine University Düsseldorf. [Link]
-
Bouzidi, N., et al. (2017). Extraction and Recovery of Bioactive Metabolites from Marine Sponge" Ircinia spinulosa". World Journal of Innovative Research, 1(2), 10-14. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
-
Carreño, N. C., et al. (2020). Identification, Cloning and Heterologous Expression of the Gene Cluster Directing RES-701-3,-4 Lasso Peptides Biosynthesis from a Marine Streptomyces Strain. Marine drugs, 18(5), 244. [Link]
-
Ikezawa, N., et al. (2011). GC-MS analysis of terpene products from an assay with DcTPS25 enzyme... ResearchGate. [Link]
-
Blin, K., et al. (2019). Sequence-based classification of type II polyketide synthase biosynthetic gene clusters for antiSMASH. Journal of industrial microbiology & biotechnology, 46(3-4), 389-400. [Link]
-
Williams, D. E., & Andersen, R. J. (2020). Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase. In Methods in enzymology (Vol. 644, pp. 225-244). Academic Press. [Link]
-
Medema, M. H., et al. (2014). A systematic computational analysis of biosynthetic gene cluster evolution: lessons for engineering biosynthesis. PLoS computational biology, 10(12), e1004016. [Link]
-
Amoutzias, G. D., et al. (2019). Genome-Based Analysis of Verticillium Polyketide Synthase Gene Clusters. Journal of Fungi, 5(4), 101. [Link]
-
Pitsev, A., & Kokotos, C. G. (2022). Photochemical [2+ 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(10), 6549-6559. [Link]
-
Weissman, K. J. (2015). Bioinformatics analysis and engineering of polyketide synthases. Methods in enzymology, 558, 277-308. [Link]
-
Dickschat, J. S. (2016). Mechanistic investigations on six bacterial terpene cyclases. Beilstein journal of organic chemistry, 12, 1784-1795. [Link]
-
Giese, M. W., et al. (2017). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Journal of AOAC International, 100(6), 1690-1699. [Link]
-
Liu, W., et al. (2016). Enzyme-Dependent [4+ 2] Cycloaddition Depends on Lid-like Interaction of the N-Terminal Sequence with the Catalytic Core in PyrI4. Cell chemical biology, 23(3), 363-372. [Link]
-
Bach, T. (1995). Enone–alkene cycloadditions. In Stereoselective Synthesis (pp. 1-46). Springer, Berlin, Heidelberg. [Link]
Sources
- 1. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Streptomyces as a versatile host platform for heterologous production of microbial natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00036J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme-Dependent [4 + 2] Cycloaddition Depends on Lid-like Interaction of the N-Terminal Sequence with the Catalytic Core in PyrI4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. research.rug.nl [research.rug.nl]
- 12. Total synthesis of endiandric acid J and beilcyclone A from cyclooctatetraene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ias.ac.in [ias.ac.in]
- 22. semanticscholar.org [semanticscholar.org]
- 23. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 24. researchgate.net [researchgate.net]
- 25. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Cyclobutane Building Blocks in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Three-Dimensionality in a Flat World
The contemporary landscape of medicinal chemistry is characterized by an increasing emphasis on molecules with greater three-dimensionality (3D). The "escape from flatland" is not merely a conceptual trend but a data-driven strategy to enhance compound properties, including potency, selectivity, and metabolic stability. In this pursuit, strained ring systems have emerged as powerful tools, and among them, the cyclobutane motif holds a place of particular significance. Its unique puckered conformation offers a rigid scaffold that can effectively orient substituents into vectorially defined regions of chemical space, a feature not readily achievable with more flexible aliphatic or planar aromatic systems. This guide provides an in-depth exploration of the commercial availability of cyclobutane building blocks, strategic considerations for their use, and practical synthetic methodologies for their incorporation into drug discovery programs.
The Cyclobutane Advantage: Why a Four-Membered Ring?
The utility of the cyclobutane ring in drug design stems from its distinct structural and physicochemical properties.[1][2] Unlike larger, more flexible cycloalkanes, the cyclobutane core adopts a rigid, puckered conformation. This inherent rigidity can be advantageous in pre-organizing a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.
Key strategic advantages of incorporating a cyclobutane moiety include:
-
Conformational Restriction: The rigid scaffold can lock flexible molecules into a desired bioactive conformation, enhancing potency and selectivity.[1][3][4]
-
Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[1][2]
-
Bioisosteric Replacement: Cyclobutanes can serve as effective bioisosteres for other groups, such as gem-dimethyl groups, alkenes, or even aromatic rings, offering improved physicochemical properties.[5]
-
Accessing Hydrophobic Pockets: The sp³-rich carbon framework of cyclobutane can effectively occupy hydrophobic pockets within protein binding sites.[1][2]
-
Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of pharmacophoric groups, optimizing interactions with biological targets.[1][2]
The Commercial Landscape: A Survey of Available Cyclobutane Building Blocks
The increasing application of cyclobutane scaffolds in drug discovery has been fueled by their growing commercial availability. Several chemical suppliers now offer a diverse range of cyclobutane building blocks, from simple monosubstituted derivatives to complex spirocyclic systems. Key suppliers in this space include PharmaBlock, Enamine, Sigma-Aldrich, and AA Blocks.
The following tables provide a categorized overview of commercially available cyclobutane building blocks.
Table 1: Monosubstituted Cyclobutane Building Blocks
| Compound Name | Structure | CAS Number | Supplier(s) |
| Cyclobutanecarboxylic acid | 3721-95-7 | Sigma-Aldrich | |
| Cyclobutylamine | 2516-34-9 | Sigma-Aldrich, PharmaBlock | |
| (Bromomethyl)cyclobutane | 17247-58-4 | Sigma-Aldrich | |
| Cyclobutanol | 2919-23-5 | Sigma-Aldrich |
Table 2: 1,1-Disubstituted Cyclobutane Building Blocks
| Compound Name | Structure | CAS Number | Supplier(s) |
| Cyclobutane-1,1-dicarboxylic acid | 5445-51-2 | Sigma-Aldrich, BLD Pharm | |
| 1-Aminocyclobutanecarboxylic acid | 22264-50-2 | Sigma-Aldrich, PharmaBlock | |
| 1-(Trifluoromethyl)cyclobutan-1-amine | 107496-54-8 | PharmaBlock | |
| Methyl 1-aminocyclobutanecarboxylate hydrochloride | 88690-57-5 | PharmaBlock |
Table 3: 1,2-Disubstituted Cyclobutane Building Blocks
| Compound Name | Structure | CAS Number | Supplier(s) |
| trans-Cyclobutane-1,2-dicarboxylic acid | 1124-04-5 | Sigma-Aldrich | |
| cis-Cyclobutane-1,2-dicarboxylic acid | 3396-20-1 | Fisher Scientific | |
| trans-Cyclobutane-1,2-diamine dihydrochloride | 206991-45-9 | Fisher Scientific |
Table 4: 1,3-Disubstituted Cyclobutane Building Blocks
| Compound Name | Structure | CAS Number | Supplier(s) |
| cis-3-Hydroxycyclobutanecarboxylic acid | 1383813-54-4 | PharmaBlock | |
| trans-3-Hydroxycyclobutanecarboxylic acid | 74316-29-3 | PharmaBlock | |
| cis-3-Aminocyclobutanecarboxylic acid | 1212304-86-3 | PharmaBlock | |
| trans-3-Aminocyclobutanecarboxylic acid | 946152-72-3 | PharmaBlock |
Table 5: Spirocyclic Cyclobutane Building Blocks
| Compound Name | Structure | CAS Number | Supplier(s) |
| 2-Azaspiro[3.3]heptane hydrochloride | 1159813-93-0 | PharmaBlock | |
| 6-Oxa-2-azaspiro[3.4]octane | 1033700-92-3 | PharmaBlock | |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | 1225532-90-0 | PharmaBlock | |
| tert-Butyl 2-azaspiro[3.3]heptane-6-carboxylate | 1225532-89-7 | PharmaBlock |
Strategic Selection of Cyclobutane Scaffolds
The choice of a specific cyclobutane building block is dictated by the strategic goals of the drug design project. The following decision-making workflow can guide researchers in selecting the most appropriate scaffold.
Caption: Decision-making workflow for selecting cyclobutane building blocks.
Synthetic Strategies for Accessing Functionalized Cyclobutanes
While the commercial availability of cyclobutane building blocks is expanding, de novo synthesis or further functionalization of existing scaffolds is often necessary to access novel chemical matter. Key synthetic strategies include [2+2] cycloadditions and C-H functionalization.
[2+2] Photocycloaddition: A Classic Approach to Cyclobutane Synthesis
The [2+2] photocycloaddition of alkenes is a powerful and atom-economical method for the construction of the cyclobutane core.[6] Visible-light-mediated protocols have gained prominence due to their milder reaction conditions and broader functional group tolerance compared to traditional UV-mediated methods.[7][8]
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of Electron-Deficient Styrenes [8]
This protocol describes the homodimerization of an electron-deficient styrene using an organic photocatalyst.
Materials:
-
Electron-deficient styrene (1.0 equiv)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (0.5-1 mol%)
-
Anhydrous tetrahydrofuran (THF) (to make a 4 M solution with respect to the styrene)
-
Schlenk tube
-
Blue LEDs (e.g., 456 nm)
-
Magnetic stirrer
Procedure:
-
To a 10 mL Schlenk tube, add the electron-deficient styrene (1.0 equiv) and 4CzIPN (0.5-1 mol%).
-
Add anhydrous THF to achieve a 4 M concentration of the styrene.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the Schlenk tube in front of blue LEDs and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane product.
Causality Behind Experimental Choices:
-
4CzIPN as Photocatalyst: This organic photocatalyst is chosen for its ability to be excited by visible light and to efficiently promote the [2+2] cycloaddition of electron-deficient styrenes, a class of substrates that are often challenging for other photocatalytic systems.[8]
-
Anhydrous THF as Solvent: Anhydrous conditions are crucial to prevent quenching of the excited state of the photocatalyst by water. THF is a suitable solvent that dissolves the reactants and catalyst.
-
Degassing: The removal of oxygen is essential as it can quench the triplet excited state of the photocatalyst, thereby inhibiting the reaction.[8]
-
Blue LEDs: The wavelength of the light source is matched to the absorption maximum of the photocatalyst to ensure efficient excitation.
C-H Functionalization: A Modern Approach to Cyclobutane Diversification
C-H functionalization has emerged as a powerful strategy for the direct installation of functional groups onto the cyclobutane core, bypassing the need for pre-functionalized starting materials.[9][10][11] This approach offers a more step-economical route to a wide range of substituted cyclobutanes.
Experimental Protocol: Rhodium(II)-Catalyzed C-H Functionalization of an Aryl Cyclobutane [9]
This protocol describes the regioselective C-H insertion of a donor/acceptor carbene into an aryl cyclobutane.
Materials:
-
Aryl cyclobutane (1.0 equiv)
-
Diazo compound (e.g., ethyl 2-diazo-2-phenylacetate) (1.2 equiv)
-
Rhodium(II) catalyst (e.g., Rh₂(esp)₂) (1 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl cyclobutane (1.0 equiv) and the rhodium(II) catalyst (1 mol%).
-
Dissolve the solids in anhydrous DCM.
-
Slowly add a solution of the diazo compound (1.2 equiv) in anhydrous DCM to the reaction mixture via a syringe pump over several hours.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the functionalized cyclobutane.
Causality Behind Experimental Choices:
-
Rhodium(II) Catalyst: Rhodium(II) catalysts are highly effective in promoting the decomposition of diazo compounds to generate rhodium carbenes, which are the active species for C-H insertion. The choice of ligands on the rhodium catalyst can influence the regioselectivity of the C-H insertion.[9]
-
Slow Addition of Diazo Compound: The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate, which helps to minimize side reactions such as carbene dimerization.
-
Inert Atmosphere and Anhydrous Conditions: These conditions are necessary to prevent decomposition of the catalyst and unwanted side reactions.
Cyclobutanes in Action: Case Studies in Drug Discovery
The strategic application of cyclobutane building blocks has led to the development of several marketed drugs and promising clinical candidates.
-
Carboplatin: A platinum-based chemotherapy agent, Carboplatin features a cyclobutane-1,1-dicarboxylate ligand. This ligand modulates the reactivity of the platinum center compared to cisplatin, resulting in a significantly improved safety profile, particularly with respect to nephrotoxicity.[1][12]
-
Apalutamide (Erleada®): This non-steroidal antiandrogen used for the treatment of prostate cancer incorporates a spirocyclic cyclobutane moiety. This rigid scaffold plays a key role in orienting the pharmacophoric groups for optimal binding to the androgen receptor.[12]
-
TAK-828F: A clinical candidate for the treatment of Th17-driven autoimmune diseases, TAK-828F incorporates a rigid cis-cyclobutane acetic acid moiety. This was a strategic replacement for a more flexible n-butanoic acid, leading to improved potency and a favorable pharmacokinetic profile.[7]
Future Directions and Outlook
The utility of cyclobutane building blocks in drug discovery is poised to expand further. Advances in synthetic methodologies, including the development of more efficient and selective C-H functionalization and photocatalytic methods, will undoubtedly broaden the accessible chemical space of functionalized cyclobutanes. Furthermore, the exploration of novel cyclobutane-containing scaffolds, such as bicyclo[1.1.0]butanes and other highly strained systems, will continue to provide new opportunities for medicinal chemists to design next-generation therapeutics with enhanced properties.[13] The continued collaboration between academic and industrial research will be crucial in translating these synthetic innovations into tangible clinical benefits.
References
-
Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis. Chemical Science. [Link]
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Cell Press. [Link]
-
Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. NIH. [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. [Link]
-
The synthetic routes to cyclobutanes. | Download Scientific Diagram. ResearchGate. [Link]
-
Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. PMC. [Link]
-
Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC - NIH. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. ACS Publications. [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. Chemical Science (RSC Publishing). [Link]
-
Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. [Link]
-
ChemInform Abstract: Crossed Intermolecular [2 + 2] Cycloaddition of Styrenes by Visible Light Photocatalysis. ResearchGate. [Link]
-
a) Examples of prior art of cyclobutane C−H functionalization used in... ResearchGate. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
-
Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
-
Calculated and experimental properties of the cyclobutane fragment... ResearchGate. [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. [Link]
-
All Products - AA Blocks. AA Blocks. [Link]
-
3-chlorocyclobutanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
Products - AA Blocks. AA Blocks. [Link]
-
Other Heterocycles - AA Blocks. AA Blocks. [Link]
-
AA Blocks: Chemical Building Blocks Supplier. AA Blocks. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Bicyclobutanes - Enamine [enamine.net]
Unlocking New Chemical Space: A Technical Guide to the Theoretical Calculation of Cyclobutane Ring Strain
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a four-membered carbocycle, is an increasingly important structural unit in medicinal chemistry and materials science. Its inherent ring strain, a consequence of non-ideal bond angles and eclipsing interactions, imparts unique conformational properties and reactivity that can be strategically exploited in molecular design.[1][2] An accurate theoretical understanding and quantification of this strain are paramount for predicting molecular behavior, stability, and interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for calculating the ring strain of cyclobutane and its derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage the unique characteristics of this strained ring system in their work.
The Genesis of Strain: Deconstructing the Energetic Penalty in Cyclobutane
The concept of ring strain was first proposed by Adolf von Baeyer in 1885, who theorized that deviations from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbons would introduce instability in cyclic molecules.[3] While Baeyer's initial assumption of planar rings was later refined, his fundamental insight into angle strain remains a cornerstone of organic chemistry. In cyclobutane, the total ring strain, estimated to be around 26.3 kcal/mol, is a composite of two primary factors: angle strain and torsional strain.[4][5]
Angle Strain: The Inevitable Consequence of a Constrained Geometry
In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, a significant deviation from the preferred 109.5°.[4] This compression of bond angles leads to inefficient orbital overlap and a substantial increase in potential energy, known as angle strain or Baeyer strain.
Torsional Strain: The Price of Proximity
If cyclobutane were planar, the hydrogen atoms on adjacent carbon atoms would be in a fully eclipsed conformation, leading to repulsive steric interactions and a significant energetic penalty known as torsional or Pitzer strain. To alleviate this, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[4][6] This puckering slightly decreases the C-C-C bond angles to about 88°, paradoxically increasing angle strain, but the energetic gain from reducing the torsional strain by staggering the C-H bonds more than compensates for this.[6] The out-of-plane dihedral angle in the puckered conformation is approximately 25°.[6]
Quantifying the Strain: Theoretical Approaches and Computational Protocols
While experimental methods like combustion calorimetry provide benchmark data, computational chemistry offers a powerful and versatile toolkit for the precise calculation of ring strain.[4] Modern ab initio and Density Functional Theory (DFT) methods are at the forefront of these theoretical investigations.
The Isodesmic Reaction: A Strategy for Error Cancellation
A robust method for calculating ring strain is through the use of a hypothetical isodesmic reaction. This approach involves constructing a balanced chemical equation where the number and types of bonds are conserved on both the reactant and product sides. This conservation of bond types allows for a significant cancellation of systematic errors in the computational method, leading to a more accurate determination of the strain energy.
The strain energy of a cyclobutane derivative can be calculated as the enthalpy change (ΔH) of the following isodesmic reaction:
Cyclobutane Derivative + 2 * Ethane -> 2 * Propane Derivative
The calculated ΔH for this reaction is equal to the strain energy of the cyclobutane derivative.[4]
Step-by-Step Computational Protocol using Density Functional Theory (DFT)
This protocol outlines a general workflow for calculating the strain energy of a cyclobutane derivative using the isodesmic reaction approach with a quantum chemistry software package like Gaussian, ORCA, or Spartan.
Step 1: Molecular Structure Generation
-
Build the 3D structures of the cyclobutane derivative, ethane, and the corresponding propane derivative using a molecular builder.
Step 2: Geometry Optimization and Frequency Calculation
-
Perform a geometry optimization and frequency calculation for each molecule. This is a crucial step to find the lowest energy conformation of each species.
-
Recommended Method: Density Functional Theory (DFT) is a popular and accurate choice. The B3LYP functional is a widely used hybrid functional, while the M06 functional family is often recommended for systems with non-covalent interactions.[7]
-
Recommended Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d) or the more flexible def2-TZVP, provides a good balance of accuracy and computational cost.[7]
-
Gaussian Input Example:
-
Verification: A successful optimization is confirmed by the absence of imaginary frequencies in the output file. An imaginary frequency indicates that the structure is a transition state, not a minimum on the potential energy surface.
Step 3: Enthalpy Calculation
-
From the output of the frequency calculation, extract the electronic energy and the zero-point vibrational energy (ZPVE).
-
The enthalpy at 0 K (H) is the sum of the electronic energy and the ZPVE.
Step 4: Strain Energy Calculation
-
Calculate the enthalpy change (ΔH) for the isodesmic reaction: ΔH = [ΣH(products)] - [ΣH(reactants)]
-
The resulting ΔH is the theoretical strain energy of the cyclobutane derivative.
Workflow for Computational Strain Energy Calculation
Caption: A generalized workflow for the computational determination of cyclobutane ring strain using an isodesmic reaction approach.
Quantitative Insights: Strain Energies of Cyclobutane and its Derivatives
The following table summarizes experimentally and computationally determined strain energies for cyclobutane and select derivatives. These values are crucial for comparative analyses and for validating computational models.
| Compound | Substituent(s) | Strain Energy (kcal/mol) | Method |
| Cyclobutane | - | 26.3 | Experimental (Heat of Combustion)[4] |
| 1,1-Dimethylcyclobutane | gem-Dimethyl | ~18 | Computational (MP2/6-311G+(2df,2pd))[8][9] |
Note: The strain energy of substituted cyclobutanes can vary depending on the nature and position of the substituents, as well as the computational method employed. The gem-dimethyl effect, for instance, has been shown to lower the strain energy of cyclobutanes by 6-10 kcal/mol.[10][11]
The Role of Cyclobutane in Drug Design: From Instability to Opportunity
The inherent strain and unique three-dimensional structure of the cyclobutane ring offer several advantages in drug design.[1][2] While historically underrepresented in medicinal chemistry, likely due to perceived instability and synthetic challenges, the cyclobutane motif is gaining traction as a valuable scaffold.[12]
Conformational Restriction and Rigidity
The puckered nature of the cyclobutane ring can be used to lock flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. This conformational restriction can lead to enhanced potency and selectivity.[1][2]
A Scaffold for 3D Diversity
As the pharmaceutical industry moves away from flat, aromatic structures towards more three-dimensional molecules, the cyclobutane ring serves as an excellent scaffold for creating sp³-rich compounds with improved physicochemical properties such as solubility.[12]
Bioisosteric Replacement
The cyclobutane ring can act as a bioisostere for other groups, such as gem-dimethyl groups or even phenyl rings, offering a way to modulate a compound's properties while maintaining its overall shape and biological activity.[12]
Logical Relationship between Strain Components and Conformation
Caption: The interplay between angle and torsional strain drives cyclobutane from a hypothetical planar state to a more stable puckered conformation.
Conclusion
The theoretical calculation of cyclobutane ring strain is an indispensable tool for modern chemical research and drug development. A thorough understanding of the underlying principles of angle and torsional strain, coupled with the practical application of computational methodologies like DFT, allows for the rational design of molecules with tailored properties. The unique conformational constraints and inherent reactivity of the cyclobutane ring, once viewed as a liability, are now increasingly recognized as an asset for creating novel therapeutics and advanced materials. This guide provides a foundational framework for researchers to confidently explore and exploit the rich chemical space offered by this fascinating strained ring system.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202100693. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Bach, R. D., & Dmitrenko, O. (2002). The effect of substitutents on the strain energies of small ring compounds. The Journal of Organic Chemistry, 67(8), 2588–2599. [Link]
-
The effect of substitutents on the strain energies of small ring compounds. R Discovery. [Link]
-
Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 72(7), 2533–2537. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Strain in Cycloalkane Rings. Chemistry LibreTexts. [Link]
-
Examples of 1,2‐disubsituted cyclobutanes in clinical trials. ResearchGate. [Link]
-
Maize: A workflow management tool for computational chemistry. Moonlight. [Link]
-
Kirton, S. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
-
Ring Strain and the Structure of Cycloalkanes. (2015). Chemistry LibreTexts. [Link]
-
Ringer, A. L., & Magers, D. H. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. ACS Publications. [Link]
-
Siodlarz, M., et al. (1999). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 121(45), 10472-10478. [Link]
-
Calculation of Ring Strain In Cycloalkanes. (2014). Master Organic Chemistry. [Link]
-
Computational Chemistry Online. [Link]
-
The Effect of Carbonyl Substitution on the Strain Energy of Small Ring Compounds and Their Six-Member Ring Reference Compounds. ResearchGate. [Link]
-
Computational Chemistry Software. Computational Chemistry List. [Link]
-
Bachrach, S. M. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2146. [Link]
-
Experimental and computational mechanistic investigations. ResearchGate. [Link]
-
Abe, M., et al. (2003). DFT prediction of ground-state spin multiplicity of cyclobutane-1,3-diyls: notable effects of two sets of through-bond interactions. The Journal of Organic Chemistry, 68(4), 1618–1621. [Link]
-
A Technical Overview of Molecular Simulation Software. IntuitionLabs. [Link]
-
List of quantum chemistry and solid-state physics software. Wikipedia. [Link]
-
The Absolute Beginners Guide to Gaussian. Computational Chemistry List. [Link]
-
What is the best DFT functional and basis set for structure optimization? ResearchGate. [Link]
-
Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. (2023). PubMed Central. [Link]
-
Gaussian for Optimization/Frequencies and Orca for Energies. Reddit. [Link]
-
Liu, Z., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]
-
Gaussian Input Files. Computational Chemistry Resources. [Link]
-
How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023). YouTube. [Link]
-
Opt. Gaussian.com. [Link]
-
Computational studies of ring cleavage and deoxygenation reactions of a σ3λ3-oxaphosphirane. (2024). New Journal of Chemistry. [Link]
-
What considerations must be made when selecting a basis set? (2025). Chemistry Stack Exchange. [Link]
-
Beyond Strain Release: Delocalization-Enabled Organic Reactivity. (2021). PubMed Central. [Link]
-
A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2023). PubMed Central. [Link]
-
How can you calculate ring strain in beta lactams for different penicillin drugs? (2021). Chemistry Stack Exchange. [Link]
-
Papajak, E., et al. (2010). Efficient Diffuse Basis Sets for Density Functional Theory. ACS Publications. [Link]
-
Density Functionals Basis Sets. (2020). Paderborn Center for Parallel Computing. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of substitutents on the strain energies of small ring compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry with Terminal Alkynes
Abstract
The advent of click chemistry has fundamentally transformed the landscape of chemical synthesis, bioconjugation, and materials science.[1] Central to its most prominent iteration, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the terminal alkyne—a remarkably versatile and reactive functional group. This guide provides a comprehensive exploration of the principles, methodologies, and applications of click chemistry involving terminal alkynes. We will delve into the mechanistic underpinnings of both copper-catalyzed and strain-promoted variants, offer detailed experimental protocols, and discuss the critical parameters for reaction optimization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals seeking to leverage the power and precision of click chemistry in their work.
The Genesis and Core Principles of Click Chemistry
In 2001, K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a set of criteria for reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions.[1][2] The quintessential example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole. While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, the discovery of copper(I) catalysis revolutionized its utility.[3][4]
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) exhibits an extraordinary rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart.[3] This reaction is characterized by its high selectivity for the 1,4-disubstituted triazole isomer, its tolerance of a wide range of functional groups, and its ability to proceed in aqueous solutions over a broad pH range (4-12).[3] These features make CuAAC an exceptionally robust tool for covalently linking molecular building blocks in complex environments.[4]
The Engine of the Reaction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction has become a cornerstone of drug discovery, bioconjugation, and materials science due to its efficiency and specificity.[2][5]
Unraveling the Mechanism
The currently accepted mechanism for CuAAC is a stepwise process, a departure from the concerted mechanism of the thermal Huisgen cycloaddition.[6]
-
Activation of the Alkyne: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper(I)-acetylide intermediate.[6]
-
Azide Coordination: An organic azide then coordinates to the copper center.[6]
-
Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.[]
-
Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[]
Caption: Simplified workflow of the CuAAC reaction mechanism.
Critical Reaction Components and Optimization
The success of a CuAAC reaction hinges on the careful selection and optimization of its components.
| Component | Role & Key Considerations | Common Choices |
| Copper Source | Provides the catalytic Cu(I) ions. Cu(II) salts are often used with a reducing agent. | CuSO₄·5H₂O, CuI, CuBr |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state and prevents oxidative side reactions. | Sodium Ascorbate |
| Ligand | Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and accelerates the reaction.[8] | TBTA, THPTA, BTTAA[8][9] |
| Solvent | Should dissolve all reactants. Aqueous systems are common for biological applications. | Water, t-BuOH/H₂O, DMSO, THF[10] |
Causality in Component Selection:
-
Why a Ligand is Crucial: Cu(I) is unstable in many solvents and can be easily oxidized to the inactive Cu(II) state.[9] Ligands like THPTA chelate the copper ion, protecting it from oxidation and increasing its catalytic activity.[8][9] This is particularly vital in biological systems where free copper can be toxic.[11]
-
Why Sodium Ascorbate is the Reductant of Choice: It is a mild, water-soluble reducing agent that efficiently converts Cu(II) to Cu(I) in situ without interfering with most functional groups present in biomolecules.[3] However, in its absence, the reaction can be sluggish and prone to failure due to catalyst oxidation.[11]
Experimental Protocol: A Validating System for Bioconjugation
This protocol provides a robust method for the CuAAC conjugation of an alkyne-modified biomolecule with an azide-containing cargo (e.g., a fluorescent dye).
Reagent Preparation
-
Copper/Ligand Stock Solution (10 mM Cu(II), 20 mM THPTA): Dissolve 2.5 mg of CuSO₄·5H₂O and 8.7 mg of THPTA in 1 mL of deionized water. Store frozen. The 2:1 ligand-to-copper ratio is optimal for many aqueous reactions.[9]
-
Sodium Ascorbate Stock Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each experiment as it is prone to oxidation.[12]
-
Alkyne-Biomolecule Solution (1 mM): Dissolve the biomolecule in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Azide-Cargo Solution (10 mM): Dissolve the azide in a compatible solvent (e.g., DMSO).
Step-by-Step Conjugation Protocol
-
In a microcentrifuge tube, combine 50 µL of the 1 mM alkyne-biomolecule solution with 10 µL of the 10 mM azide-cargo solution (a 2-fold molar excess of the azide is a good starting point).
-
Add the appropriate volume of buffer to bring the total volume to 90 µL.
-
Add 5 µL of the pre-mixed Copper/THPTA stock solution. Mix gently by pipetting.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate stock solution. The final concentrations will be approximately 0.5 mM biomolecule, 1 mM azide, 0.5 mM CuSO₄, 1 mM THPTA, and 5 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purification: The purification method depends on the nature of the conjugate. Options include:
Caption: A step-by-step workflow for a typical CuAAC bioconjugation experiment.
Beyond Copper: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While incredibly powerful, the copper catalyst in CuAAC can be toxic to living cells, limiting its in vivo applications.[15] This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[]
SPAAC utilizes cyclooctynes, the smallest stable cyclic alkynes, which possess significant ring strain.[14] This inherent strain lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[14][17]
Key Features of SPAAC:
-
Bioorthogonal: Both the strained alkyne and azide are abiotic and do not interfere with biological processes.[]
-
Copper-Free: Eliminates concerns about copper-induced cytotoxicity, making it ideal for live-cell imaging and in vivo studies.[14]
-
Fast Kinetics: The development of increasingly strained cyclooctynes (e.g., DIBO, BCN, DBCO) has led to reaction rates that rival those of CuAAC.[17]
The primary trade-off is the synthetic complexity and larger size of the strained alkyne reagents compared to the simple terminal alkyne used in CuAAC.[15]
Applications in Drug Development and Beyond
The modularity and reliability of click chemistry with terminal alkynes have made it an indispensable tool across the scientific spectrum.
-
Drug Discovery: Click chemistry is used to rapidly generate large libraries of diverse compounds for high-throughput screening.[5][18] The stable triazole linker is not just a passive connector; it can act as a pharmacophore, participating in hydrogen bonding and improving the metabolic stability of drug candidates.[2][5]
-
Bioconjugation: This is perhaps the most widespread application. Click chemistry enables the precise, site-specific attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids.[18][19] This is crucial for developing antibody-drug conjugates (ADCs), creating fluorescent probes for imaging, and immobilizing enzymes.[2][5]
-
Drug Delivery: It is instrumental in designing advanced drug delivery systems.[18] For instance, targeting ligands like antibodies can be "clicked" onto the surface of nanoparticles to enhance their delivery to specific cells or tissues.[5]
-
Materials Science: Click chemistry is used in polymer synthesis to create block copolymers, dendrimers, and functionalized surfaces.[5]
Conclusion and Future Outlook
Click chemistry, particularly the copper-catalyzed reaction of terminal alkynes and azides, has transitioned from a synthetic curiosity to a foundational technology in chemical and biological sciences. Its combination of efficiency, selectivity, and operational simplicity is unparalleled. While the development of SPAAC has addressed the key limitation of copper toxicity for in vivo work, CuAAC remains the workhorse for a vast array of in vitro applications due to its faster kinetics and the simplicity of its components. The continued evolution of new ligands and catalysts promises to further expand the capabilities of this remarkable reaction, solidifying its role in shaping the future of medicine and materials.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289–302. [Link]
-
Research and Reviews. (2024, March 29). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Singh, I., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(10), 4945-4950. [Link]
-
Arias-Sosa, N. J., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1367–1377. [Link]
-
Gunduz, M. G., & Acar, Ç. (2021). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
McCombs, J. R., & Owen, S. C. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 26(10), 2135–2144. [Link]
-
Anderton, G. I., et al. (2021). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 32(10), 2147–2152. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043–2053. [Link]
-
Bastero, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1933–1944. [Link]
-
Oreate AI. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]
-
Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Molecules, 16(11), 9593–9606. [Link]
-
ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Worrell, B. T., et al. (2013). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 135(24), 9055–9064. [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions a. Retrieved from [Link]
-
Xu, B. (2021, September 7). [Orgo Lab 2] Click Chemistry [Video]. YouTube. [Link]
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 18. rroij.com [rroij.com]
- 19. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-Ethynyl-1,1-dimethoxycyclobutane as a Novel 3D Scaffolding Tool for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Molecular Design
The landscape of drug discovery and materials science is continually evolving, with an increasing emphasis on molecules possessing well-defined three-dimensional (3D) architectures. Such structures can offer superior binding affinity, enhanced selectivity, and improved physicochemical properties compared to their planar counterparts.[1] The cyclobutane ring, a strained yet stable carbocycle, has emerged as a valuable scaffold for introducing conformational restriction and 3D character into molecular design.[2] Its unique puckered structure can orient substituents in precise vectors, making it an attractive bioisostere for various functional groups.[1]
This application note introduces 3-ethynyl-1,1-dimethoxycyclobutane , a versatile bifunctional building block designed for modern chemical synthesis. This reagent uniquely combines:
-
A terminal alkyne , primed for highly efficient and specific ligation via click chemistry.
-
A ketal-protected cyclobutanone , which serves as a latent functional handle for post-conjugation modifications.
We provide a comprehensive guide to the principles and protocols for utilizing this reagent in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by a protocol for the deprotection of the ketal to unmask the ketone. This two-stage strategy enables the construction of complex, multi-functional conjugates for applications ranging from targeted drug delivery to advanced materials synthesis.
Part I: Scientific Principles and Rationale
The Strategic Advantage of the Cyclobutane Core
The inclusion of a cyclobutane moiety is a deliberate strategic choice in molecular design. Unlike flexible alkyl chains, the cyclobutane ring restricts the conformational freedom of a molecule, which can lock a pharmacophore into its bioactive conformation, potentially increasing potency and reducing off-target effects.[1] Furthermore, the replacement of gem-dimethyl or tert-butyl groups with cyclobutane rings can improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The Alkyne Handle: A Gateway to Click Chemistry
The terminal alkyne is one of the cornerstones of "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[3] The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage, a highly robust and surprisingly versatile connecting unit that can participate in hydrogen bonding and dipole interactions.[5][6] The bio-orthogonality of the alkyne and azide groups ensures that the reaction proceeds with exceptional specificity, even in complex chemical environments.[7]
The Latent Ketone: Enabling Post-Conjugation Modification
A key feature of this compound is the dimethoxy ketal. This group effectively protects the cyclobutanone from reacting during the initial click chemistry step. Once the desired molecule has been assembled via the triazole link, the ketal can be easily removed under mild acidic conditions to reveal a reactive ketone. This unmasked ketone can then participate in a second wave of chemical transformations, such as:
-
Reductive amination to introduce secondary or tertiary amines.
-
Oxime or hydrazone formation for bioconjugation or dynamic covalent chemistry.
-
Wittig reactions to form exocyclic double bonds.
This latent functionality dramatically expands the synthetic utility of the building block, allowing for the sequential and orthogonal construction of highly complex molecular architectures.
Part II: Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and an organic azide.
Causality & Insights:
-
Catalyst System: The active catalyst is Cu(I).[8] It is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.[6][8]
-
Solvent Choice: A mixture of t-BuOH and water is a common solvent system that accommodates a wide range of organic azides while being compatible with the catalyst system. Other polar aprotic solvents can also be effective.[9]
-
Atmosphere: While CuAAC is tolerant of many conditions, degassing the solvent or running the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent the oxidative homocoupling of the alkyne, a common side reaction.
Materials:
-
This compound
-
Azide-containing substrate (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the azide substrate (1.0 equiv) and this compound (1.1 equiv) in a 1:1 mixture of t-BuOH and water (to achieve a final concentration of ~0.1 M).
-
Inert Atmosphere: Sparge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Sequentially add an aqueous solution of Sodium Ascorbate (0.2 equiv, ~1 M) followed by an aqueous solution of CuSO₄·5H₂O (0.1 equiv, ~0.5 M). The solution will typically turn a pale yellow/green color.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.
| Component | Molar Equiv. | Purpose |
| Azide Substrate | 1.0 | Starting material |
| This compound | 1.1 | Alkyne coupling partner |
| CuSO₄·5H₂O | 0.1 | Copper(II) catalyst precursor |
| Sodium Ascorbate | 0.2 | Reducing agent to generate Cu(I) |
| Table 1: Example reagent stoichiometry for a model CuAAC reaction. |
Protocol 2: Post-Click Ketal Deprotection
This protocol outlines the hydrolysis of the dimethoxy ketal to reveal the cyclobutanone functionality on the newly formed triazole conjugate.
Causality & Insights:
-
Acidic Conditions: Ketal hydrolysis is an acid-catalyzed process. The choice of acid and solvent is critical to ensure efficient deprotection without degrading other functional groups in the molecule. A mixture of tetrahydrofuran (THF) and aqueous HCl is a standard and effective choice.
-
Monitoring: It is crucial to monitor the reaction to avoid potential side reactions from prolonged exposure to acid. TLC is a simple and effective method for tracking the disappearance of the starting material.
Materials:
-
Cyclobutane-triazole conjugate from Protocol 1
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane
Step-by-Step Methodology:
-
Dissolution: Dissolve the triazole conjugate (1.0 equiv) in THF.
-
Acid Addition: Add 2M aqueous HCl (2-3 equiv). The mixture should be biphasic initially but may become homogeneous upon stirring.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Quenching: Carefully neutralize the reaction by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting cyclobutanone-triazole product can be purified by column chromatography if necessary.
Part III: Visualization of Mechanisms and Workflows
Diagram 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: Experimental workflow for two-stage functionalization.
Part IV: Troubleshooting and Characterization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Poor quality reagents; Steric hindrance on the azide. | Use fresh sodium ascorbate solution; Ensure high purity of starting materials; Increase reaction temperature to 40-50°C or prolong reaction time. |
| Alkyne Homocoupling | Presence of oxygen. | Degas solvents thoroughly before adding the catalyst; Maintain a positive pressure of inert gas (N₂ or Ar) during the reaction. |
| Incomplete Deprotection | Insufficient acid or reaction time. | Add additional equivalents of HCl; Allow the reaction to stir for a longer period, monitoring by TLC. Gentle warming may be applied if the molecule is stable. |
| Product Degradation | Molecule is sensitive to acid or copper. | For deprotection, use a milder acid (e.g., acetic acid). For CuAAC, add a copper-chelating ligand (e.g., TBTA) or perform a copper-scavenging step during workup. |
Characterization: The successful synthesis of the triazole products should be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic triazole proton signal (~7.5-8.0 ppm) and the disappearance of the alkyne signals. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final products. HPLC is recommended to assess purity.
Conclusion
This compound is a powerful and versatile building block that serves as an excellent entry point for constructing molecules with significant 3D character. Its participation in the robust and efficient CuAAC reaction allows for reliable conjugation, while the latent ketone functionality opens the door to a wide array of post-conjugation modifications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this reagent to accelerate their programs in drug discovery, bioconjugation, and materials science.
References
-
de la Torre, J., et al. (2020). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 11(4), 1012-1023. Available at: [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-15572. Available at: [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone Inc. Available at: [Link]
-
Foley, D. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(18), 4037-4043. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Available at: [Link]
-
Yu, X., Boddaert, T., & Aitken, D. J. (2023). Functionalized Alkylidenecyclobutanes from a Cyclopent‐2‐enone Substrate via a Tandem Photochemical Transformation and an Allylic Substitution Protocol. Advanced Synthesis & Catalysis, 365(22). Available at: [Link]
-
Wang, Y., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 273. Available at: [Link]
-
Sromek, A. W., et al. (2022). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters, 24(1), 233-238. Available at: [Link]
-
de la Torre, J., et al. (2020). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. SciSpace. Available at: [Link]
-
Ballesteros, M., et al. (2020). Cyclobutane-based peptides / terpyridine conjugates: Their use in metal catalysis and as functional organogelators. ResearchGate. Available at: [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
van der Kolk, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 57-73. Available at: [Link]
-
de la Torre, J., et al. (2020). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Royal Society of Chemistry. Available at: [Link]
-
Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(49), 9422-9425. Available at: [Link]
-
Figueroa-Ospina, A., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available at: [Link]
-
Oreate AI. (2024). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Pieretti, S., & Piras, P. P. (2012). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Topics in Medicinal Chemistry, 12(15), 1637-1654. Available at: [Link]
-
Wang, J., et al. (2011). Structure-Mechanochemical Activity Relationships for Cyclobutane Mechanophores. Journal of the American Chemical Society, 133(46), 18992-18998. Available at: [Link]
-
Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Cancer Management and Research, 7, 73-86. Available at: [Link]
-
Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]
-
Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Available at: [Link]
-
PubChem. (n.d.). 3-Ethyl-1,1-dimethylcyclobutane. National Center for Biotechnology Information. Available at: [Link]
-
S. G. V., et al. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 18, 1184-1193. Available at: [Link]
-
PubChem. (n.d.). 1,1-Dimethoxy-3-methylbutane. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1-Ethynyl-2,3-dimethylcyclopentane. National Center for Biotechnology Information. Available at: [Link]
-
Jasiński, M., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 28(24), 8089. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. dovepress.com [dovepress.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Click Chemistry [organic-chemistry.org]
- 7. bioclone.net [bioclone.net]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
synthesis of triazole derivatives from 3-ethynyl-1,1-dimethoxycyclobutane
Application Notes & Protocols
Topic: Synthesis of 1,2,3-Triazole Derivatives from 3-Ethynyl-1,1-dimethoxycyclobutane
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of Strained Scaffolds: A Guide to Synthesizing Novel Cyclobutane-Triazoles via Click Chemistry
Introduction: The Convergence of Bioisosteres and Click Chemistry
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1,2,3-triazole moiety, a five-membered heterocycle, has emerged as a superior pharmacophore due to its remarkable chemical stability, capacity for hydrogen bonding, and strong dipole moment.[1] Its synthesis has been revolutionized by the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction," which provides rapid, efficient, and highly regioselective access to 1,4-disubstituted triazoles under mild conditions.[2][3][4][][6]
Simultaneously, the cyclobutane ring has gained significant traction as a valuable structural motif in drug candidates.[7] This strained carbocycle is not merely a passive spacer; it serves as a conformationally restricted bioisostere for larger or more flexible groups, enhances metabolic stability, reduces planarity, and can orient pharmacophoric elements into optimal vectors for target engagement.[7]
This guide details the synthesis of novel triazole derivatives by uniting these two powerful motifs, using This compound as a key building block. This starting material provides an accessible terminal alkyne for CuAAC reactions while incorporating the desirable properties of the cyclobutane core. The resulting cyclobutane-triazole conjugates represent a promising class of compounds for screening libraries in drug discovery programs, with potential applications as anticancer, antiviral, and antimicrobial agents.[1][8][9][10]
The Core Reaction: Mechanistic Insights into the CuAAC
The CuAAC reaction's success lies in its dramatic rate acceleration (10⁷ to 10⁸-fold) over the thermal Huisgen 1,3-dipolar cycloaddition.[2] Unlike the thermal process, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed pathway proceeds under mild, often aqueous conditions, to exclusively afford the 1,4-disubstituted product.[2][6]
The Catalytic Cycle:
The generally accepted mechanism involves several key steps, often featuring binuclear copper intermediates that facilitate the reaction.[11][12]
-
Copper(I) Acetylide Formation: The cycle begins with the coordination of a Cu(I) catalyst to the terminal alkyne (this compound). This coordination increases the acidity of the terminal proton, allowing for deprotonation by a mild base to form a highly reactive copper-acetylide intermediate.[6][12]
-
Azide Coordination & Cycloaddition: The organic azide coordinates to the copper center. Subsequently, the terminal nitrogen of the azide attacks the inner carbon of the copper-acetylide, leading to the formation of a six-membered copper(III) metallacycle intermediate.[2][12]
-
Ring Contraction & Product Release: This metallacycle is unstable and undergoes reductive elimination or ring contraction to form a copper-triazolide species.
-
Protonolysis & Catalyst Regeneration: Protonation of the copper-triazolide releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
Experimental Section: Protocols and Methodologies
Materials and Reagents
-
Alkyne: this compound
-
Model Azide: Benzyl azide (or other desired organic azide)
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-ascorbate
-
Solvents: tert-Butanol, Deionized Water, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
Purification: Silica gel (for column chromatography), EDTA disodium salt (for copper removal)
-
General Equipment: Round-bottom flasks, magnetic stirrer and stir bars, condenser, oil bath, rotary evaporator, TLC plates (silica gel on aluminum with F₂₅₄ indicator).
Protocol 1: Synthesis of 1-(Benzyl)-4-(1,1-dimethoxycyclobutan-3-yl)-1H-1,2,3-triazole
This protocol provides a general method for the CuAAC reaction. It is scalable and adaptable for various organic azides.
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 154.2 mg) and benzyl azide (1.0 mmol, 133.1 mg) in a 1:1 mixture of tert-butanol and deionized water (10 mL total volume).
-
Rationale: A biphasic solvent system is often ideal. t-Butanol helps solubilize the organic starting materials, while water dissolves the copper salt and sodium ascorbate, ensuring all reagents are available for reaction.[2]
-
-
Catalyst Addition:
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (0.1 M, e.g., 25 mg in 1 mL H₂O) and sodium L-ascorbate (1.0 M, e.g., 198 mg in 1 mL H₂O).
-
To the stirring solution from Step 1, add the sodium ascorbate solution (0.2 mmol, 0.2 mL of 1.0 M solution) followed by the copper(II) sulfate solution (0.1 mmol, 1.0 mL of 0.1 M solution).
-
Rationale: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ.[2][6] A slight excess of ascorbate is used to prevent oxidative homocoupling of the alkyne.[2]
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-8 hours.
-
Rationale: The reaction is often exothermic but proceeds efficiently at ambient temperature, a key advantage of "click chemistry".[2]
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the limiting starting material (typically the alkyne).
-
Protocol 2: Work-up and Purification
Residual copper can coordinate with the nitrogen atoms of the triazole ring, leading to product contamination and potential interference in biological assays.[13] A thorough work-up is essential.
-
Extraction:
-
Once the reaction is complete, dilute the mixture with 20 mL of deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Copper Removal:
-
Wash the combined organic layers with a 0.1 M aqueous solution of EDTA disodium salt (2 x 20 mL).
-
Follow with a wash of saturated sodium bicarbonate solution (1 x 20 mL) and finally brine (1 x 20 mL).
-
Rationale: EDTA is a chelating agent that forms a water-soluble complex with copper ions, effectively sequestering them from the organic product.[13]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to isolate the pure triazole product.
-
Data Analysis and Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its structure and purity.
| Parameter | Expected Result for 1-(Benzyl)-4-(1,1-dimethoxycyclobutan-3-yl)-1H-1,2,3-triazole |
| Appearance | White to off-white solid |
| Yield | >85% (typical for CuAAC) |
| Melting Point | To be determined experimentally |
| ¹H NMR | Characteristic singlet for the triazole proton (δ ≈ 7.5-8.0 ppm). Signals for the benzyl group, cyclobutane ring protons, and methoxy groups. |
| ¹³C NMR | Signals corresponding to the two distinct triazole carbons, as well as carbons of the cyclobutane, benzyl, and methoxy groups. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ should match the experimentally observed value to within 5 ppm. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive Cu(I) catalyst (oxidized).2. Poor solubility of starting materials.3. Sterically hindered substrates. | 1. Use freshly prepared solutions. Ensure an excess of sodium ascorbate.2. Add a co-solvent like DMF or DMSO. Gentle heating (40-50°C) may be required.3. Increase catalyst loading (up to 5 mol%). Consider specialized copper-ligand systems.[2][14] |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions (e.g., alkyne homocoupling). | 1. Increase reaction time. Confirm completion with TLC.2. Perform extractions carefully. Avoid overly aggressive washing.3. Degas solvents to remove oxygen. Ensure sufficient reducing agent is present. |
| Product Contamination (Green/Blue tint) | Residual copper salts complexed with the triazole product.[13] | 1. Perform thorough washes with aqueous EDTA or dilute ammonium hydroxide.2. Filter the crude product solution through a small plug of silica gel before full chromatography. |
References
-
Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Venderbosch, B., et al. (2020). Cationic Copper Iminophosphorane Complexes as CuAAC Catalysts: A Mechanistic Study. Organometallics, 39, 3480-3489. Retrieved from [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Bielsa, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2051–2062. Retrieved from [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate. Retrieved from [Link]
-
Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. (n.d.). ResearchGate. Retrieved from [Link]
-
Jadhav, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 888227. Retrieved from [Link]
-
CuAAC reactions of sterically hindered azides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(17), 1749-1764. Retrieved from [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2023). MDPI. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
Al-Majidi, S. M. I., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7215. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved from [Link]
-
Bielsa, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Institutes of Health (NIH). Retrieved from [Link]
-
Application of triazoles in the structural modification of natural products. (n.d.). PubMed Central. Retrieved from [Link]
-
Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. (2020). PubMed. Retrieved from [Link]
-
Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives. (2019). Sci-Hub. Retrieved from [Link]
-
Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia. (n.d.). PubMed. Retrieved from [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. Retrieved from [Link]
-
An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). (n.d.). ResearchGate. Retrieved from [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. Retrieved from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. (n.d.). ResearchGate. Retrieved from [Link]
-
4,4-Dimethoxybut-1-yne. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives / Phosphorus, Sulfur, and Silicon and the Related Elements, 2019 [sci-hub.box]
- 11. Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
The Cyclobutane Motif: A Rising Star in Drug Discovery - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Advantages of a Strained Scaffold
Once considered a synthetic curiosity, the cyclobutane ring has emerged as a powerful and versatile scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional structure offer a unique set of properties that medicinal chemists can strategically leverage to design novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.[1][3] Unlike more flexible acyclic linkers or larger cycloalkanes, the cyclobutane moiety imposes significant conformational constraints on a molecule.[2][3] This "conformational restriction" can pre-organize a drug candidate into its bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially leading to a significant increase in potency.[2]
The puckered, non-planar geometry of the cyclobutane ring provides a distinct three-dimensional architecture that can be exploited to orient key pharmacophoric groups in precise spatial arrangements for optimal target engagement.[4][5] Furthermore, this strained carbocycle is relatively chemically inert, offering a stable scaffold for drug design.[4][5] This guide will provide an in-depth exploration of the applications of cyclobutane derivatives in drug discovery, complete with detailed experimental protocols for their synthesis and biological evaluation.
Key Applications of Cyclobutane Derivatives in Medicinal Chemistry
The strategic incorporation of a cyclobutane ring into a drug candidate can address several challenges encountered during the drug discovery process. Key applications include:
-
Conformational Restriction: By replacing flexible linkers, the cyclobutane scaffold can lock a molecule into a more rigid and bioactive conformation, improving binding affinity.[2][4]
-
Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other common moieties in drug molecules, such as phenyl rings, gem-dimethyl groups, or larger cycloalkanes, offering improved physicochemical properties like solubility and metabolic stability.[4][6]
-
Improved Pharmacokinetic Properties: The introduction of a cyclobutane moiety can enhance metabolic stability by blocking sites of metabolism, and its three-dimensional nature can lead to improved solubility and cell permeability.[3][4]
-
Novel Chemical Space: The use of cyclobutane scaffolds allows for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.[6]
Cyclobutane as a Conformational Restricting Element
The inherent rigidity of the cyclobutane ring is one of its most valuable assets in drug design. Flexible molecules often pay an entropic cost upon binding to their target, as they must adopt a specific, rigid conformation. By incorporating a cyclobutane, the molecule is already "pre-organized" into a limited set of conformations, reducing this entropic penalty.
A prime example of this is in the development of Janus kinase (JAK) inhibitors.[1] Flexible diamine linkers were replaced with a cis-1,3-disubstituted cyclobutane, which not only improved potency into the low nanomolar range but also enhanced selectivity among the JAK family of enzymes.[4][7] The puckered nature of the cyclobutane ring positioned a sulfonamide group for a critical hydrogen bond interaction with the target enzyme, an interaction less favorable with the corresponding trans-isomer.[7]
Diagram: Conformational Puckering of Cyclobutane
Caption: Puckered vs. Planar Conformation of Cyclobutane.
Cyclobutane as a Bioisostere
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties. The cyclobutane ring, with its unique three-dimensional shape and electronic properties, can serve as a non-classical bioisostere for various functional groups.
-
Aryl Ring Bioisostere: Replacing a planar phenyl ring with a three-dimensional cyclobutane can improve solubility and metabolic stability while maintaining or even enhancing biological activity by providing a better spatial arrangement for substituents to interact with the target protein.[4]
-
gem-Dimethyl Group Bioisostere: A 1,1-disubstituted cyclobutane can mimic the steric bulk of a gem-dimethyl group, often with improved metabolic stability.
-
Alkene Bioisostere: A cyclobutane ring can replace a double bond to prevent cis/trans isomerization and improve the metabolic profile of a compound.[4]
A notable example is the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir , which contains a cyclobutane group. This derivative was found to be significantly more potent than its cyclopropyl and cyclopentyl analogs.[3]
Cyclobutane-Containing Drugs: Success Stories
Several FDA-approved drugs incorporate the cyclobutane motif, highlighting its therapeutic potential across various disease areas.
| Drug Name | Therapeutic Area | Role of Cyclobutane |
| Carboplatin | Oncology | Part of the dicarboxylate ligand, reducing the nephrotoxicity associated with cisplatin.[3][8] |
| Boceprevir | Antiviral (HCV) | Enhances potency compared to other cycloalkyl analogs.[3][9] |
| Apalutamide | Oncology (Prostate Cancer) | Forms a spirocyclic scaffold, contributing to its antagonist activity on the androgen receptor.[3] |
| Nalbuphine | Analgesic | A key component of the morphinan skeleton.[9] |
Experimental Protocols
Protocol 1: Synthesis of a Densely Functionalized Cyclobutane Core via [2+2] Photocycloaddition
This protocol describes a general procedure for the synthesis of a substituted cyclobutane via a photochemical [2+2] cycloaddition, a common method for constructing the four-membered ring.[10]
Materials:
-
Alkene (e.g., cyclohexenone)
-
Alkene partner (e.g., ethylene)
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter
-
Anhydrous and degassed solvent (e.g., acetone or acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the starting alkene (e.g., cyclohexenone, 1.0 eq) in the chosen anhydrous and degassed solvent.
-
Introduction of Alkene Partner: If the alkene partner is a gas (e.g., ethylene), bubble it through the solution for 15-20 minutes to ensure saturation. For liquid alkene partners, add it directly to the solution.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can quench the excited state of the alkene.
-
Photolysis: Place the reaction vessel in the photoreactor and irradiate with the mercury lamp. The Pyrex filter is used to cut off low-wavelength UV light that could cause side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Degassed Solvent and Inert Atmosphere: Oxygen can act as a triplet quencher, inhibiting the desired photochemical reaction. Removing dissolved oxygen is crucial for efficient cycloaddition.
-
Pyrex Filter: This filter prevents high-energy UV radiation from causing undesired side reactions, such as polymerization or decomposition of the starting materials and product.
-
Choice of Solvent: The solvent should be transparent to the UV light being used and should not react with the starting materials or intermediates. Acetone can also act as a triplet sensitizer in some cases.
Diagram: General Workflow for Cyclobutane-Based Drug Discovery
Caption: A general workflow for the development of cyclobutane-containing drug candidates.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of a cyclobutane-containing compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Cyclobutane-containing test compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyclobutane-containing test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Self-Validating System:
-
Vehicle Control: This is crucial to ensure that the solvent used to dissolve the compound does not have any cytotoxic effects on its own.
-
Blank Control: This accounts for the background absorbance of the medium and MTT solution.
-
Dose-Response Curve: A clear dose-dependent decrease in cell viability provides confidence in the compound's cytotoxic activity.
Conclusion
The cyclobutane ring is a valuable and increasingly utilized scaffold in drug discovery.[4] Its unique conformational properties and ability to serve as a versatile bioisostere provide medicinal chemists with a powerful tool to address common challenges in lead optimization, such as improving potency, selectivity, and pharmacokinetic properties.[5] As synthetic methodologies for accessing diverse cyclobutane derivatives continue to advance, the application of this strained yet stable ring system in the design of next-generation therapeutics is poised to expand even further.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200839. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Li, D., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science, 13(20), 5896–5903. [Link]
-
Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
-
Foley, D. J., et al. (2022). Synthetic route for generation of designed cyclobutane fragments... [Diagram]. ResearchGate. [Link]
-
Wang, C., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
-
Li, D., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science. [Link]
-
ResearchGate. (n.d.). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... [Diagram]. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Al-Harrasi, A., & Hussain, J. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 5, 43–48. [Link]
-
Lee, S., & Baik, M.-H. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(15), 5879–5883. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1099–1146. [Link]
-
ResearchGate. (n.d.). FDA-approved drugs containing fluorinated cycloalkane motifs. [Diagram]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
3-Ethynyl-1,1-dimethoxycyclobutane: A Versatile Scaffold for Modern Medicinal Chemistry
Application Note and Protocols
Introduction: The Strategic Value of Compact Scaffolds in Drug Discovery
In the intricate landscape of medicinal chemistry, the architectural design of small molecules is paramount to achieving desired pharmacological profiles. The judicious incorporation of strained ring systems and versatile functional groups can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Among these, the cyclobutane motif has emerged as a valuable scaffold, offering a unique combination of conformational rigidity and three-dimensional character.[1][2] Its puckered conformation allows for precise vectoral presentation of substituents, enabling optimal interactions within the complex topography of biological targets.[1] When coupled with a terminal alkyne, a functional group of immense utility in modern synthetic chemistry, the resulting building block becomes a powerful tool for the rapid generation of diverse and complex molecular entities.[3][4]
This guide details the applications and protocols for a particularly promising, yet underexplored, building block: 3-ethynyl-1,1-dimethoxycyclobutane . This molecule synergistically combines the desirable attributes of a cyclobutane core with the versatile reactivity of a terminal alkyne and a protected ketone. The dimethoxyketal provides a stable protecting group for a ketone functionality, which can be unveiled at a later synthetic stage to introduce further diversity or a key pharmacophoric element. This application note will provide a comprehensive overview of its potential, along with detailed, field-proven protocols for its key synthetic transformations.
Physicochemical Properties and Synthetic Considerations
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts. The cyclobutane ring introduces strain, which can influence reactivity at adjacent positions. The terminal alkyne is a versatile handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[5][6] The dimethoxyketal is generally stable to a wide range of non-acidic reagents, providing a robust protecting group for the latent ketone.
A plausible synthetic route to this compound could commence from a commercially available precursor such as 3-oxocyclobutanecarboxylic acid. The ketone would first be protected as a dimethyl ketal, followed by conversion of the carboxylic acid to a suitable precursor for the introduction of the ethynyl group, for instance, via a multi-step sequence involving reduction, activation of the resulting alcohol, and subsequent alkynylation.
Core Applications & Synthetic Protocols
The true utility of this compound lies in its capacity to serve as a central hub for the assembly of complex molecules. Its bifunctional nature (alkyne and protected ketone) allows for sequential or orthogonal derivatization.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7] This reaction allows for the direct connection of the cyclobutane scaffold to a wide array of aromatic and heteroaromatic systems, which are prevalent in pharmaceutically active compounds.
This protocol describes a typical Sonogashira coupling reaction. The conditions provided are a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, argon-flushed round-bottom flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A standard and robust catalyst system for Sonogashira couplings.[8] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a scavenger for the HI byproduct.[8] |
| Solvent | THF | A common aprotic solvent that dissolves the reactants and reagents. |
| Temperature | Room Temperature | Mild conditions are often sufficient for reactive aryl iodides.[9] |
Diagram: Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5] The CuAAC reaction is a prime example, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[5] This reaction is exceptionally valuable in medicinal chemistry for its reliability and biocompatibility, enabling the rapid synthesis of compound libraries and the conjugation of molecules to biomacromolecules.[10]
This protocol describes a typical CuAAC reaction using in situ generation of the Cu(I) catalyst.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a vial, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%) in water (1 mL).
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 8-16 hours. The reaction mixture may become heterogeneous.
-
Upon completion (monitored by TLC or LC-MS), dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Rationale |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[5] |
| Solvent System | t-Butanol / Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Stoichiometry | Equimolar Alkyne and Azide | Typically, a 1:1 ratio is effective, though a slight excess of one reagent can be used to drive the reaction to completion. |
| Temperature | Room Temperature | The catalyzed reaction is highly efficient at ambient temperatures.[5] |
Diagram: CuAAC Reaction Mechanism
Caption: Simplified catalytic cycle of the CuAAC reaction.
Deprotection of the Dimethoxyketal
The dimethoxyketal serves as a robust protecting group for the ketone functionality, which can be deprotected under acidic conditions to reveal the cyclobutanone. This allows for further synthetic manipulations, such as reduction to an alcohol, reductive amination, or reaction with organometallic reagents.
This protocol outlines a standard procedure for ketal deprotection. The reaction should be carefully monitored to avoid side reactions, especially if other acid-labile groups are present in the molecule.
Materials:
-
1,1-dimethoxycyclobutane derivative (from Sonogashira or CuAAC reaction)
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid (e.g., HCl)
Procedure:
-
Dissolve the 1,1-dimethoxycyclobutane derivative (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 mmol, 10 mol%).
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting cyclobutanone derivative by flash column chromatography if necessary.
| Parameter | Condition | Rationale |
| Acid Catalyst | p-TsOH·H₂O | A mild and effective acid catalyst for ketal hydrolysis. |
| Solvent System | Acetone / Water | Acetone helps with solubility, and water is required for the hydrolysis reaction. |
| Workup | NaHCO₃ Quench | Neutralizes the acid catalyst to prevent further reactions during workup and purification. |
Conclusion: A Building Block with High Potential
This compound represents a highly versatile and valuable building block for medicinal chemistry. Its unique combination of a conformationally restricted cyclobutane core, a reactive terminal alkyne, and a latent ketone functionality provides a powerful platform for the synthesis of novel, three-dimensionally complex molecules. The robust and high-yielding nature of the Sonogashira coupling and CuAAC reactions allows for the efficient construction of diverse compound libraries, accelerating the drug discovery process.[11][12] The protocols detailed in this guide provide a solid foundation for researchers to unlock the synthetic potential of this promising scaffold in their quest for the next generation of therapeutic agents.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Dunn, P. J. (2020). Medicinal chemistry for 2020. Future Medicinal Chemistry, 12(1), 1-4. Available from: [Link]
-
de Vreede, M. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(14), 2166-2185. Available from: [Link]
-
Raposo, C., et al. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 1257-1305. Available from: [Link]
-
Nowak, I., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 28(24), 8031. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Wuts, P. G. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5663. Available from: [Link]
-
baseclick GmbH. Protocols. Available from: [Link]
-
Request PDF. The Application of Cyclobutane Derivatives in Organic Synthesis. Available from: [Link]
-
Nature Communications. Photoinduced inverse Sonogashira coupling reaction. Available from: [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Available from: [Link]
-
RSC Publishing. Biosynthesis of alkyne-containing natural products. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lumiflavine-catalyzed, visible-light-driven allylation of cyclobutanone oximes: a sustainable approach to distally unsaturated nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. This compound|BLD Pharm [bldpharm.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Click chemistry patents and their impact on drug discovery and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Mastering the Separation: A Detailed Guide to the Purification of Triazole Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazole-containing compounds, a cornerstone of modern medicinal chemistry and materials science, often culminates in a critical purification step. The inherent polarity and potential for metal catalyst contamination present unique challenges that necessitate a robust and well-understood purification strategy. This application note provides a comprehensive guide to the purification of triazole products by column chromatography, moving beyond a simple recitation of steps to explain the underlying principles and provide practical, field-tested protocols.
The Unique Challenge of Purifying Triazoles
1,2,3- and 1,2,4-triazoles are five-membered heterocyclic rings containing three nitrogen atoms. This structural feature imparts a degree of polarity that can complicate purification by traditional normal-phase column chromatography on silica gel. The lone pairs of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to issues such as:
-
Peak Tailing: Asymmetrical peaks with a "tail" are a common observation, resulting from strong or slow-to-desorb interactions between the triazole and the stationary phase.[1] This can lead to poor resolution and cross-contamination of fractions.
-
Irreversible Adsorption: In some cases, highly polar triazoles may bind so strongly to the silica gel that they fail to elute from the column, resulting in low product recovery.[2]
-
Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive triazole products.[3]
Furthermore, the widespread use of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction for the synthesis of 1,2,3-triazoles introduces the challenge of removing residual copper catalyst.[4][5] Copper ions can be toxic to biological systems and may interfere with downstream applications, making their complete removal essential.[4][5]
Pre-Chromatography Workup: The Critical First Step of Catalyst Removal
Before proceeding to column chromatography, it is imperative to remove the bulk of the copper catalyst from the reaction mixture. Several effective methods can be employed:
Aqueous Washes with Chelating Agents
A simple and often effective method is to wash the organic layer containing the triazole product with an aqueous solution of a chelating agent.
-
EDTA (Ethylenediaminetetraacetic acid): A 0.5 M solution of EDTA can be used to sequester copper ions into the aqueous phase.[4][6]
-
Ammonium Chloride: A saturated aqueous solution of ammonium chloride can form a blue copper complex that is soluble in the aqueous phase.[4]
-
Aqueous Ammonia: For products stable under basic conditions, washing with aqueous ammonia can be highly effective at removing copper.[4]
Protocol for Aqueous Wash:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer one to three times with the chosen aqueous chelating solution.
-
Follow with a wash with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Use of Solid-Phase Scavengers
For more stubborn cases or when aqueous washes are not suitable, solid-supported scavengers can be employed. These are resins that selectively bind to copper, which can then be removed by simple filtration.[5]
Optimizing Column Chromatography for Triazole Purification
With the majority of the copper catalyst removed, the focus shifts to the chromatographic separation of the triazole product from remaining starting materials, byproducts, and trace impurities.
Stationary Phase Selection
The choice of stationary phase is paramount for successful purification.
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Silica Gel | Inexpensive, widely available, suitable for a broad range of polarities. | Can cause peak tailing and irreversible adsorption of very polar or basic triazoles.[1][2] | Non-polar to moderately polar triazoles. |
| Alumina | Available in acidic, neutral, and basic forms, offering more flexibility for pH-sensitive compounds.[1] The basic and neutral forms can mitigate issues of strong adsorption seen with silica. | Can have lower resolving power than silica for some compounds. | Basic triazoles and compounds sensitive to acidic conditions.[2] |
| Reversed-Phase Silica (C18) | Excellent for purifying highly polar or water-soluble triazoles that do not retain on normal-phase silica.[1][2] | Requires polar mobile phases (e.g., water/acetonitrile, water/methanol), which can be more difficult to remove. | Highly polar and water-soluble triazoles. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Specifically designed for the separation of very polar compounds.[1] | Requires careful mobile phase selection and equilibration. | Very polar triazoles that are poorly retained in reversed-phase. |
Mobile Phase Selection and Optimization
The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing solvent systems before committing to a column.[7][8]
General Guidelines for Mobile Phase Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. Common starting points for normal-phase chromatography include mixtures of hexane or petroleum ether with ethyl acetate or dichloromethane.[9][10]
-
Aim for an Rf value of the target compound between 0.25 and 0.35 on the TLC plate.[7] This generally provides the best separation on a column.
-
For triazoles exhibiting peak tailing on silica gel, consider adding a small amount of a basic modifier to the mobile phase. Triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the polar solvent can neutralize the acidic silanol groups and improve peak shape.[1][2][11]
Example Solvent Systems for Triazole Purification:
-
Petroleum ether/ethyl acetate (3:1) has been successfully used to purify 1-benzyl-1,2,3-triazole.[9]
-
Hexane/ethyl acetate and dichloromethane/methanol are other commonly employed solvent systems.[2][10]
Sample Loading Techniques
Proper sample loading is crucial for achieving a narrow band at the top of the column, which translates to better separation.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. If the compound has poor solubility, a slightly more polar solvent can be used, but use as little as possible.[12] Carefully pipette the solution onto the top of the column bed.[12]
-
Dry Loading: This technique is preferred when the compound is not very soluble in the mobile phase.[11][12]
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
Step-by-Step Protocol for Column Chromatography of a Triazole Product
This protocol assumes a moderately polar triazole product and a normal-phase silica gel column.
Materials:
-
Crude triazole product (pre-treated to remove copper)
-
Silica gel (appropriate mesh size for flash or gravity chromatography)
-
Selected mobile phase solvents
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization (if the compound is UV active)
Workflow Diagram:
Caption: Workflow for triazole purification by column chromatography.
Procedure:
-
TLC Analysis: Determine the optimal solvent system using TLC as described above.
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Carefully add the dissolved sample to the top of the column. Allow it to absorb into the silica.
-
Dry Loading: Add the silica-adsorbed sample as a powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (for flash chromatography) or allow the solvent to flow under gravity. Maintain a constant head of solvent above the silica bed.
-
If a gradient elution is required, start with the less polar solvent system and gradually increase the proportion of the more polar solvent.[11]
-
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to determine which ones contain the desired product.
-
Spot multiple fractions on a single TLC plate for easy comparison.
-
-
Combining and Concentrating:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified triazole.
-
-
Final Analysis: Determine the yield and assess the purity of the final product by appropriate analytical techniques (e.g., NMR, LC-MS).
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Compound won't elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient from a non-polar to a highly polar solvent can be effective.[2] |
| The compound is irreversibly adsorbed or decomposing on the silica. | Test the compound's stability on a TLC plate before running the column.[3] Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2] | |
| Poor separation of spots | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| The column was overloaded with the sample. | Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the mass of the stationary phase.[2] | |
| The initial sample band was too wide. | Ensure the sample is loaded in a minimal amount of solvent.[12] | |
| Peak Tailing | Strong interaction between the basic triazole and acidic silica. | Add a small amount of triethylamine (0.1-1%) or ammonia to the mobile phase.[1][2] |
| Switch to a neutral or basic alumina stationary phase.[1] | ||
| Cracks in the silica bed | The column ran dry or there were significant temperature fluctuations. | Ensure a constant head of solvent is maintained above the silica. Pack the column carefully to avoid air pockets. |
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting triazole column chromatography.
By understanding the chemical nature of triazoles and systematically applying the principles of chromatography, researchers can overcome the challenges associated with their purification. Careful pre-chromatography workup, thoughtful selection of stationary and mobile phases, and meticulous technique are the keys to obtaining highly pure triazole products for downstream applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Protocol for Removal of Copper Catalyst After Click Reaction.
- Guidechem. (n.d.). Preparation methods of 1H-1,2,3-1,2,4-Triazole: What are they?.
- ECHEMI. (n.d.). How can I remove copper from a click reaction mixture using EDTA?.
- Benchchem. (n.d.). Removal of Residual Copper Catalyst from Click Chemistry Reactions.
- Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Beilstein-Institut. (2016). A practical flow synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 12, 2586–2593.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. chromtech.com [chromtech.com]
- 9. Page loading... [wap.guidechem.com]
- 10. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with Hindered Alkynes
Welcome to the technical support center for advanced Sonogashira coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered substrates. Here, we move beyond basic protocols to address the specific, challenging issues that arise when steric bulk impedes this powerful C-C bond-forming reaction.
Troubleshooting Guide: Common Problems & Solutions
This section is dedicated to resolving the most frequent and frustrating issues encountered during the Sonogashira coupling of hindered alkynes and aryl halides.
Question 1: My reaction shows no conversion, or the yield is extremely low. What are the likely causes and how do I fix it?
This is a classic problem when dealing with sterically demanding substrates. The primary bottleneck is often the oxidative addition step, which is the rate-determining step in many Sonogashira reactions.[1] Steric hindrance around the aryl halide or on the alkyne can physically block the palladium catalyst from accessing the C-X bond, dramatically slowing down or preventing the reaction.[2]
Root Cause Analysis & Strategic Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Solution: Use a fresh batch of palladium catalyst. Consider switching to a more robust, air-stable precatalyst that readily generates the active catalytic species in situ.[3] Ensure that any phosphine ligands used have not been oxidized.
-
-
Insufficient Catalyst Activity for Hindered Substrates: Standard catalysts like Pd(PPh₃)₄ may not be active enough for challenging couplings.
-
Solution: Employ catalyst systems with bulky, electron-rich ligands. These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[3][4] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines for these challenging reactions.[4][5]
-
-
Suboptimal Reaction Temperature: The energy barrier for oxidative addition with hindered substrates can be high.
Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this major side reaction?
The formation of alkyne dimers, known as Glaser coupling, is the most common side reaction in copper-mediated Sonogashira protocols.[1][8] This occurs when the copper acetylide intermediate undergoes oxidative dimerization, a process often facilitated by the presence of oxygen.[2][9] When the desired cross-coupling is slow due to steric hindrance, this competing homocoupling pathway can become dominant.[3]
Strategies to Minimize Glaser Coupling:
-
Switch to a Copper-Free Protocol: This is the most direct and effective method to eliminate Glaser coupling.[3][9][10] Numerous copper-free Sonogashira variations have been developed specifically to avoid this side reaction.[11]
-
Ensure Rigorously Inert Conditions: Thoroughly degas all solvents and reagents to remove dissolved oxygen.[2] Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are critical.
-
Reduce Copper Co-catalyst Loading: If a copper co-catalyst is necessary, minimize its concentration to disfavor the bimolecular homocoupling reaction.
-
Control Alkyne Concentration: In some cases, slow addition of the terminal alkyne to the reaction mixture can maintain a low instantaneous concentration, which helps to suppress the dimerization side reaction.[2]
Question 3: I am using a hindered aryl bromide, and the reaction is not proceeding. Should I switch to an aryl iodide?
Yes, if feasible, switching from a less reactive aryl halide to a more reactive one is a sound strategy. The reactivity order for the oxidative addition step is I > OTf > Br > Cl.[7] Aryl iodides are significantly more reactive than aryl bromides and chlorides, often allowing the reaction to proceed under milder conditions.[6] This increased reactivity can be sufficient to overcome the steric barrier presented by bulky substrates.
dot graphdot { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} } Caption: Halide reactivity in Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason hindered substrates are so challenging in Sonogashira couplings?
The core issue is steric hindrance. Both the palladium catalytic cycle and the copper cycle (if used) involve the formation of bulky intermediates. For the palladium cycle, the oxidative addition of the aryl halide to the Pd(0) center is often rate-limiting.[1] Large substituents on either the aryl halide or the alkyne can prevent the reactants from approaching the metal centers effectively, thus increasing the activation energy of key steps like oxidative addition and transmetalation.[2][3]
dot graphdot { graph [layout=dot, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} } Caption: Sonogashira catalytic cycles.
Q2: Which palladium ligands are recommended for coupling with hindered substrates?
For sterically demanding couplings, the choice of ligand is critical. You should move away from simple triphenylphosphine and towards more specialized ligands.
| Ligand Type | Examples | Key Advantages for Hindered Couplings |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, XPhos, SPhos, RuPhos | Promote fast oxidative addition and reductive elimination. Stabilize the active monoligated Pd(0) species.[3][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and highly active palladium complexes. Excellent alternative to phosphines.[4][5] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Offer a good balance of steric bulk and electronic properties, often effective in challenging couplings.[6] |
Q3: What is the role of the base and which one should I choose?
The base is essential for neutralizing the hydrogen halide (HX) byproduct generated during the reaction.[9] It also facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species. For hindered substrates, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and can also serve as the solvent.[7][9] In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.[9][12]
Q4: Can solvent choice impact the success of a difficult coupling?
Absolutely. While amine bases are often used as solvents, co-solvents like THF, DMF, or acetonitrile can be employed.[9][13] However, be aware that strongly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst, which can be problematic for an already difficult oxidative addition step. For challenging reactions, starting with a less coordinating solvent like THF or dioxane might be beneficial.[6]
Experimental Protocol: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide
This protocol is a starting point for tackling a challenging coupling involving a sterically hindered aryl bromide, prioritizing the avoidance of Glaser homocoupling.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, 5.5 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, palladium precatalyst, phosphine ligand, base, and a magnetic stir bar.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction: Stir the mixture at the desired temperature (start at 80 °C and increase to 100-110 °C if no reaction is observed). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. (2024). Sonogashira coupling.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- Reaction Chemistry. (2008). Copper-free Sonogashira coupling.
- BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
-
Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018). Sonogashira Cross-Coupling Reactions of Aryl Chlorides with Alkynes Catalyzed by a Tetraphosphine–Palladium Catalyst. Retrieved from [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434–7481. Retrieved from [Link]
-
J. W. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434–7481. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Complex Substrates
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with complex and sensitive substrates and wish to troubleshoot and optimize their experimental outcomes. Here, we synthesize technical accuracy with field-proven insights to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the CuAAC reaction.
Q1: My CuAAC reaction is not working (low or no yield). What are the most common initial checks I should perform?
A: When a CuAAC reaction fails, the issue often lies with one of three key areas: the catalyst's activity, the integrity of the reactants, or the reaction environment. Start by ensuring your copper (I) catalyst is active; it is highly susceptible to oxidation to the inactive Cu(II) state.[1] Confirm that your azide and alkyne starting materials are pure and have not degraded. Finally, since oxygen is detrimental, ensure your reaction is properly deoxygenated.[1][2]
Q2: Why is a ligand necessary for CuAAC reactions, especially with biomolecules?
A: Ligands are crucial for several reasons. They accelerate the reaction, stabilize the catalytically active Cu(I) oxidation state, and, importantly, protect sensitive biomolecules from oxidative damage.[3][4][5][6] The copper catalyst system can generate reactive oxygen species (ROS), which can degrade proteins, peptides, and nucleic acids.[3][4][7] A chelating ligand sequesters the copper ion, minimizing these damaging side reactions while enhancing the rate of the desired cycloaddition.[2][3] For bioconjugation, a ligand-to-copper ratio of 5:1 is often recommended to provide this protective effect.[8][9]
Q3: What is the role of sodium ascorbate in the reaction?
A: Sodium ascorbate is the most common and convenient reducing agent used in CuAAC.[9][10] Its primary role is to reduce the stable Cu(II) salt (like CuSO₄) to the active Cu(I) catalyst in situ.[8][10] It also maintains a reducing environment throughout the reaction, preventing the re-oxidation of Cu(I) back to Cu(II) by any residual oxygen.[11]
Q4: Can I perform the CuAAC reaction in aqueous buffers? What are the key considerations?
A: Yes, the CuAAC reaction is remarkably robust and works well in a variety of solvents, including water and aqueous buffers, making it ideal for bioconjugation.[12] Key considerations include the solubility of your substrates and the choice of buffer. For substrates with poor water solubility, adding a co-solvent like DMSO, DMF, or t-BuOH can be beneficial.[1][8] When choosing a buffer, avoid those that can act as competitive ligands for copper, such as Tris.[9][13] Phosphate, carbonate, or HEPES buffers in the pH range of 6.5-8.0 are generally compatible.[9][13]
Q5: My complex substrate contains functional groups like thiols or histidines. Will this interfere with the reaction?
A: Yes, functional groups such as thiols (cysteine) and imidazoles (histidine) can chelate the copper catalyst, sequestering it and rendering it inactive for the cycloaddition.[1][8] This is a common issue when working with proteins and peptides. To overcome this, you can increase the copper/ligand concentration or add a sacrificial metal like Zn(II), which can bind to the interfering groups and free the copper catalyst.[1][8][14] Using an effective accelerating ligand is also highly recommended in these cases.[8]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving specific experimental issues.
Issue 1: Low to No Product Yield
Low yields are one of the most frequent challenges and can be traced back to several root causes.
Caption: A logical workflow for diagnosing and solving low-yield CuAAC reactions.
| Potential Cause | Scientific Explanation | Recommended Solutions & Protocols |
| Catalyst Inactivation | The active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen.[1] This is a primary failure mode. | 1. Deoxygenate Rigorously: Degas all buffers and solvent mixtures by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. For highly sensitive substrates, perform the entire reaction under an inert atmosphere (e.g., in a glovebox). Even simply capping the reaction tube is beneficial.[2][8] 2. Use Fresh Reducing Agent: Prepare sodium ascorbate solutions immediately before use, as they can degrade upon storage.[1] Ensure a sufficient excess (e.g., 5 mM final concentration) is used to maintain a reducing environment.[9][14] |
| Substrate-Induced Catalyst Sequestration | Functional groups on complex substrates, such as thiols (cysteine), imidazoles (histidine), or even some peptide backbones, can act as strong chelators for copper, effectively removing it from the catalytic cycle.[1][8] | 1. Increase Catalyst/Ligand Load: If sequestration is suspected, systematically increase the concentration of the pre-complexed copper and ligand.[1][14] 2. Add a Sacrificial Metal: Introduce a metal ion like Zn(II) that can bind to the problematic functional groups, leaving the copper catalyst free to participate in the reaction.[8][14] 3. Optimize Ligand Choice: Water-soluble, accelerating ligands like THPTA are designed to form stable, active complexes with copper, outcompeting many biological chelators.[8][14] |
| Poor Substrate Solubility | If one or both of the reacting partners are not fully dissolved, the reaction kinetics will be severely limited. This can be an issue with hydrophobic molecules in aqueous buffers or large biomolecules that may aggregate.[15] | 1. Add Co-solvents: Introduce organic co-solvents like DMSO, DMF, or t-BuOH (typically 5-20% v/v) to improve the solubility of hydrophobic components.[1][8] 2. Denaturing Conditions: For buried alkynes or azides within folded proteins or oligonucleotides, performing the reaction under denaturing or solvating conditions can expose the reactive groups.[8][14] |
| Degraded or Impure Reagents | The azide and alkyne functional groups can be unstable under certain storage conditions. Impurities can also inhibit the catalyst. | 1. Verify Reagent Purity: Use freshly prepared or properly stored reagents. Confirm their integrity via analytical methods (e.g., NMR, MS) if in doubt. 2. Optimize Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.2-1.5 equivalents) of the more accessible or less expensive component can drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions | While robust, the reaction rate can be influenced by temperature and pH. | 1. Adjust Temperature: Gentle heating to 37°C can sometimes overcome energy barriers or issues where copper is weakly sequestered by buffer components or substrates.[1][2] 2. Verify pH: The reaction is efficient over a broad pH range (4-12), but the optimal range for most bioconjugations is between 6.5 and 8.0.[1][9] |
Issue 2: Side Reactions and Product Impurity
Even when the CuAAC reaction proceeds, competing side reactions can lower the yield of the desired product and complicate purification.
Caption: The CuAAC catalytic cycle and key competing side reactions.
| Side Reaction | Mechanism and Consequence | Prevention Strategy |
| Alkyne Homocoupling (Glaser Coupling) | This is the most common side reaction, where the terminal alkyne couples with itself in the presence of oxygen to form a symmetric diacetylene byproduct. This consumes the alkyne and can complicate purification.[2] | 1. Rigorous Deoxygenation: As with preventing catalyst inactivation, removing dissolved oxygen by sparging with inert gas is the most effective solution.[2] 2. Sufficient Reducing Agent: Maintain an adequate concentration of sodium ascorbate throughout the reaction to quench oxygen and prevent the oxidative coupling pathway.[2] |
| Biomolecule Degradation (Oxidative Damage) | The Cu(I)/Cu(II)/ascorbate/O₂ system can generate reactive oxygen species (ROS) like hydroxyl radicals.[3][4] These ROS can cause oxidative damage to sensitive amino acid residues (e.g., methionine, histidine, tyrosine), leading to loss of protein function or aggregation.[3][7] | 1. Use a Protective Ligand: A chelating ligand like THPTA is essential. A 5:1 ligand-to-copper ratio is recommended, as the excess ligand can act as a sacrificial reductant, protecting the biomolecule.[8][9][14] 2. Limit Oxygen Exposure: Capping the reaction vessel or working under an inert atmosphere minimizes the generation of ROS.[8] |
| Ascorbate Byproduct Adducts | The oxidation of sodium ascorbate produces dehydroascorbate and other reactive carbonyl species.[9] These electrophilic byproducts can covalently modify nucleophilic protein residues like lysine and arginine, leading to unwanted adducts or crosslinking.[9] | 1. Add a Scavenger: Include aminoguanidine (typically 5 mM final concentration) in the reaction mixture.[9][14] Aminoguanidine acts as a scavenger, intercepting these reactive carbonyl byproducts before they can damage the biomolecule.[9] |
Part 3: Key Experimental Protocols
These protocols provide step-by-step methodologies for critical procedures in optimizing CuAAC reactions.
Protocol 1: General CuAAC Bioconjugation with a Complex Protein
This protocol is optimized for a sensitive protein substrate, incorporating best practices to maximize yield and minimize damage.
Materials:
-
Protein-Alkyne (in a compatible buffer like PBS, pH 7.4)
-
Cargo-Azide (dissolved in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine solution (e.g., 100 mM in water)
-
Degassed buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Protein-Alkyne solution.
-
Degassed buffer to reach the desired final volume.
-
Cargo-Azide solution (add from DMSO stock; ensure final DMSO concentration is tolerated by the protein, typically <10%).
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. For example, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[14][16] This creates a 1:5 copper-to-ligand ratio. Allow this mixture to stand for 1-2 minutes to ensure complex formation.
-
Add Catalyst and Additives:
-
Add the CuSO₄/THPTA premix to the main reaction tube.
-
Add the aminoguanidine solution.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to initiate the cycloaddition.
-
Incubate: Cap the tube tightly to minimize oxygen ingress.[8] Incubate the reaction at room temperature or 37°C on a slow rotator for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Workup: Once the reaction is complete, the remaining copper can be removed by dialysis against a buffer containing EDTA or by using a copper-chelating resin.[8]
Example Final Concentrations:
-
Protein-Alkyne: 50 µM
-
Cargo-Azide: 250 µM (5 equivalents)
-
CuSO₄: 0.25 mM[14]
-
THPTA: 1.25 mM (5 equivalents to Cu)[14]
-
Aminoguanidine: 5 mM[14]
-
Sodium Ascorbate: 5 mM[14]
Protocol 2: Small-Scale Test Reaction with a Fluorogenic Azide
Before committing expensive or precious complex substrates, it is highly advisable to test the reactivity of your system using a model reaction.[8][14] A fluorogenic azide provides an easy readout of reaction efficiency.[16]
Materials:
-
A simple, model alkyne (e.g., propargyl alcohol)
-
Fluorogenic azide (e.g., coumarin azide)
-
The same buffer system and additives (CuSO₄, ligand, ascorbate, etc.) planned for the actual experiment.
Procedure:
-
Set up the Model Reaction: Perform the CuAAC reaction as described in Protocol 1, but substitute your complex alkyne with the model alkyne (e.g., propargyl alcohol) and your cargo-azide with the fluorogenic azide.[14][16]
-
Create a 100% Conversion Standard: Set up a parallel reaction using a large excess of the model alkyne to drive the reaction to completion. The fluorescence of this sample will serve as your 100% reaction benchmark.[8][14]
-
Incubate and Measure: Allow the test reaction to proceed for the intended duration.
-
Analyze: Measure the fluorescence of your test reaction mixture at the appropriate excitation/emission wavelengths (e.g., 404 nm excitation / 477 nm emission for the coumarin-triazole product).[8][14]
-
Calculate Efficiency: Compare the fluorescence of your test reaction to the 100% conversion standard to estimate the reaction efficiency under your chosen conditions. This allows for optimization of catalyst concentration, temperature, or co-solvents before using valuable materials.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available at: [Link]
-
Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Bioconjugate Chemistry. Available at: [Link]
-
Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. ACS Publications. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available at: [Link]
-
Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. Chemical Communications. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. Available at: [Link]
-
Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]
-
Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. Available at: [Link]
-
CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. ACS Combinatorial Science. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
-
An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Bioconjugate Chemistry. Available at: [Link]
-
Optimized CuAAC reaction set-up. ResearchGate. Available at: [Link]
-
(PDF) Peptide Conjugation via CuAAC 'Click' Chemistry. ResearchGate. Available at: [Link]
-
This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. Fürth lab. Available at: [Link]
-
Stubborn CuAAC reaction as derivatization for ESI-MS. Chemistry Stack Exchange. Available at: [Link]
-
Copper-catalyzed click reaction on/in live cells. Chemical Science. Available at: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts. Available at: [Link]
-
Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Strategies to Mitigate Homocoupling of Terminal Alkynes in Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the pervasive challenge of terminal alkyne homocoupling in critical cross-coupling reactions such as the Sonogashira, Glaser, and Hay couplings. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific issues you may be encountering in your experiments. Each problem is followed by a diagnostic approach and actionable solutions.
Issue 1: Significant formation of a symmetrical 1,3-diyne byproduct is observed by TLC, NMR, or LC-MS.
This is the classic presentation of alkyne homocoupling, often referred to as Glaser or Hay coupling, which competes with your desired cross-coupling reaction.[1][2] This side reaction consumes your terminal alkyne, reduces the yield of the desired product, and complicates purification.[2]
Primary Cause: The primary culprit is often the presence of oxygen, which facilitates the oxidative dimerization of the terminal alkyne. This process is significantly catalyzed by the copper(I) co-catalyst typically used in Sonogashira reactions.[1][3]
Solutions Workflow:
-
Rigorous Exclusion of Oxygen: The most critical first step is to ensure a strictly inert atmosphere.
-
Action: Thoroughly degas all solvents and liquid reagents using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a sufficient duration.[3]
-
Action: Assemble your reaction glassware and flame-dry it under vacuum or oven-dry it and cool it in a desiccator to remove adsorbed moisture and air.[4]
-
Action: Before adding any reagents, purge the reaction vessel with an inert gas. A simple yet effective method is the balloon technique, where a balloon filled with nitrogen or argon is used to maintain a positive pressure of inert gas.[4] A Schlenk line provides a more robust setup for maintaining an inert atmosphere throughout the reaction.[5]
-
-
Re-evaluate Your Copper Co-catalyst: While copper(I) salts like CuI enhance the rate of the Sonogashira reaction, they are also the primary promoters of homocoupling.[6]
-
Action: Reduce the loading of your CuI catalyst to the minimum effective amount (typically 1-5 mol%).
-
Action: Ensure the purity of your CuI. A greenish tint can indicate the presence of Cu(II) species from oxidation, which can still participate in homocoupling pathways. Pure CuI should be off-white to grayish.[3]
-
Action: If homocoupling persists, the most effective solution is to switch to a copper-free Sonogashira protocol .[3][7] These protocols have been specifically developed to eliminate Glaser coupling.[6]
-
-
Optimize Reagent Addition: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Action: Employ a slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This maintains a low, steady concentration of the alkyne, favoring the cross-coupling pathway.[8]
-
Issue 2: Homocoupling is still a major issue even after switching to a copper-free protocol.
While less common, persistent homocoupling in the absence of a copper co-catalyst can occur and points to other mechanistic pathways.
Potential Causes & Solutions:
-
Palladium-Mediated Homocoupling: Under certain conditions, palladium complexes themselves can facilitate alkyne dimerization. This can be influenced by the choice of ligand, base, and solvent.[9]
-
Action: Re-evaluate your phosphine ligand. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling by accelerating the reductive elimination step.[10]
-
Action: The choice of base is critical. Amine bases are common, and their purity is important.[11] In some copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) have been shown to be effective.[11]
-
Action: The solvent can influence the stability and reactivity of the catalytic intermediates.[1] Toluene is often a good starting point, while coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[1]
-
-
Trace Copper Contamination: Commercially available palladium catalysts or other reagents may contain trace amounts of copper salts that are sufficient to catalyze homocoupling.
-
Action: Use high-purity reagents and consider pre-treating your reaction mixture with a copper chelator if contamination is suspected.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of terminal alkyne homocoupling?
A1: In the context of copper-catalyzed reactions like the Glaser and Hay couplings, the mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. In the presence of an oxidant (typically oxygen), two of these copper acetylide species couple to form a 1,3-diyne, regenerating a reduced form of copper that is then re-oxidized to continue the catalytic cycle.[12]
Q2: What are the primary strategies to prevent the dimerization of terminal alkynes?
A2: There are three main strategies to minimize or prevent terminal alkyne dimerization:
-
Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, most commonly a silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS). This physically blocks the alkyne from participating in homocoupling. The protecting group is then removed in a subsequent step.[13]
-
Optimization of Reaction Conditions: As detailed in the troubleshooting guide, modifying parameters such as temperature, atmosphere, and the rate of reagent addition can significantly suppress homocoupling.[2]
-
Adoption of Copper-Free Protocols: Eliminating the copper co-catalyst is a highly effective method to prevent Glaser-type homocoupling.[7][14]
Q3: When should I choose a TMS group versus a TIPS group to protect my alkyne?
A3: The choice between TMS and TIPS protection depends on the stability required during your synthetic sequence.
-
TMS (Trimethylsilyl): This group is relatively labile and can be removed under very mild conditions, such as with potassium carbonate in methanol or with a fluoride source like TBAF.[13] It is a good choice when you need to deprotect the alkyne without affecting more robust protecting groups.
-
TIPS (Triisopropylsilyl): The bulkier TIPS group is significantly more stable to a wider range of reaction conditions. Its removal typically requires stronger conditions, such as TBAF in refluxing THF.[15] Choose TIPS when your synthesis involves steps that might inadvertently cleave a TMS group.
Q4: Can the choice of phosphine ligand on the palladium catalyst really make a difference in suppressing homocoupling?
A4: Absolutely. The steric and electronic properties of the phosphine ligand directly influence the rates of the individual steps in the Sonogashira catalytic cycle.[10] Bulky and electron-rich ligands can accelerate the rate-limiting oxidative addition and the final reductive elimination steps, which can help the desired cross-coupling reaction outcompete the homocoupling side reaction.[10]
Q5: Is it possible to completely eliminate homocoupling?
A5: While achieving 100% suppression can be challenging, it is often possible to reduce homocoupling to negligible levels (e.g., <2%) through careful optimization of the reaction conditions.[16] A combination of strategies, such as using a copper-free protocol under a rigorously inert atmosphere with slow addition of the alkyne, is often the most effective approach.
Data-Driven Insights: Comparative Tables
The following tables summarize quantitative data from the literature to guide your experimental design.
Table 1: Effect of Copper Co-catalyst on Homocoupling
| Palladium Catalyst | Co-catalyst | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Nitrogen | ~60-70% | ~20-30% | [16] |
| PdCl₂(PPh₃)₂ | CuI | N₂ + H₂ | >90% | <5% | [16] |
| Pd(OAc)₂ | None | Argon | 92% | <2% | [17] |
Table 2: Influence of Base and Solvent on Copper-Free Sonogashira Coupling
| Palladium System | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Pd₂(dba)₃ / AsPh₃ | Et₃N | Toluene | 70% | Not specified | [1] |
| Pd₂(dba)₃ / AsPh₃ | Et₃N | DMF | 20% | Not specified | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | High | Not specified | [2] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | Lower | Not specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the aryl halide and the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne dropwise or via syringe pump over a period of time to the stirred reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: TMS-Protection of a Terminal Alkyne
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the terminal alkyne and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise and stir the mixture at -78 °C for 30-60 minutes.
-
Add TMSCl dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude TMS-protected alkyne can often be used without further purification.
Protocol 3: Deprotection of a TMS-Protected Alkyne
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Methanol or THF
-
Potassium carbonate (K₂CO₃) (catalytic to stoichiometric amount) or Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
Procedure (using K₂CO₃):
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture, add water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alkyne.
Visualizing the Chemistry: Diagrams
Caption: Competing pathways: The desired Sonogashira cross-coupling versus the undesired Glaser homocoupling.
Caption: A logical workflow for troubleshooting and preventing terminal alkyne homocoupling.
References
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
-
Panda, N. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 2(1), 72-81. [Link]
-
Kintek Solution. (2023). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. [Link]
-
Bandini, M., Luque, R., Budarin, V., & Macquarrie, D. J. (2005). Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. Tetrahedron, 61(41), 9860-9868. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6396-6421. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Grokipedia. (n.d.). Glaser coupling. [Link]
-
Johnson, J. B., & Biscoe, M. R. (2014). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. ACS Catalysis, 4(9), 3126–3130. [Link]
-
Chemistry Stack Exchange. (2021). Setting up reactor in inert atmosphere. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Anilkumar, G., & Mathew, S. C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6396-6421. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Wikipedia. (2023). Glaser coupling. [Link]
-
YouTube. (2022). Filtration under inert atmosphere technique | Tetrakistriphenylphosphinepalladium treating. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Chemical Engineering Transactions. (2020). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
-
ResearchGate. (2019). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
National Institutes of Health. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
ResearchGate. (2018). Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. [Link]
-
Chinese Journal of Organic Chemistry. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
ACS Publications. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Mechanisms of the Glaser coupling proposed. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
-
SciELO México. (2006). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kindle-tech.com [kindle-tech.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scielo.org.mx [scielo.org.mx]
- 16. depts.washington.edu [depts.washington.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for Azide-Alkyne Cycloaddition
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center for alternative catalysts to copper in azide-alkyne cycloaddition (AAC) reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond the standard copper-catalyzed "click" chemistry (CuAAC) to access different triazole regioisomers or to work with systems where copper is undesirable. Here, we will explore the nuances of ruthenium, silver, and gold catalysis, as well as metal-free, strain-promoted approaches. This resource is structured to provide not just protocols, but the underlying rationale and troubleshooting guidance to ensure your success in the lab.
Section 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
The hallmark of Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is its unique ability to regioselectively produce 1,5-disubstituted 1,2,3-triazoles, a valuable complement to the 1,4-isomers generated by CuAAC.[1][2] Furthermore, RuAAC is capable of engaging internal alkynes, opening the door to fully substituted triazoles.[3]
Mechanism of RuAAC
The catalytic cycle of RuAAC is proposed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. This is followed by reductive elimination to yield the triazole product.[3]
Caption: Proposed catalytic cycle for RuAAC.
Troubleshooting Guide for RuAAC
Question: My RuAAC reaction is showing low to no conversion, especially with an aryl azide. What should I do?
This is a common challenge, as aryl azides can be less reactive in RuAAC, often leading to low yields and byproduct formation.[4] Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Choice and Handling:
-
Catalyst Selection: While CpRuCl(PPh₃)₂ is a common catalyst, the tetrameric complex [CpRuCl]₄ has shown superior activity, especially for challenging substrates like aryl azides.[4] The more reactive Cp*RuCl(COD) complex can also be effective, often allowing for reactions at room temperature.[1]
-
Catalyst Integrity: Ruthenium catalysts, particularly CpRuCl(COD), can be sensitive to oxygen.[1] It is recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[5] For CpRuCl(PPh₃)₂, while less sensitive, excluding oxygen is still good practice for optimal results.[1]
-
-
Solvent Selection is Critical:
-
Avoid Protic Solvents: Protic solvents such as water and alcohols are detrimental to RuAAC, leading to significantly lower yields.[1][6]
-
Recommended Solvents: A range of non-protic solvents can be employed, including toluene, benzene, dioxane, and tetrahydrofuran (THF).[1]
-
For Problematic Aryl Azides: Dimethylformamide (DMF) has been identified as a superior solvent for reactions involving aryl azides, particularly when using the [Cp*RuCl]₄ catalyst.[4]
-
-
Optimizing Reaction Temperature:
-
General Guideline: While some reactive substrates can proceed at room temperature, especially with CpRuCl(COD), heating is often necessary to drive the reaction to completion.[1] Temperatures between 60-80°C are a good starting point for CpRuCl(PPh₃)₂.[2]
-
Microwave Irradiation: For sluggish reactions, microwave irradiation can significantly shorten reaction times and improve yields, particularly for aryl azides in DMF with the [Cp*RuCl]₄ catalyst.[4]
-
Question: I'm observing significant byproduct formation in my RuAAC reaction. How can I improve the purity of my product?
Byproduct formation can arise from several sources. Here's how to address them:
-
Ensure Homogeneity: The reaction mixture should be completely homogeneous. Poor solubility of either the catalyst or the substrates can lead to side reactions. If solubility is an issue, consider a different non-protic solvent.[5]
-
Purification Strategy: If byproducts are unavoidable, purification is necessary. The crude product can be purified by silica gel chromatography. An alternative for solid products is trituration with a solvent in which the product is insoluble but the impurities are soluble, such as hexanes.[5]
Experimental Protocol: General Procedure for RuAAC
This protocol is a starting point and may require optimization for your specific substrates.
-
To a reaction vessel, add the azide (1.0 equiv) and the alkyne (1.05 equiv).
-
Add the appropriate anhydrous, degassed non-protic solvent (e.g., toluene, THF, or DMF).
-
Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the ruthenium catalyst (1-5 mol %). For example, CpRuCl(COD) or [CpRuCl]₄.
-
Stir the reaction at the desired temperature (room temperature to 80°C, or higher with microwave irradiation) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography or trituration.
| Parameter | Recommendation | Rationale |
| Catalyst | CpRuCl(COD), [CpRuCl]₄ | High activity, especially for challenging substrates.[1][4] |
| Catalyst Loading | 1-5 mol % | Balances reaction rate and cost.[6] |
| Solvent | Toluene, THF, Dioxane, DMF | Non-protic solvents are essential for catalyst stability and reactivity.[1] |
| Temperature | Room Temperature - 110°C | Dependent on substrate reactivity and catalyst choice.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of oxygen-sensitive catalysts.[1][5] |
Section 2: Silver- and Gold-Catalyzed Azide-Alkyne Cycloaddition (AgAAC & AuAAC)
While less common than their copper and ruthenium counterparts, silver and gold complexes can also catalyze the azide-alkyne cycloaddition, typically yielding 1,4-disubstituted triazoles.[7][8]
Frequently Asked Questions (FAQs) for AgAAC and AuAAC
Question: When should I consider using a silver or gold catalyst for my AAC reaction?
Silver and gold catalysis can be an option when copper needs to be avoided and the desired product is the 1,4-disubstituted triazole. Silver catalysts, such as silver chloride (AgCl) or silver N-heterocyclic carbene complexes, have been shown to be effective.[9] Gold catalysts have also been explored, often in the context of more complex cascade reactions.
Question: What are the typical reaction conditions for AgAAC?
A general procedure for AgAAC involves stirring the alkyne and azide with a catalytic amount of a silver salt, such as AgCl, in a suitable solvent system.[9] Reactions are often carried out at room temperature.[8][9]
Experimental Protocol: General Procedure for AgAAC
-
In a reaction flask, dissolve the alkyne (1.0 mmol) and the azide (1.1 mmol) in a mixture of water and acetone.[9]
-
Add silver chloride (AgCl) (approximately 0.035 mmol).[9]
-
Stir the mixture at room temperature for 24 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, remove the acetone in vacuo.
-
Extract the product with an organic solvent like CH₂Cl₂.[9]
-
Dry the combined organic layers and concentrate to obtain the crude product, which can be further purified if necessary.[9]
Note on Gold Catalysis: Gold-catalyzed AAC often involves more specialized substrates and can be prone to catalyst deactivation by certain functional groups like thiols and amines.[10] The development of robust, general protocols is an ongoing area of research.
Section 3: Metal-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in living systems without the need for cytotoxic metal catalysts.[11] The reaction is driven by the high ring strain of cyclooctynes.[11]
Understanding Cyclooctyne Reactivity
The choice of cyclooctyne is critical as it dictates the reaction kinetics. The reactivity is influenced by ring strain and electronic factors.
Caption: Relative reactivity of common cyclooctynes in SPAAC.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | High reactivity, good stability.[12] |
| Bicyclononyne | BCN | ~0.14 | Balances high reactivity with small size.[12][13] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | Good reactivity and stability.[12] |
Troubleshooting Guide for SPAAC
Question: My SPAAC reaction is very slow. How can I increase the reaction rate?
Slow reaction rates in SPAAC can be frustrating, especially when working with dilute samples. Here are some factors to consider:
-
Choice of Cyclooctyne: As shown in the table above, the structure of the cyclooctyne has a significant impact on the reaction rate. If you are using a less reactive cyclooctyne, consider switching to a more reactive one like DBCO.[12]
-
Steric Hindrance on the Azide: The steric bulk of the substituents on the azide can also affect the reaction rate. While primary and secondary azides often react readily, tertiary azides can exhibit significantly slower kinetics, especially with sterically demanding cyclooctynes like ADIBO.[14]
-
Solvent Effects: While SPAAC is robust in a variety of solvents, including aqueous media, the choice of solvent can still influence the rate. For some substrates, the use of surfactants to create micelles in aqueous solutions has been shown to accelerate the reaction.
-
Concentration: The rate of this bimolecular reaction is dependent on the concentration of both the azide and the cyclooctyne. If possible, increasing the concentration of one or both reactants will increase the reaction rate.
Question: Are there any known incompatibilities with SPAAC reagents?
While SPAAC is considered bioorthogonal, there are a few things to be aware of:
-
Stability of Cyclooctynes: While generally stable, some highly strained cyclooctynes can be prone to decomposition over long periods or under harsh conditions. It is important to store them properly, typically at low temperatures and protected from light.
-
Reaction with Thiols: While generally inert to thiols, some cyclooctynes may exhibit slow side reactions with free thiols under certain conditions. This is usually not a concern in complex biological media where thiol concentrations are low, but it is something to be aware of in specific applications.
Experimental Protocol: General Procedure for SPAAC Bioconjugation
This protocol provides a general framework for labeling an azide-modified protein with a DBCO-functionalized dye.
-
Prepare the Reagents:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized dye in a water-miscible organic solvent like DMSO.
-
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the DBCO-dye solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 4-24 hours with gentle mixing.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted DBCO-dye using a desalting column or dialysis.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
-
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Krasnova, L., et al. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Angewandte Chemie International Edition, 58(33), 11339-11343. [Link]
-
Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726-14768. [Link]
-
Johansson, J. R., Beke-Somfai, T., Stålsmeden, A. S., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726-14768. [Link]
-
Ortega-Arizmendi, A. I., Aldeco-Pérez, E., & Cuevas-Yañez, E. (2013). Alkyne-Azide Cycloaddition Catalyzed by Silver Chloride and “Abnormal” Silver N-Heterocyclic Carbene Complex. The Scientific World Journal, 2013, 186537. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved January 20, 2026, from [Link]
-
Zhang, L., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(20), 3933-3936. [Link]
-
Golas, P. L., & Matyjaszewski, K. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Macro Letters, 1(1), 177-181. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Syntheses, 85, 245-253. [Link]
-
Banerjee, A., et al. (2016). Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism by density functional theory calculations. RSC Advances, 6(96), 93699-93706. [Link]
-
Johansson, J. R., Beke-Somfai, T., Stålsmeden, A. S., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726-14768. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Ortega-Arizmendi, A. I., Aldeco-Pérez, E., & Cuevas-Yañez, E. (2013). Alkyne-Azide Cycloaddition Catalyzed by Silver Chloride and “Abnormal” Silver N-Heterocyclic Carbene Complex. The Scientific World Journal, 2013, 186537. [Link]
-
Young, P. C., Green, S. L. J., Rosair, G. M., & Lee, A.-L. (2013). Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis. Dalton Transactions, 42(26), 9645-9653. [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 20, 2026, from [Link]
-
Johansson, J. R., et al. (2016). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 93, 245-259. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the AuAAC reaction. Retrieved January 20, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Alkyne-Azide Cycloaddition Catalyzed by Silver Chloride and “Abnormal” Silver N-Heterocyclic Carbene Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 14. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Functionalized Cyclobutanes
Welcome to the technical support center for the synthesis of functionalized cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable four-membered rings. Cyclobutane moieties are critical components in numerous natural products and pharmaceutical agents, yet their synthesis can be fraught with challenges, often leading to frustratingly low yields.
This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental hurdles. Here, you will find a structured approach to troubleshooting, grounded in mechanistic principles and supported by authoritative literature, to help you optimize your reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition is resulting in a very low yield of the desired cyclobutane. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yielding [2+2] photocycloaddition, it's best to start with the fundamentals of the reaction setup. First, ensure the complete exclusion of oxygen, as dissolved oxygen can quench the excited state of your reactants, thereby inhibiting the cycloaddition.[1] Second, verify the purity of your solvent; common impurities, such as alkenes in alkane-based solvents, can act as competitive substrates.[1] Finally, confirm the wavelength of your light source is appropriate for exciting the alkene without causing photodegradation of your starting materials or product. Arene-conjugated alkenes, for instance, have different excitation energies compared to simple enones.[2]
Q2: I am observing significant amounts of oligomers and polymers instead of my desired cyclobutane dimer. How can I favor the intramolecular or bimolecular cycloaddition?
A2: The formation of oligomers or polymers is a common side reaction in intermolecular [2+2] cycloadditions.[3] This typically occurs when the concentration of the alkene is too high, favoring chain reactions over the desired dimerization. The primary strategy to mitigate this is to perform the reaction under high dilution conditions. This statistically favors the intramolecular or desired bimolecular reaction over intermolecular polymerization. For intramolecular reactions, the length and flexibility of the linker tethers are also crucial; linkers that are too long or too flexible can still lead to intermolecular side products.[3]
Q3: My reaction is producing a mixture of regioisomers (head-to-head vs. head-to-tail). How can I improve the regioselectivity?
A3: Regiocontrol in [2+2] cycloadditions is a significant challenge, particularly with asymmetrical alkenes.[4] The regiochemical outcome is influenced by a combination of steric and electronic factors in the transition state. For photochemical reactions, the polarity of the solvent can play a crucial role; non-polar solvents may favor the formation of products with a smaller overall dipole, such as anti-head-to-tail isomers, while polar solvents might favor syn-head-to-head products.[4] In catalyzed reactions, the choice of catalyst and ligands is paramount. For instance, certain transition metal catalysts can pre-organize the substrates in a way that directs the formation of a specific regioisomer.[5]
Q4: The diastereoselectivity of my cyclobutane formation is poor. What factors influence the stereochemical outcome?
A4: Diastereoselectivity in cyclobutane synthesis is dictated by the geometry of the approach of the two alkene components. In photochemical reactions, this is often controlled by minimizing steric interactions in the intermediate diradical species.[1] The use of chiral auxiliaries on one of the alkene partners is a well-established strategy to induce facial selectivity.[6] For catalytic reactions, the chiral environment created by the catalyst-ligand complex is the primary determinant of stereoselectivity. Rhodium/diene-catalyzed reactions, for example, have shown that the electronic properties of the ligand can dramatically influence the diastereomeric ratio.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Conversion in Photochemical [2+2] Cycloadditions
Issue: The reaction has stalled with a high percentage of unreacted starting material, leading to low yields of the cyclobutane product.
Potential Causes & Solutions:
-
Inadequate Light Source or Wavelength: The energy of the light source may be insufficient to excite the alkene to its reactive triplet state, or the wavelength may be causing decomposition.
-
Protocol:
-
Verify the output of your lamp and ensure it is appropriate for the absorption maximum of your substrate.
-
Consider using a photosensitizer, such as acetone or thioxanthone, which can absorb light at a different wavelength and then transfer the energy to your alkene.[1][3] This can be particularly effective for substrates that are sensitive to direct irradiation.
-
-
-
Quenching of the Excited State: As mentioned in the FAQs, oxygen is a notorious quencher of triplet states. Other impurities in the solvent or starting materials can also be culprits.
-
Protocol:
-
Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.
-
Ensure your starting materials are of high purity. If necessary, repurify them before use.
-
-
-
cis/trans Isomerization as a Competing Pathway: For certain alkenes, particularly arene-conjugated ones, cis/trans isomerization can be a more rapid process than the desired cycloaddition, consuming the excited state energy without forming the product.[2]
-
Protocol:
-
Monitor the reaction by 1H NMR to check for the formation of the geometric isomer of your starting material.
-
If isomerization is significant, changing the solvent or using a sensitizer that favors the cycloaddition pathway may be necessary.
-
-
Guide 2: Addressing Unwanted Side Reactions: Ring-Opening and Fragmentation
Issue: The desired cyclobutane is formed but is then consumed by subsequent reactions under the reaction conditions, leading to a complex mixture of byproducts.
Potential Causes & Solutions:
-
Acid- or Base-Catalyzed Ring Opening: Functional groups on the cyclobutane ring can render it susceptible to ring-opening reactions, especially if acidic or basic impurities are present. Donor-acceptor cyclobutanes are particularly prone to this.[8]
-
Protocol:
-
Ensure all glassware is scrupulously clean and that the solvent is neutral.
-
If the reaction generates acidic or basic byproducts, consider adding a non-nucleophilic buffer to maintain a neutral pH.
-
Purify the product as quickly and gently as possible after the reaction is complete, avoiding harsh chromatographic conditions (e.g., untreated silica gel can be acidic).
-
-
-
Thermal Instability and Retro-[2+2] Cycloaddition: The strain energy of the cyclobutane ring can lead to thermal decomposition back to the starting alkenes, especially at elevated temperatures.
-
Protocol:
-
If possible, run the reaction at a lower temperature. For photochemical reactions, ensure the reaction vessel is adequately cooled.
-
For thermally induced cycloadditions, carefully optimize the temperature to find a balance between a reasonable reaction rate and product stability.
-
-
-
Radical-Initiated Ring Opening: In some cases, radical species can initiate ring-opening of the cyclobutane.[9]
-
Protocol:
-
If radical pathways are suspected, the addition of a radical scavenger (in a small, test reaction) could help diagnose the issue. However, this may also inhibit the desired reaction if it has a radical component.
-
Careful control of initiators and exclusion of light (for non-photochemical reactions) can minimize unwanted radical side reactions.
-
-
Data Presentation & Experimental Protocols
Table 1: Influence of Solvent Polarity on Regioselectivity in a Hypothetical [2+2] Photocycloaddition
| Solvent | Dielectric Constant (ε) | Predominant Regioisomer | Typical Ratio (HH:HT) |
| Hexane | 1.9 | Head-to-Tail (HT) | 10:90 |
| Toluene | 2.4 | Head-to-Tail (HT) | 25:75 |
| Dichloromethane | 9.1 | Mixture | 50:50 |
| Acetonitrile | 37.5 | Head-to-Head (HH) | 80:20 |
| Water | 80.1 | Head-to-Head (HH) | >95:5 |
Note: These are illustrative values. Actual ratios are highly substrate-dependent.
Protocol: General Procedure for a Sensitized Photochemical [2+2] Cycloaddition
-
Preparation: To a quartz reaction vessel, add the alkene substrate (1.0 eq) and the photosensitizer (e.g., thioxanthone, 0.1 eq).
-
Solvent Addition and Degassing: Add the desired volume of high-purity, degassed solvent to achieve the target concentration (typically 0.01-0.1 M). Degas the solution for a further 30 minutes by bubbling with argon.
-
Irradiation: Seal the vessel and place it in a photoreactor equipped with a cooling system to maintain a constant temperature. Irradiate with a lamp of the appropriate wavelength (e.g., 350 nm for thioxanthone sensitization).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on neutral silica gel or by recrystallization.
Visualizations
Diagram 1: Troubleshooting Logic for Low Yields in Cyclobutane Synthesis
Caption: A decision tree for troubleshooting low yields in cyclobutane synthesis.
Diagram 2: Competing Pathways in Intermolecular [2+2] Photocycloaddition
Sources
- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
- 7. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Triazole Compounds
Welcome to the technical support center for the purification of polar triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying principles to empower you to make informed decisions in your own lab.
Polar triazoles, with their nitrogen-rich structure, present a unique set of purification challenges. Their high polarity can lead to problematic interactions with standard chromatography media, while their basicity can cause poor peak shape and unpredictable retention. This guide offers a structured approach to troubleshooting these issues, from selecting the right chromatography technique to overcoming crystallization difficulties.
Troubleshooting Guide: Common Purification Issues
This section is organized by the common problems encountered during the purification workflow.
Section 1: Chromatography Challenges
This is the most frequent issue. The problem arises from the interaction between the basic nitrogen atoms in the triazole ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2][3] This strong interaction leads to tailing (streaking) and, in severe cases, complete loss of the compound on the column.[4]
Causality: Silica gel is an acidic stationary phase.[2][3] Basic compounds, like many triazoles, can form strong ionic interactions or hydrogen bonds with the silanol groups, preventing clean elution.[1]
Solutions:
-
Mobile Phase Modification (The Quick Fix):
-
Mechanism: Adding a small amount of a basic modifier to the mobile phase neutralizes the acidic silanol sites, preventing strong analyte interaction.[2][5]
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or 0.5-2% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[2][6] Start with a small amount and increase as needed, monitoring by TLC.
-
-
Switch to an Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds as it lacks the strong acidity of silica.[5][7]
-
Deactivated Silica: Specialty silica gels, such as those deactivated with C2 functionalities, are less acidic and can be effective for sensitive or basic compounds.[7]
-
Reversed-Phase Chromatography: This is often the most robust solution. See the next question for details.
-
This occurs when the triazole is too polar and has insufficient hydrophobic character to interact with the non-polar C18 stationary phase.[8][9] The compound prefers the polar mobile phase and is washed off the column without retention.
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[10][11][12] Highly polar molecules do not partition well onto the hydrophobic stationary phase and thus elute very early.[1][8]
Solutions:
-
Use a Highly Aqueous Mobile Phase (with caution):
-
Mechanism: Increasing the water content of the mobile phase (e.g., >95% water) can sometimes promote retention of polar compounds.
-
Caveat: Standard C18 columns can suffer from "phase collapse" or "pore dewetting" in highly aqueous conditions, leading to irreproducible results.[13] It is better to use columns specifically designed for aqueous stability (often designated "AQ").[9]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism: HILIC is the premier technique for separating highly polar compounds.[8][14][15] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of water.[9][16] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[15][16] The strong solvent in HILIC is water.[16]
-
Benefit: This technique is orthogonal to reversed-phase and is ideal for compounds that elute in the void volume on C18.[16]
-
HILIC Method Development Workflow
Here is a step-by-step protocol for developing a HILIC purification method.
// Connections Start -> SelectCol -> PrepMP -> PrepSample -> Equilibrate; Equilibrate -> Scout -> Analyze -> Decision; Decision -> Purify [label="Yes"]; Decision -> AdjustGrad [label="No"]; AdjustGrad -> Optimize; Analyze -> AdjustBuffer [style=dashed]; AdjustBuffer -> Optimize; Optimize -> Purify; }
Caption: HILIC Method Development Workflow.
Step-by-Step Protocol:
-
Column Selection: Start with a bare silica column, as it is often effective and readily available.[14][17] Amide or diol phases can offer alternative selectivity.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN).
-
Solvent B: Water with a buffer. A volatile buffer like 10-20 mM ammonium formate or ammonium acetate is crucial for good peak shape and MS compatibility.
-
-
Sample Preparation: Dissolve your sample in a high concentration of the organic solvent (e.g., 95% ACN).[9] Injecting in a solvent stronger than the mobile phase (like pure water or DMSO) can cause peak distortion.[9][16]
-
Equilibration: HILIC requires longer equilibration times than reversed-phase.[16] Equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes.
-
Scouting Gradient: Run a broad gradient from high organic to lower organic (e.g., 95% ACN to 50% ACN).
-
Optimization: Based on the scouting run, optimize the gradient to improve the resolution of your target compound from impurities.
Basic compounds can exhibit poor peak shape in reversed-phase due to secondary interactions with residual acidic silanols on the C18 stationary phase.
Causality: Even on end-capped C18 columns, some free silanol groups exist. At mid-range pH, these silanols can be deprotonated (SiO⁻) and interact with protonated basic analytes (Analyte-H⁺), causing tailing.
Solutions:
-
Use a Low pH Mobile Phase:
-
Mechanism: Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2-3 serves two purposes.[13] It protonates the basic triazole, ensuring it is in a single ionic state, and it suppresses the ionization of the residual silanols, minimizing secondary interactions.[13][18]
-
Protocol: Add 0.1% FA or 0.05-0.1% TFA to both your water and organic mobile phase components. FA is generally preferred for mass spectrometry compatibility.
-
-
Use a Buffered Mobile Phase:
-
Mechanism: Using a buffer (e.g., ammonium formate or acetate) maintains a constant pH throughout the gradient, leading to more reproducible retention times and improved peak shape.[10]
-
Application: This is particularly important for ensuring run-to-run and system-to-system reproducibility.
-
Table 1: Common Mobile Phase Additives for Reversed-Phase Purification
| Additive | Typical Concentration | Purpose | Pros | Cons |
| Formic Acid (FA) | 0.1% | Acidifier, Ion Suppression | Good for MS, volatile | Less effective for stubborn tailing |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acidifier, Ion Pairing | Excellent for peak shape | Suppresses MS signal |
| Ammonium Formate | 10 - 20 mM | Buffer (pH ~3-5) | MS-compatible, good buffering | Can be more complex to prepare |
| Ammonium Acetate | 10 - 20 mM | Buffer (pH ~4-6) | MS-compatible, good buffering | Can be more complex to prepare |
Section 2: Advanced & Alternative Chromatography Techniques
Yes, for particularly challenging separations, more specialized techniques can be employed.
1. Ion-Exchange Chromatography (IEX):
-
Mechanism: IEX separates molecules based on their net charge.[19] Since many triazoles are basic, they will be protonated at acidic or neutral pH and can be retained on a cation exchange column (e.g., Strong Cation Exchange, SCX). The compound is then eluted by increasing the salt concentration or pH of the mobile phase.
-
Best For: Purifying charged triazoles from neutral impurities or separating compounds with different pKa values. It is a very powerful but often underutilized technique in synthetic labs.[20][21]
2. Supercritical Fluid Chromatography (SFC):
-
Mechanism: SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic co-solvent like methanol.[22][23] It is technically a form of normal-phase chromatography.[22]
-
Best For: High-throughput purification. SFC is extremely fast due to the low viscosity and high diffusivity of the mobile phase.[24][25] It's also considered a "green" technique because it significantly reduces organic solvent consumption.[23] Any compound soluble in methanol is likely amenable to SFC.[24]
Section 3: Crystallization & Final Product Isolation
"Oiling out" is a common problem, especially when residual impurities are present that depress the melting point or inhibit crystal lattice formation.[26]
Causality: The compound is coming out of solution at a temperature above its melting point (or the melting point of the impure mixture), or the kinetics of nucleation are very slow.
Troubleshooting Steps:
-
Ensure High Purity: First, ensure the compound is >95% pure by a reliable method (e.g., LCMS, NMR). Impurities are a primary cause of crystallization failure.
-
Solvent System Modification:
-
Slow Cooling: If crystals form too quickly, they can trap impurities.[27] Try dissolving the oil in a minimum of hot solvent and allowing it to cool very slowly to room temperature, then gradually to 4°C, and finally to -20°C.
-
Anti-Solvent Addition: Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until persistent cloudiness is observed. Let it stand. Common systems include Dichloromethane/Hexane, Methanol/Ether, or Ethyl Acetate/Hexane.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.[5][28] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.[5][27][28]
-
Frequently Asked Questions (FAQs)
Q: Can I use preparative TLC for my polar triazole? A: Yes, but with the same caveats as column chromatography. If your compound streaks on an analytical TLC plate, it will form a broad, difficult-to-collect band on a preparative plate. Use the same mobile phase modifiers (e.g., triethylamine) that you would for column chromatography to improve the band shape.
Q: How do I remove residual copper catalyst from a "click" reaction (CuAAC)? A: Residual copper can be a persistent impurity. An effective method is to wash an organic solution of your product (e.g., in Ethyl Acetate or DCM) with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a saturated ammonium chloride solution.[26]
Q: My triazole seems to be decomposing during workup or purification. Is this common? A: While the triazole ring itself is generally stable, certain substituents can make the molecule sensitive to acid, base, or heat.[28] If you suspect decomposition on silica gel, run a quick stability test: spot your compound on a TLC plate, let it sit on the bench for an hour, and then elute it.[5] If a new spot appears, your compound is not stable to silica. In this case, prioritize non-silica methods like reversed-phase or crystallization.
Q: What is the best way to remove the solvent from my purified HILIC fractions? A: HILIC fractions contain a high percentage of acetonitrile and water. Both can be removed by lyophilization (freeze-drying) if your compound is not volatile. Alternatively, a rotary evaporator can be used, but bumping can be an issue. A centrifugal evaporator (e.g., Genevac) is ideal for this purpose.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32145]([Link] SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32145)
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Advion. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc.. [Link]
- US4269987A - Purification of triazoles - Google P
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]
-
Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. [Link]
-
Reversed-phase chromatography - Wikipedia. [Link]
-
Liophilic Mobile Phase Additives in Reversed Phase HPLC | Request PDF - ResearchGate. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Recovery of 3-Nitro-1,2,4-Triazole-5-One (NTO) from Wastewater by Ion Exchange Resin. [Link]
-
Ion exchange for effective separation of 3-nitro-1,2,4-triazol-5-one (NTO) from wastewater - PubMed. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog. [Link]
-
A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. [Link]
-
Recent problems with silica gel chromatography - ResearchGate. [Link]
-
Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons | Request PDF - ResearchGate. [Link]
-
[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed. [Link]
-
ion exchange chromatography - iajps. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds - ResearchGate. [Link]
-
Synthesis and Crystallization of N-rich Triazole Compounds - ResearchGate. [Link]
-
Is Silica Gel Polar TLC? - Chemistry For Everyone - YouTube. [Link]
-
Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles | Crystal Growth & Design - ACS Publications. [Link]
-
Tips for successful ion exchange chromatography - Cytiva. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog [oreateai.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. welch-us.com [welch-us.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. iajps.com [iajps.com]
- 20. Recovery of 3-Nitro-1,2,4-Triazole-5-One (NTO) from Wastewater by Ion Exchange Resin [energetic-materials.org.cn]
- 21. Ion exchange for effective separation of 3-nitro-1,2,4-triazol-5-one (NTO) from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 23. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
selective deprotection of TMS-protected alkynes in the presence of other functional groups
Welcome to the technical support center for the selective deprotection of trimethylsilyl (TMS) protected alkynes. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced challenge of unmasking a terminal alkyne without disturbing other sensitive functional groups within a complex molecule. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, providing you with the knowledge to troubleshoot your reactions effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common issues researchers face when attempting to deprotect a TMS-alkyne.
Q1: My standard K₂CO₃/Methanol protocol is sluggish or incomplete. What's going on?
A: This is a frequent issue, often related to steric hindrance or solubility. While K₂CO₃ in methanol is a mild and effective method for many substrates, its efficacy can drop with sterically demanding environments around the TMS-alkyne.[1] The methoxide ion, generated in situ, is the active nucleophile that attacks the silicon atom.[2] If the substrate is poorly soluble in methanol, the reaction will be slow. Additionally, if the reaction is left for extended periods to compensate for the slow rate, side reactions can occur, sometimes leading to yield reduction.[1]
-
Troubleshooting Tip: Try a solvent system that better solubilizes your starting material, such as a mixture of THF/methanol or DCM/methanol. If steric hindrance is the primary issue, a stronger, yet still selective, reagent may be necessary.
Q2: I used TBAF to deprotect my TMS-alkyne, but it also cleaved my TBS/TIPS-protected alcohol. How can I achieve selectivity?
A: This is a classic selectivity problem. Tetrabutylammonium fluoride (TBAF) is a potent desilylating agent due to the high affinity of the fluoride ion for silicon.[3] However, its high reactivity makes it difficult to differentiate between a TMS group on an sp-hybridized carbon (alkyne) and a silyl ether on an sp³-hybridized carbon (alcohol). The relative stability of silyl ethers generally follows the trend: TMS < TES < TBS < TIPS < TBDPS.[4] A TMS-alkyne is generally more labile than TBS and TIPS ethers, but aggressive conditions (excess TBAF, elevated temperature) will cleave both.
-
Troubleshooting Tip: To enhance selectivity with fluoride, consider using a milder fluoride source like HF•Pyridine or CsF.[5] Alternatively, switching to a non-fluoride-based method, such as mild base-catalyzed methanolysis (K₂CO₃/MeOH), is often the best solution to preserve silyl ethers.[6]
Q3: My molecule contains an ester and a TMS-alkyne. Will K₂CO₃/Methanol cause transesterification?
A: Yes, this is a significant risk. The methoxide generated from potassium carbonate in methanol is a potent nucleophile that can readily transesterify or hydrolyze esters, especially methyl or ethyl esters.
-
Troubleshooting Tip: To avoid this, you can use a non-nucleophilic base or a different solvent system. A fluoride-based method using TBAF in an aprotic solvent like THF is a good alternative.[7] Another option is to use a milder, non-basic method if available, or to use a more hindered alcohol like isopropanol with K₂CO₃, although reaction rates will be slower.
Q4: My reaction is complete, but I'm having trouble with the workup. The product seems to be water-soluble or volatile.
A: The terminal alkyne product is significantly more polar than its TMS-protected precursor. If the molecule is small, it may have some solubility in the aqueous phase during extraction. The TMS-byproducts (like trimethylsilanol) can also sometimes complicate extractions.
-
Troubleshooting Tip: After quenching the reaction, carefully neutralize the mixture. Use a saturated solution of NH₄Cl for fluoride-based reactions or a very mild acid for base-catalyzed reactions.[3] Extract with a less polar solvent like diethyl ether or a mixture of ether and hexanes. Minimize the use of water during washing and use brine to reduce the solubility of your product in the aqueous layer. If the product is volatile, concentrate the organic layers carefully using a rotary evaporator at low temperature and pressure.
Troubleshooting Guides
This section provides a deeper dive into specific experimental problems and offers logical paths to their resolution.
Scenario 1: Incomplete Deprotection with Mild Base
Problem: You've stirred your sterically hindered TMS-alkyne with K₂CO₃ in methanol for 24 hours, but TLC and LC-MS analysis show a 1:1 mixture of starting material and product.
Decision Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete TMS-alkyne deprotection.
Causality and Explanation:
-
Solubility is King: A heterogeneous reaction is inherently slow. Ensuring your substrate is fully dissolved is the first and most critical step. A mixture of THF and methanol often provides the necessary polarity balance.
-
Thermal Assistance: Gently heating the reaction can often provide the activation energy needed to overcome steric hindrance without promoting significant side reactions.
-
Reagent Escalation: When mild conditions fail, a more potent reagent is required. TBAF is the go-to, but its reactivity must be managed.[8] Starting at 0°C and slowly warming to room temperature allows for controlled deprotection and can often preserve more robust silyl ethers. The choice between TBAF and other fluoride sources like HF•Pyridine depends on the specific silyl ethers you need to preserve.[4]
Scenario 2: Loss of a Secondary Protecting Group
Problem: You have a molecule with a TMS-alkyne and a TBS-protected secondary alcohol. Upon treatment with TBAF in THF, you isolate a mixture of the desired product (terminal alkyne, TBS-ether intact) and the fully deprotected diol-alkyne.
Reagent Selectivity Comparison
| Reagent | Typical Conditions | Selectivity (TMS-alkyne vs. Silyl Ethers) | Common Side Reactions |
| K₂CO₃ / MeOH | 0.2-2.0 equiv, MeOH, RT, 1-4h[1][3] | Excellent: Highly selective for TMS-alkyne over TBS, TIPS, and TBDPS ethers. | Transesterification of esters; epimerization of adjacent stereocenters. |
| TBAF | 1.1 equiv, THF, 0 °C to RT[7] | Moderate: Can be selective, but over-reaction is common. Will cleave TBS and TIPS with longer reaction times or excess reagent. | Cleavage of other silyl ethers; potential for elimination reactions if a leaving group is present. |
| HF•Pyridine | HF•pyr complex in THF/Pyridine[4] | Good: Generally more selective than TBAF for preserving bulky silyl ethers like TBS and TIPS. | Etches glass reactors; requires careful handling. |
| AgNO₃ / Acetone/H₂O | Catalytic AgNO₃, Acetone/H₂O, RT | Good: Mild method, often used when other functional groups are sensitive. | Can be substrate-dependent; potential issues with other silver-coordinating functional groups. |
| CuSO₄ / NaAscorbate | EtOH/H₂O, RT, 10-30 min[8] | Excellent: Reported to be very mild and highly selective. | May not be effective for highly hindered substrates. |
Causality and Explanation:
The Si-O bond of a silyl ether is kinetically more stable than the Si-C(sp) bond of a TMS-alkyne. However, the thermodynamic driving force for fluoride attacking any silicon center is high. The key to selectivity is controlling the reaction kinetically.
-
Fluoride-Free is Safest: The most reliable way to preserve silyl ethers is to avoid fluoride altogether. The K₂CO₃/MeOH method is the gold standard for this type of transformation.[6]
-
Taming Fluoride: If you must use fluoride (e.g., due to the presence of an ester), precise control is crucial.
-
Stoichiometry: Use no more than 1.1 equivalents of TBAF.
-
Temperature: Start the reaction at 0°C or even -20°C and monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed.
-
Buffering: In some cases, adding acetic acid can buffer the reaction and improve selectivity.
-
Key Deprotection Mechanisms
Understanding the mechanism provides the "why" behind reagent choice.
Base-Catalyzed Methanolysis (e.g., K₂CO₃/MeOH)
The reaction is initiated by the attack of a methoxide ion on the silicon atom, forming a pentacoordinate silicate intermediate. This is the rate-determining step. The unstable intermediate then collapses, with the acetylide anion acting as a leaving group, which is immediately protonated by the methanol solvent.[2]
Caption: Mechanism of base-catalyzed TMS-alkyne deprotection.
Fluoride-Mediated Cleavage (e.g., TBAF)
The high affinity of fluoride for silicon drives the formation of a strong Si-F bond. The fluoride ion directly attacks the silicon atom, again forming a pentacoordinate intermediate, which rapidly fragments to give the terminal alkyne and a stable fluorosilane byproduct.[3]
Caption: Mechanism of fluoride-mediated TMS-alkyne deprotection.
Experimental Protocols
Protocol 1: Selective Deprotection using Potassium Carbonate in Methanol[1]
This is the preferred method for substrates containing other silyl ethers (TBS, TIPS, etc.).
-
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (0.5 equiv)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous potassium carbonate (0.5 equiv).
-
Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., N₂).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 1-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with diethyl ether and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
-
Protocol 2: Controlled Deprotection using TBAF[3][7]
This method is suitable for substrates containing base-labile functional groups like esters, but requires careful monitoring to preserve other silyl ethers.
-
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 equiv) dropwise via syringe.
-
Stir the reaction at 0 °C and monitor its progress closely by TLC (e.g., every 15 minutes). If the reaction is slow, allow it to warm to room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]
-
Langille, N. F., & Jamison, T. F. (2006). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 2006(1), 1-23. [Link]
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]
-
Reddit user discussion. (2021). Deprotection mechanism. r/chemistry. [Link]
-
Scherrer, D., et al. (2019). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the immediately following CuAAC reaction on the liberated alkyne of 2 on Au nanohole arrays, yielding triazole 4 b. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Johnson, S. A., & Ozerov, O. V. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. ACS Catalysis, 8(7), 5968–5973. [Link]
-
Reddit user discussion. (2020). Struggling with TMS deprotection for weeks. r/Chempros. [Link]
-
El-Kashef, H., et al. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Organic & Biomolecular Chemistry, 13(26), 7193–7222. [Link]
-
Reddit user discussion. (2020). Protiodesilylation of terminal alkynes method?. r/chemistry. [Link]
-
ResearchGate user discussion. (2015). Are trimethylsilyl protected alkynes stable towards acids and bases?. ResearchGate. [Link]
-
Reddy, B. R., & Reddy, P. S. (2009). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 7(23), 4939-4942. [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. reddit.com [reddit.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Ring Strain in Cyclobutane Functionalization
Welcome to the technical support center for cyclobutane functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique chemical and conformational properties of the cyclobutane scaffold. The inherent ring strain of this motif—approximately 26 kcal/mol—is a double-edged sword: it provides a powerful thermodynamic driving force for unique transformations but also opens pathways to undesired side reactions, such as ring-opening.[1]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate challenges, diagnose experimental issues, and optimize your reaction outcomes.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent challenges encountered during the functionalization of cyclobutane rings, particularly through transition-metal-catalyzed C–H activation.
Issue 1: Low or No Yield of the Desired Functionalized Product
Question: My C–H functionalization reaction on a cyclobutane substrate is resulting in low yield or complete recovery of starting material. What are the likely causes and how can I fix it?
Answer: Low reactivity in cyclobutane C–H functionalization is a common hurdle. The root cause often lies in catalyst inactivation, suboptimal reaction parameters, or poor substrate-catalyst compatibility. Here is a systematic approach to troubleshooting this issue.
Causality Chain & Troubleshooting Steps:
-
Verify Reagent & Catalyst Integrity:
-
Purity: Ensure all starting materials, reagents, and solvents are of the highest possible purity and are rigorously dried. Many organometallic catalysts and intermediates are highly sensitive to air and moisture.[2]
-
Catalyst Activity: Use a fresh batch of catalyst or test its activity with a known, reliable reaction. Improper storage or handling can lead to catalyst decomposition.
-
-
Evaluate the Directing Group (DG):
-
Coordination Issues: The directing group is crucial for bringing the catalyst to the target C–H bond. However, some substrates can form an unreactive chelate that prevents the key cyclometalation step. For example, substrates with additional coordinating nitrogen atoms have shown reduced reactivity.[2][3] If this is suspected, consider modifying the substrate or choosing a different directing group.
-
Steric Hindrance: A bulky DG or bulky substituents near the target C–H bond can sterically block the catalyst's approach.
-
-
Systematic Optimization of Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or byproduct formation. Screen a range of temperatures (e.g., 80°C to 120°C for many Pd-catalyzed reactions) to find the optimal balance.
-
Solvent: Solvent choice is critical. Highly polar or coordinating solvents can interfere with the catalyst. Conversely, specialized solvents like hexafluoro-2-propanol (HFIP) have been shown to accelerate C–H activation reactions and, in some cases, suppress side reactions.[2] A solvent screen is highly recommended.
-
Concentration: Running reactions at very dilute concentrations may slow down the desired intermolecular reaction, while high concentrations can sometimes favor side reactions. Optimization may be necessary.[2]
-
Issue 2: Formation of Unwanted Ring-Opening Byproducts
Question: My reaction is consuming the starting material, but instead of the desired functionalized cyclobutane, I am isolating linear or rearranged products. What is causing this ring-opening?
Answer: Ring-opening is a classic consequence of cyclobutane's inherent strain energy. The reaction mechanism, whether it involves cationic, radical, or organometallic intermediates, can provide an "off-ramp" pathway that releases this strain.
Mechanistic Insights & Prevention Strategies:
-
Lewis Acid-Promoted Opening: Strong Lewis acids can coordinate to activating groups (e.g., esters, ketones) on the cyclobutane ring, polarizing the C-C bonds and facilitating nucleophilic attack that leads to ring cleavage.[4][5]
-
Mitigation: If a Lewis acid is required, screen for milder options (e.g., Bi(OTf)₃ instead of AlCl₃). Optimizing the order of addition can also be crucial; pre-complexing the Lewis acid with a nucleophile before adding the cyclobutane substrate can temper its acidity and prevent substrate decomposition.[5]
-
-
β-Hydride Elimination in Organometallic Intermediates: In many transition-metal-catalyzed reactions (e.g., Pd, Rh), a σ-alkyl-metal intermediate is formed. If this intermediate has an accessible β-hydrogen and a vacant coordination site on the metal, β-hydride elimination can occur, leading to a ring-opened alkene-metal-hydride species.[6][7] This is a common decomposition pathway.
-
Mitigation:
-
Ligand Choice: Employ bulky ligands on the metal center. Steric bulk can disfavor the planar, four-membered transition state required for β-hydride elimination.
-
Reductive Elimination: Choose conditions that favor rapid reductive elimination (the desired C-C or C-X bond formation) to outcompete β-hydride elimination. This can sometimes be achieved by adjusting the electronics of the coupling partner.
-
-
-
Radical-Mediated Ring Cleavage: Single-electron transfer (SET) processes, common in photoredox catalysis, can generate radical intermediates. A cyclobutyloxy or cyclobutylcarbinyl radical can undergo rapid β-scission to relieve ring strain, leading to a linear radical species.[8]
Issue 3: Poor Regio- or Diastereoselectivity
Question: I am obtaining a mixture of isomers (e.g., 1,2- vs. 1,3-disubstituted, or cis vs. trans). How can I control the selectivity of the functionalization?
Answer: Achieving high selectivity is paramount and is governed by a subtle interplay of steric, electronic, and geometric factors. The catalyst system is the most powerful lever you can pull to control the outcome.
Controlling Regioselectivity (e.g., C-H Insertion):
Regioselectivity is often dictated by the steric profile of the catalyst. In Rh(II)-catalyzed C-H insertion reactions, for example, the choice of ligand on the dirhodium catalyst can completely switch the site of functionalization on an arylcyclobutane.[11][12][13]
-
Mechanism: A rhodium-carbene intermediate is generated, which then inserts into a C-H bond. The regioselectivity depends on which C-H bond is more accessible to this reactive intermediate.
-
Strategy:
-
To target sterically accessible secondary sites (e.g., C3): Use a sterically bulky catalyst , such as Rh₂(S-2-Cl-5-BrTPCP)₄. The large footprint of the catalyst forces the reaction to occur at the least hindered C-H bond, away from other substituents.[11]
-
To target electronically activated tertiary sites (e.g., C1 benzylic position): Use a less bulky catalyst , such as Rh₂(OAc)₄. This allows the catalyst to approach the more sterically hindered but electronically favored C-H bond.[11]
-
| Catalyst Type | Target C-H Bond | Rationale | Representative Catalyst |
| Bulky Ligands | Sterically Accessible (e.g., C3-methylene) | Catalyst bulk prevents approach to hindered sites. | Rh₂(S-2-Cl-5-BrTPCP)₄ |
| Less Bulky Ligands | Electronically Activated (e.g., C1-benzylic) | Allows access to more sterically demanding but reactive sites. | Rh₂(OAc)₄ |
Controlling Diastereoselectivity:
Diastereoselectivity is often controlled by the geometry of the key bond-forming transition state.
-
Mechanism: In directed C-H functionalizations, the substrate-directing group-catalyst assembly adopts a specific conformation to enable C-H cleavage. The facial selectivity of the subsequent coupling step determines the final stereochemistry.
-
Strategy:
-
Ligand Control: The use of chiral ligands is the most effective strategy. Chiral N-acetyl amino acid ligands, for instance, have been shown to induce high enantioselectivity in Pd-catalyzed C-H arylations by creating a well-defined chiral pocket around the metal center.[14]
-
Solvent Polarity: For reactions proceeding through charged or zwitterionic intermediates, solvent polarity can be key. Less polar solvents (e.g., toluene, hexanes) can favor a more concerted transition state, which can enhance the transfer of stereochemical information from the starting material to the product.[15]
-
Substrate Control: Leverage existing stereocenters on the cyclobutane substrate. A pre-existing substituent can effectively block one face of the ring, directing the incoming reagent or catalyst to the opposite face.[2][3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: I am trying to achieve mono-arylation in a Pd-catalyzed C–H activation, but I keep getting a mixture of starting material, mono-arylated, and di-arylated products. How can I improve selectivity for the mono-arylated product?
This is a classic challenge when the rate of the second functionalization is comparable to the first.[2][3] A statistical mixture is often obtained when using a 1:1 stoichiometry of reagents.[2][3] To favor mono-functionalization:
-
Use a Sub-Stoichiometric Amount of the Coupling Partner: Start by using less than one equivalent of your aryl halide/boronic acid (e.g., 0.8 equivalents) to ensure the cyclobutane substrate is in excess. This will increase the probability of the catalyst reacting with an unfunctionalized substrate.
-
Modify the Ligand/Acid: The carboxylate ligand on the palladium (often from an additive like pivalic acid) is involved in the C-H cleavage. Using a bulkier carboxylate can sterically hinder the second cyclometalation event after the first aryl group has been installed, thus slowing the rate of the second arylation.[2]
-
Change the Solvent: Switching to a solvent like tert-butyl alcohol or hexafluoro-2-propanol (HFIP) can dramatically alter selectivity. HFIP, in particular, has been shown to suppress the second arylation in certain systems.[2]
Q2: My directing group (e.g., 8-aminoquinoline) is difficult to remove after the functionalization. Are there alternative strategies?
Yes, directing group removal can be notoriously difficult, especially on sterically hindered products.[2][3] If standard hydrolysis conditions fail, consider the following:
-
Alternative Directing Groups: From the outset, consider using a directing group known for easier cleavage. For example, imide-based directing groups (like a picolinimide) are generally more susceptible to hydrolysis than robust amide-based groups.[3]
-
Transient Directing Groups (TDGs): This advanced strategy involves the in situ, reversible formation of a directing group from a native functional group on the substrate (e.g., a ketone). A chiral amine can react with a cyclobutanone to form a chiral enamine that directs the C-H functionalization. The TDG is then hydrolyzed off during workup, avoiding a separate removal step. This approach often requires specialized ligands (e.g., electron-deficient pyridones) to achieve high selectivity.[16][17]
Q3: Can I use photoredox catalysis for cyclobutane functionalization without causing ring-opening?
Absolutely. While radical intermediates can lead to ring-opening, photoredox methods can be designed to avoid this. A successful strategy involves a "radical-polar crossover" cascade.[9][10]
-
A photocatalyst generates an alkyl radical from a suitable precursor (e.g., an alkylboronic ester).[9][10]
-
This radical adds to an alkene tethered to an alkyl halide.
-
The resulting radical is then reduced by the photocatalyst (or another SET agent) to a carbanion.
-
This carbanion undergoes a rapid intramolecular polar Sₙ2 cyclization to form the cyclobutane ring, outcompeting protonation or other side reactions.[9][10] The key is that the ring-forming step is a polar, ionic cyclization, not a radical one, which avoids the β-scission pathway.
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for Pd-Catalyzed Mono-Arylation of a Cyclobutane Carboxylic Acid Derivative
This protocol is a representative example based on conditions optimized to favor mono-arylation.[2]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the cyclobutane substrate bearing an 8-aminoquinoline directing group (1.0 equiv), Pd(OAc)₂ (0.05 - 0.10 equiv), and the desired aryl iodide (1.5 - 2.0 equiv).
-
Additives: Add a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equiv) and a carboxylate additive (e.g., pivalic acid, 0.5 equiv).
-
Solvent: Add the reaction solvent (e.g., hexafluoro-2-propanol, HFIP, to achieve a concentration of 0.1 M).
-
Reaction: Seal the vial under an inert atmosphere (e.g., Argon) and place it in a preheated oil bath at the optimized temperature (e.g., 100-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that over-arylation may increase with extended reaction times.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizing Key Concepts
Diagram 1: Troubleshooting Low Yield in C-H Functionalization
Caption: Catalyst steric bulk as the key factor for directing regioselectivity.
Diagram 3: Competing Pathways: Functionalization vs. Ring Opening
Caption: Kinetic competition between desired functionalization and β-hydride elimination.
References
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(9), 3745–3761. [Link]
-
Gande, A. R., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 617(7961), 524–530. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
Mirza, K., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 3935–3943. [Link]
-
Request PDF. (2023). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. ResearchGate. [Link]
-
The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. CORE. [Link]
-
Chintala, S. R., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. ACS Catalysis, 10(3), 2038–2045. [Link]
-
Liu, Y., et al. (2020). Pd(II)-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angewandte Chemie International Edition, 59(24), 9562–9566. [Link]
-
Request PDF. (n.d.). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. [Link]
-
Journal of the American Chemical Society. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. [Link]
-
Noble, A., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(12), 3910-3914. [Link]
-
PubMed. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. [Link]
-
PubMed Central. (2022). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
-
ChemRxiv. (2021). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. [Link]
-
RSC Publishing. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. [Link]
-
Mandal, T., et al. (2023). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chemical Science, 14(21), 5732–5739. [Link]
-
ACS Publications. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. [Link]
-
RSC Publishing. (2022). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. [Link]
-
RSC Publishing. (2021). Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into 'conventional' functional groups. [Link]
-
Liu, Y., et al. (2022). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. ACS Catalysis, 12(1), 524–530. [Link]
-
Chemical Reviews. (2014). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. [Link]
-
PubMed. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. [Link]
-
ResearchGate. (2019). (PDF) Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. [Link]
-
The Royal Society of Chemistry. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. [Link]
-
β-Hydride elimination. Wikipedia. [Link]
-
RSC Publishing. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. [Link]
-
PubMed. (2023). Metal-catalysed C-C bond formation at cyclopropanes. [Link]
-
Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]
-
ResearchGate. (n.d.). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. [Link]
-
ResearchGate. (2007). (PDF) A Theoretical Study on the Ring Opening of 1,3-Disilacyclobutane and H(2 )Elimination. [Link]
-
SciSpace. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
PubMed. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. [Link]
-
ERA. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]
-
Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. PdII -Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of Click Chemistry
An in-depth technical guide to the characterization of unexpected byproducts in click reactions for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for advanced click chemistry applications. As Senior Application Scientists, we understand that while click chemistry is renowned for its reliability, unexpected byproducts can emerge, complicating downstream applications and analyses. This guide is designed to provide you with field-proven insights and robust troubleshooting strategies to identify, characterize, and mitigate the formation of these unintended products. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and knowledge.
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, celebrated for its efficiency and specificity.[1][2] However, the very catalyst that drives this powerful reaction can also be the source of various side reactions. Understanding these potential pitfalls is the first step toward mastering this technique.
Troubleshooting Guide: CuAAC Reactions
Question 1: My CuAAC reaction shows a low yield of the desired triazole, and I observe a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I fix it?
Answer: This is a classic sign of oxidative homocoupling of your terminal alkyne , often referred to as Glaser coupling.[3] This side reaction is catalyzed by copper ions, particularly in the presence of oxygen, leading to the formation of a symmetrical 1,3-diyne.
-
Causality: The Cu(I) catalyst required for the click reaction can be oxidized to Cu(II) by dissolved oxygen. Cu(II) species can then promote the dimerization of your alkyne starting material.[4] While a reducing agent like sodium ascorbate is added to regenerate Cu(I) from Cu(II), an imbalance or insufficient amount can lead to the prevalence of Glaser coupling.[5]
-
Troubleshooting Steps:
-
Deoxygenate your reaction mixture: Before adding the copper catalyst and reducing agent, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Maintaining an inert atmosphere throughout the reaction is crucial.
-
Optimize your reducing agent concentration: Ensure you are using a sufficient excess of sodium ascorbate. A common starting point is 5-10 equivalents relative to the copper catalyst.[6]
-
Use a stabilizing ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) not only accelerate the CuAAC reaction but also protect the Cu(I) catalyst from oxidation and disproportionation, thereby suppressing Glaser coupling.[7][8] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended, especially in biological applications.[9][10]
-
Question 2: I am performing a CuAAC reaction on a peptide or protein, and mass spectrometry analysis shows unexpected mass additions of +16 Da or +32 Da. What is happening?
Answer: You are likely observing oxidation of amino acid residues on your biomolecule. This is a significant issue when working with sensitive biological samples, as the CuAAC reaction conditions can generate reactive oxygen species (ROS).[11][12]
-
Causality: The combination of a copper catalyst, a reducing agent (like sodium ascorbate), and dissolved oxygen can lead to the formation of ROS, such as hydroxyl radicals.[3] These highly reactive species can oxidize susceptible amino acid side chains, most commonly methionine, cysteine, tryptophan, tyrosine, and histidine.[11]
-
Troubleshooting Steps:
-
Thorough deoxygenation: As with preventing Glaser coupling, rigorous deoxygenation of all buffers and solutions is the most critical step.
-
Increase ligand concentration: Using a higher ligand-to-copper ratio (e.g., 5:1) can help protect the biomolecule by sequestering the copper and reducing its propensity to generate ROS.[9][10]
-
Minimize reaction time: Optimize your reaction conditions to proceed as quickly as possible, thereby reducing the exposure time of your biomolecule to potentially damaging reagents.
-
Consider alternative copper sources: In some cases, using a pre-formed Cu(I) source like CuBr or [Cu(CH3CN)4]PF6 in an oxygen-free environment might be beneficial, although these reagents are often less convenient to handle.
-
Frequently Asked Questions (FAQs): CuAAC Byproducts
Q: Can the choice of copper source influence byproduct formation?
A: Yes. While CuSO4 with sodium ascorbate is the most common system, other copper sources can be used.[8] Using Cu(I) salts like CuBr or CuI can sometimes reduce side reactions if handled under strictly anaerobic conditions, as they do not require a reducing agent that can participate in ROS generation. However, be aware that iodide from CuI can sometimes lead to the formation of 5-iodotriazoles.[4]
Q: Are there any "hidden" impurities in my starting materials that could be causing issues?
A: Absolutely. The purity of your azide and alkyne is paramount. For example, if your azide was synthesized from an alkyl halide and sodium azide, residual halide could lead to side reactions. Similarly, your alkyne could already contain homocoupled diyne impurities. It is always recommended to purify your starting materials thoroughly and confirm their identity and purity by NMR and mass spectrometry before use.
Q: My reaction involves a sulfonyl azide. Are there any specific byproducts I should be aware of?
A: Yes, sulfonyl azides can exhibit unique reactivity under CuAAC conditions. The resulting N-sulfonyl triazole can be unstable and may rearrange or decompose to form other products like N-sulfonyl ketenimines.[4] If you are using a sulfonyl azide and observing unexpected products, it is worth investigating these alternative reaction pathways.
Summary of Common CuAAC Byproducts
| Byproduct | Cause | Prevention Strategies |
| Diyne (from alkyne homocoupling) | Oxidation of Cu(I) to Cu(II), presence of oxygen.[4] | Thorough deoxygenation, use of excess reducing agent, use of a stabilizing ligand.[6] |
| Oxidized Biomolecules (+16, +32 Da) | Generation of Reactive Oxygen Species (ROS).[11][12] | Rigorous deoxygenation, increased ligand-to-copper ratio, minimize reaction time.[9][10] |
| 5-Iodotriazoles | Use of CuI as the copper source.[4] | Use alternative copper sources like CuSO4/ascorbate or CuBr. |
| Thiotriazoles | Reaction with free thiols (e.g., cysteine) in the presence of azide and alkyne under CuAAC conditions.[13] | Capping of free thiols with reagents like iodoacetamide prior to the click reaction.[13] |
Mechanistic Visualizations (CuAAC)
Caption: CuAAC reaction pathway and the competing Glaser coupling side reaction.
Caption: Formation of ROS and subsequent oxidative damage to a methionine residue in a peptide.
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful copper-free click reaction that is particularly valuable for in vivo and live-cell applications due to the absence of a cytotoxic metal catalyst.[4] The reaction is driven by the ring strain of a cyclooctyne. While generally very clean, side reactions can still occur, often related to the reactivity of the strained alkyne itself.
Troubleshooting Guide: SPAAC Reactions
Question 1: My SPAAC reaction is very slow or does not go to completion. What could be the issue?
Answer: Slow reaction rates in SPAAC are typically related to the choice of cyclooctyne, solvent effects, or steric hindrance.
-
Causality: The rate of a SPAAC reaction is highly dependent on the degree of ring strain and the electronic properties of the cyclooctyne.[14] Less reactive cyclooctynes will naturally lead to slower reactions. Additionally, the solvent can influence the reaction rate by stabilizing or destabilizing the transition state.[15]
-
Troubleshooting Steps:
-
Choose a more reactive cyclooctyne: If your reaction is too slow, consider switching to a more reactive cyclooctyne. For example, DIBO and BCN are known for their high reactivity.[16]
-
Optimize your solvent: While SPAAC can be performed in a variety of solvents, polar protic solvents can sometimes accelerate the reaction.[15] However, the effect can be substrate-dependent, so it is worth screening a few different solvent systems.
-
Check for steric hindrance: Ensure that the azide and alkyne functionalities on your molecules are readily accessible. If they are buried within a large molecule, the reaction rate may be significantly reduced.
-
Question 2: I am performing a SPAAC reaction in a complex biological medium and see non-specific labeling. What could be the cause?
Answer: While SPAAC is bioorthogonal, some strained alkynes can exhibit side reactivity with certain biological nucleophiles, particularly thiols.
-
Causality: The high reactivity of some strained alkynes can make them susceptible to nucleophilic attack by thiols present in proteins (cysteine residues) or other biological molecules. This can lead to the formation of off-target adducts.
-
Troubleshooting Steps:
-
Choose a more stable cyclooctyne: Some cyclooctynes have been specifically designed to have reduced side reactivity with thiols.
-
Control the pH: The reactivity of thiols is pH-dependent. Performing the reaction at a slightly lower pH (if your system allows) can sometimes reduce thiol-alkyne side reactions.
-
Use a control experiment: To confirm non-specific labeling, run a control experiment where you treat your biological sample with the strained alkyne in the absence of the azide. Any labeling observed in this control can be attributed to side reactions.
-
Frequently Asked Questions (FAQs): SPAAC Byproducts
Q: Can my strained alkyne degrade during storage?
A: Yes, some of the more reactive strained alkynes can be prone to dimerization or oligomerization upon storage, especially if exposed to light or heat. It is important to store your strained alkynes according to the manufacturer's recommendations, typically at low temperatures and protected from light. Always check the purity of your alkyne before use, especially if you observe unexpected byproducts.
Q: Are there any known side reactions of the azide component in SPAAC?
A: The azide group is generally very stable and unreactive towards most biological functional groups, which is a cornerstone of its bioorthogonality. However, in the presence of reducing agents, particularly phosphines, azides can be reduced to amines via the Staudinger reaction. This is generally not an issue in SPAAC, as no reducing agents are required.
Mechanistic Visualization (SPAAC)
Caption: The concerted [3+2] cycloaddition mechanism of SPAAC, driven by ring strain.
Section 3: Analytical Protocols for Byproduct Characterization
Identifying an unexpected byproduct is the first step to eliminating it. Here are detailed protocols for using NMR and LC-MS to characterize impurities in your click reactions.
Protocol 1: NMR Analysis of a CuAAC Reaction Mixture
This protocol provides a step-by-step guide for identifying the common byproduct of alkyne homocoupling (a 1,3-diyne) in a crude CuAAC reaction mixture using ¹H NMR spectroscopy.
-
Sample Preparation:
-
After the desired reaction time, take a ~50-100 µL aliquot of your reaction mixture.
-
Quench the reaction by adding a few drops of a saturated aqueous solution of EDTA to chelate the copper ions.
-
Extract the organic components with a suitable deuterated solvent in which your product and potential byproducts are soluble (e.g., CDCl₃, DMSO-d₆).
-
Dry the organic layer over anhydrous MgSO₄, filter, and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
If possible, acquire a ¹³C NMR spectrum, as the quaternary carbons of the diyne will have a characteristic chemical shift.
-
-
Data Interpretation:
-
Expected Product (1,4-Triazole): Look for a characteristic singlet in the aromatic region, typically between 7.5 and 8.5 ppm, corresponding to the triazole proton.
-
Unreacted Alkyne: A signal for the terminal alkyne proton will be present, usually between 2.0 and 3.0 ppm. The disappearance of this signal is a good indicator of reaction progression.
-
Diyne Byproduct (Glaser Coupling): The key indicator of the 1,3-diyne byproduct is the absence of the terminal alkyne proton signal and the absence of the triazole proton signal for this species. The protons adjacent to the diyne will likely be shifted slightly downfield compared to the starting alkyne. In the ¹³C NMR spectrum, the sp-hybridized carbons of the diyne will appear in the range of 60-90 ppm.
-
Protocol 2: LC-MS/MS Characterization of Unexpected Products
This protocol outlines a general workflow for identifying unknown byproducts using liquid chromatography-mass spectrometry.
-
Sample Preparation:
-
Dilute a small aliquot of your crude reaction mixture in a solvent compatible with your mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Method Development:
-
Column: A C18 reversed-phase column is a good starting point for most small molecule click products.
-
Mobile Phase: Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid to aid ionization.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode. Acquire full scan data (e.g., m/z 100-1000) to identify the molecular weights of all components in your mixture.
-
-
Data Analysis and Interpretation:
-
Extract Ion Chromatograms (EICs): Generate EICs for the expected mass of your product, starting materials, and any potential byproducts (e.g., the dimer from Glaser coupling).
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ions of any unexpected peaks. The fragmentation pattern can provide structural information. For example, 1,2,3-triazoles often show characteristic fragmentation patterns involving the cleavage of the triazole ring.[17]
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass measurement of the byproduct. This will allow you to determine its elemental composition and narrow down the possibilities for its structure.
-
Section 4: Purification Strategies
Once you have identified the byproducts, the next step is to remove them.
-
Removal of Copper: Residual copper can be removed by washing the organic reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonium chloride.[5][6] Alternatively, specialized copper-scavenging resins can be used.[17]
-
Separation of Byproducts:
-
Column Chromatography: This is the most common method for separating the desired triazole product from unreacted starting materials and byproducts like the diyne dimer. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.[9]
-
Recrystallization: If your product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a highly effective purification method.[18]
-
Aqueous Wash: For highly polar impurities, such as unreacted starting materials, an aqueous wash of the organic layer can be a simple and effective first purification step.[9]
-
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. [Link]
-
Li, S., Cai, H., He, J., Chen, H., Lam, S., Cai, T., ... & Cai, C. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(11), 2683–2691. [Link]
-
Reddit. (2022). Best method for removing Cu(I) from Org compounds. [Link]
-
ResearchGate. (2014). How to remove copper after CuAAc click reaction?[Link]
-
Cantera. (2023). Viewing a reaction path diagram. [Link]
-
PubMed. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 76(17), 7256–7261. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ACS Catalysis, 1(9), 1103–1110. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2018). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. [Link]
-
J. Am. Chem. Soc. 2022, 144, 35, 16086–16093. [Link]
-
Clark, J. (2023). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Li, S., Cai, H., He, J., Chen, H., Lam, S., Cai, T., ... & Cai, C. (2016). Supporting Information Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. [Link]
-
PubMed. (2023). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Mann, A. P., Yu, J., & Alivisatos, A. P. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. ACS nano, 12(6), 5201-5210. [Link]
-
ResearchGate. (2014). Investigation of Cu 2+ -induced alkyne homocoupling and the role of...[Link]
-
ACS Publications. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. [Link]
-
ResearchGate. (2023). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. [Link]
-
RSC Education. (2007). Making triazoles, the green way. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)‐catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
ResearchGate. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Graphviz. (n.d.). Drawing graphs with dot. [Link]
-
Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?[Link]
-
ResearchGate. (2015). Stepwise reproduction of the CuAAC reaction; isolation of mono-and...[Link]
-
ResearchGate. (2021). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. (n.d.). Glaser coupling. [Link]
-
YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. [Link]
-
G. A. Burley, J. Gierlich, M. R. Mofidian, B. K. C. McBurney, T. Carell, Click chemistry for the enhanced detection of novel alkyne-based natural product toxins, Chem. Commun., 2018, 54 , 11364-11367. [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Methods in molecular biology (Clifton, N.J.), 1334, 13–24. [Link]
-
University of Missouri-St. Louis. (n.d.). Chemistry 416, Dr. Glaser Coupling in NMR Spectroscopy. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell chemical biology, 22(7), 803–814. [Link]
-
Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J., Rutjes, F. P., van Hest, J. C., ... & van Delft, F. L. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]
-
RSC Publishing. (2021). The effects of buffer, pH, and temperature upon SPAAC reaction rates. [Link]
-
Sivaev, I. B., & Bregadze, V. I. (2016). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Molecules, 21(11), 1500. [Link]
Sources
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. stackoverflow.com [stackoverflow.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jenabioscience.com [jenabioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Regioselectivity of Triazole Formation
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of 1,2,3-triazole synthesis. The regioselectivity of this reaction—whether the 1,4- or 1,5-disubstituted isomer is formed—is a critical parameter that dictates the final properties and biological activity of the target molecule.
This resource provides in-depth, experience-driven answers to common experimental challenges. We will explore the mechanistic underpinnings of catalyst choice and reaction conditions to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 1,4- and 1,5-triazole regioisomers in my reaction?
Answer: A mixture of regioisomers is the classic outcome of the uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO-LUMO) of the azide and alkyne can align in two ways that are very close in energy.[1][3][4] This results in the formation of both 1,4- and 1,5-disubstituted triazoles, often in a roughly 1:1 ratio, especially at the elevated temperatures required to overcome the high activation barrier.[1][2]
If you are observing a mixture, it is highly probable that your reaction is proceeding, at least in part, without catalytic turnover. This could be due to an inactive or poisoned catalyst, or simply because the reaction conditions (e.g., high temperature) are promoting the thermal pathway. To gain regiocontrol, switching to a catalyzed system is essential.[5]
Q2: What is the fundamental difference between copper and ruthenium catalysts for controlling regioselectivity?
Answer: The choice between copper and ruthenium is the primary method for dictating the regiochemical outcome of the azide-alkyne cycloaddition. The two metals operate via distinct mechanisms that lead to complementary products.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively produces 1,4-disubstituted 1,2,3-triazoles .[1][3] The mechanism is stepwise and involves the formation of a copper-acetylide intermediate.[2][3] This intermediate then reacts with the azide in a way that sterically and electronically favors the formation of a six-membered copper metallacycle that leads directly to the 1,4-isomer.[1][6]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles .[1][7][8] Unlike CuAAC, this pathway does not proceed through a metal-acetylide. Instead, the ruthenium catalyst activates the alkyne via π-interaction.[9] The reaction proceeds through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which, after reductive elimination, furnishes the 1,5-isomer.[10][11]
The diagram below illustrates this fundamental choice in catalyst for achieving the desired regioisomer.
Caption: Catalyst choice dictates triazole regioselectivity.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Poor Regioselectivity (Mixture of Isomers) in a Copper-Catalyzed (CuAAC) Reaction
-
Problem: You are attempting to synthesize the 1,4-disubstituted triazole using a Cu(I) catalyst but are observing the 1,5-isomer as a significant byproduct.
-
Probable Cause & Solution:
-
Cause A: Inefficient Reduction of Cu(II) to Cu(I). The catalytically active species is Cu(I).[1] Many standard protocols use a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).[2] If the reduction is incomplete or slow, the concentration of active Cu(I) is low, allowing the uncatalyzed thermal reaction to compete, which produces both isomers.
-
Solution: Ensure you are using a fresh solution of sodium ascorbate. Use at least a stoichiometric equivalent, and often a slight excess, relative to the copper salt to prevent re-oxidation of Cu(I).[1]
-
-
Cause B: Catalyst Oxidation/Deactivation. Cu(I) is susceptible to oxidation by dissolved oxygen. This deactivates the catalyst, reducing the rate of the desired 1,4-selective pathway and allowing the background thermal reaction to become more prominent.
-
Solution 1 (Degassing): Degas your solvent thoroughly before adding the catalyst and reactants. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Solution 2 (Ligand Stabilization): Use a chelating ligand to stabilize the Cu(I) oxidation state.[12][13] Ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA are excellent for this purpose, protecting the copper ion from oxidation and accelerating the reaction.[12]
-
-
Cause C: High Reaction Temperature. While CuAAC is often performed at room temperature, some protocols may call for gentle heating to accelerate the reaction with challenging substrates.[14] However, excessive heat (>60-70 °C) can significantly increase the rate of the non-selective thermal Huisgen cycloaddition, leading to contamination with the 1,5-isomer.
-
Solution: If possible, run the reaction at room temperature for a longer period. If heating is necessary, carefully control the temperature and consider increasing the catalyst loading or using an accelerating ligand to favor the catalyzed pathway.
-
-
Issue 2: No Reaction or Very Low Yield When Targeting the 1,5-Isomer with a Ruthenium Catalyst (RuAAC)
-
Problem: You are using a standard RuAAC catalyst (e.g., CpRuCl(COD) or [CpRuCl]₄) to synthesize a 1,5-disubstituted triazole, but the reaction is not proceeding.
-
Probable Cause & Solution:
-
Cause A: Catalyst Incompatibility or Purity. Ruthenium catalysts, particularly Cp*RuCl complexes, are sensitive to air and moisture. Improper handling or storage can lead to decomposition and inactivity.
-
Solution: Purchase high-purity catalyst from a reputable supplier and store it under an inert atmosphere. Handle the catalyst in a glovebox or under a positive pressure of argon/nitrogen.
-
-
Cause B: Solvent Choice. The RuAAC reaction is sensitive to the solvent. While it is compatible with a range of aprotic solvents (e.g., DCE, toluene, DMF), the catalyst and reactants must be fully dissolved for the reaction to proceed efficiently.[9] Protic solvents can interfere with the catalytic cycle.
-
Cause C: Substrate Inhibition. While RuAAC has a broad scope, certain functional groups can inhibit the catalyst. For instance, substrates with strong coordinating groups may bind to the ruthenium center and prevent catalytic turnover. Tertiary azides are also known to be significantly less reactive than primary or secondary azides in RuAAC.[10]
-
Solution: Analyze your substrates for potentially problematic functional groups. If you suspect inhibition, a higher catalyst loading (e.g., from 1 mol% to 5 mol%) may be required. For tertiary azides, expect longer reaction times or consider alternative synthetic routes.
-
-
Comparative Overview of Catalyzed Reactions
The table below summarizes the key parameters for selecting the appropriate catalyzed reaction to achieve your desired regioisomer.
| Feature | Cu(I)-Catalyzed (CuAAC) | Ru(II)-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole[1] | 1,5-Disubstituted 1,2,3-Triazole[1][8] |
| Alkyne Scope | Terminal alkynes only [15] | Terminal and internal alkynes [1][7][15] |
| Common Catalyst | In situ from CuSO₄ + Na-Ascorbate | CpRuCl(PPh₃)₂, CpRuCl(COD)[7][10] |
| Typical Solvents | Aqueous mixtures (H₂O/tBuOH), DMF, DMSO | Anhydrous aprotic (DCE, Toluene, DMF)[9] |
| Atmosphere | Inert atmosphere recommended to prevent Cu(I) oxidation | Strict inert atmosphere (Ar or N₂) required |
| Key Intermediate | Dinuclear Copper-Acetylide[1][3] | Six-membered Ruthenacycle[10][11] |
Detailed Experimental Protocols
Protocol 1: General Procedure for 1,4-Triazole Synthesis (CuAAC)
This protocol is a standard, robust method for synthesizing 1,4-disubstituted 1,2,3-triazoles at room temperature.
-
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: 1:1 mixture of deionized water and t-butanol (or DMF)
-
-
Procedure:
-
To a round-bottom flask, add the organic azide (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Add the solvent (e.g., 4 mL of 1:1 H₂O/t-BuOH for a 1 mmol scale reaction) and stir to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 mmol in 0.5 mL H₂O).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 mmol in 0.5 mL H₂O).
-
To the stirring reaction mixture, add the sodium ascorbate solution first, followed immediately by the copper sulfate solution. A color change is typically observed.
-
Seal the flask and stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
Protocol 2: General Procedure for 1,5-Triazole Synthesis (RuAAC)
This protocol requires strict anhydrous and anaerobic conditions to ensure catalyst activity.
-
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-2 mol%)
-
Anhydrous, degassed 1,2-dichloroethane (DCE)
-
-
Procedure:
-
Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen.
-
Under a positive pressure of inert gas, add the ruthenium catalyst (e.g., 0.01 mmol for a 1 mmol scale reaction).
-
Add the organic azide (1.0 equiv) and anhydrous, degassed DCE (e.g., 5 mL).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C depending on the substrates).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. The crude residue can typically be purified directly by silica gel column chromatography.
-
Mechanistic Pathways Visualization
The following diagrams illustrate the accepted catalytic cycles for both CuAAC and RuAAC, highlighting the key intermediates that dictate the regiochemical outcome.
Caption: CuAAC Catalytic Cycle for 1,4-Isomer Formation.
Caption: RuAAC Catalytic Cycle for 1,5-Isomer Formation.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health (NIH). [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
-
Ozen, C., & Tuzun, N. S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation. Aperta. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
-
Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. (2022). [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. (2022). [Link]
-
Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions. (2010). [Link]
-
Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. (2025). [Link]
-
Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. (2023). [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. National Institutes of Health (NIH). (2021). [Link]
-
Ben El Ayouchia, H., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S.-E. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(2), 934-943. [Link]
-
On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. PubMed. (2012). [Link]
-
Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Ben El Ayouchia, H., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. (2018). [Link]
-
Regioselectivity and conversion in RuAAC reactions with 10 mol %... ResearchGate. [Link]
-
Most used CuAAC reaction ligands. ResearchGate. [Link]
-
Hein, C. D., Liu, X.-M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Therapeutic delivery, 1(1), 1-22. [Link]
-
Assembly drives regioselective azide-alkyne cycloaddition reaction. PMC - NIH. (2023). [Link]
-
Regioselectivity issue in Click reaction. ResearchGate. [Link]
-
Overcoming regioselectivity and accessibility challenges in aryne methodology. University of California, Irvine. (2020). [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. (2021). [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation [aperta.ulakbim.gov.tr]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. Sci-Hub. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications / Chemical Reviews, 2016 [sci-hub.box]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Strained vs. Unstrained Alkynes in Click Chemistry: A Comparative Guide for Researchers
In the landscape of bioconjugation, drug discovery, and materials science, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," stands out for its efficiency and selectivity.[1][2] This guide provides an in-depth comparison of the two primary modalities of this powerful reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing unstrained, terminal alkynes, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which employs strained cyclooctynes. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform the selection of the most appropriate technique for your specific application.
The Fundamental Dichotomy: Catalysis vs. Strain
The core difference between these two approaches lies in the method of activating the alkyne for cycloaddition with an azide. CuAAC relies on a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, a transformation that is otherwise exceedingly slow.[1][3] In contrast, SPAAC is a catalyst-free reaction, driven by the release of ring strain in a distorted cyclooctyne, making it a bioorthogonal process suitable for use in living systems.[][5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry
The CuAAC reaction is renowned for its exceptional reliability and high reaction rates, exhibiting a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1] This reaction is highly versatile, tolerating a wide range of functional groups and aqueous conditions over a broad pH range (4-12).[1]
Mechanism of CuAAC:
The currently accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate.[6][7] The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of the copper acetylide.[8] This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper metallacycle, to yield the 1,4-disubstituted 1,2,3-triazole product.[1][6]
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Champion
SPAAC has emerged as a powerful tool for studying biological processes in their native environment due to its bioorthogonality; the reaction proceeds without the need for a cytotoxic copper catalyst.[][5] The driving force for this reaction is the high ring strain of cyclooctynes (approximately 18 kcal/mol), which are distorted from the ideal linear geometry of an alkyne.[9] This stored energy is released upon the [3+2] cycloaddition with an azide, leading to a stable triazole product.
Mechanism of SPAAC:
The mechanism of SPAAC is a concerted, yet asynchronous, [3+2] cycloaddition.[9] The high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed at physiological temperatures. The distortion of the alkyne into the transition-state geometry requires less energy compared to a linear alkyne, contributing to the fast reaction rate.[9]
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison: A Data-Driven Decision
The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table provides a quantitative comparison to guide your selection.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper.[2][10] | Generally biocompatible and suitable for in vivo applications.[][5] |
| Reactants | Terminal alkynes, Azides | Strained cyclooctynes, Azides |
| Selectivity | Highly regioselective (1,4-disubstituted triazole).[8] | Mixture of regioisomers possible, but often practically selective. |
| Side Reactions | Oxidation of biomolecules by reactive oxygen species (ROS).[11] | Potential for thiol-yne side reactions with cysteine residues.[12][13] |
Table 1: Reaction Kinetics
The rate of the cycloaddition is a critical factor, especially in applications requiring rapid conjugation at low concentrations.
| Reaction | Alkyne | Azide | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| CuAAC | Phenylacetylene | Benzyl Azide | ~10 - 100 |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.012 - 0.024 |
| SPAAC | DIBO (Dibenzocyclooctynol) | Phenyl Azide | ~0.1 |
| SPAAC | DIFO (Difluorinated cyclooctyne) | Benzyl Azide | ~0.3 |
| SPAAC | BCN | Fluorinated Azide | ~0.4 |
| SPAAC | DIBAC (Dibenzocyclooctyne) | Fluorinated Azide | ~0.03 |
Note: Reaction rates are approximate and can vary depending on the specific reactants, solvent, and temperature.
Experimental Protocols: From Theory to Practice
To ensure the integrity and reproducibility of your results, we provide detailed, step-by-step methodologies for both CuAAC and SPAAC reactions.
Experimental Workflow: A Visual Guide
Caption: Comparative experimental workflows for CuAAC and SPAAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the bioconjugation of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactant Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized dye in the reaction buffer. The final concentration of the protein is typically in the low micromolar range, with a 2- to 10-fold molar excess of the azide dye.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is commonly used. Let this mixture stand for a few minutes.
-
Initiate the Reaction: Add the catalyst premix to the reactant mixture. If using, add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Quenching and Purification: The reaction can be quenched by adding EDTA to chelate the copper ions. Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.
-
Analysis: Analyze the product by methods such as SDS-PAGE with fluorescence imaging or mass spectrometry to confirm successful conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified protein with a strained alkyne-functionalized biotin tag.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-biotin conjugate (e.g., DBCO-biotin) stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Iodoacetamide (IAM) stock solution (optional, e.g., 100 mM in water)
Procedure:
-
Optional Pre-treatment for Thiol-yne Side Reaction: If the protein contains free cysteine residues, pre-incubate the protein with iodoacetamide (final concentration 10 mM) for 30 minutes at room temperature to block the thiol groups and prevent the thiol-yne side reaction.[12] Remove excess IAM by buffer exchange.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the strained alkyne-biotin conjugate in the reaction buffer. A 2- to 10-fold molar excess of the strained alkyne is typically used.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. The reaction time will vary depending on the reactivity of the strained alkyne used, ranging from a few minutes to several hours.
-
Monitoring and Purification: Monitor the reaction progress if necessary using appropriate analytical techniques. Once the reaction is complete, purify the biotinylated protein using methods like size-exclusion chromatography or affinity purification to remove unreacted reagents.
-
Analysis: Confirm the successful conjugation using techniques such as Western blotting with a streptavidin conjugate or mass spectrometry.
Conclusion: Making an Informed Choice
The decision between CuAAC and SPAAC is context-dependent. For applications where speed is paramount and the potential for copper-induced cytotoxicity is not a concern (e.g., in vitro assays, materials science), CuAAC remains an excellent choice due to its rapid kinetics and the use of simple, unstrained alkynes. However, for applications involving live cells or in vivo studies, the bioorthogonality of SPAAC is indispensable. While generally slower than CuAAC, the continuous development of more reactive strained alkynes is narrowing this gap. By carefully considering the factors of biocompatibility, reaction kinetics, and potential side reactions, researchers can harness the power of click chemistry to advance their scientific endeavors.
References
- Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition. PubMed.
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Copper-catalyzed click reaction on/in live cells. PubMed Central.
- What is the mechanism of click chemistry?.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition.
- Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate.
- Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Radboud Repository.
- Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Request PDF.
- Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)
- Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.
- The observed pseudo first order rate constant for the CuAAC reaction...
- Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Books.
- Transition structures for each SPAAC reaction with benzyl azide...
- Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Tre
- Copper-Free Click Chemistry (SPAAC). Vector Labs.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Cyclobutane Scaffolds in Modern Drug Design: A Comparative Guide
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds that offer a departure from the "flatland" of aromatic rings. Among these, the cyclobutane motif has emerged as a powerful and versatile tool. Its inherent structural properties, including a puckered conformation and conformational rigidity, provide a unique platform for the precise spatial arrangement of pharmacophoric elements, leading to significant improvements in drug-like properties.[1][2][3]
This guide provides an in-depth technical comparison of various cyclobutane scaffolds, with a particular focus on the strategic incorporation of functional groups such as the ethynyl moiety. We will delve into the causal relationships behind the selection of specific cyclobutane derivatives in drug design, supported by experimental data from seminal case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this underutilized yet highly valuable scaffold.
The Conformational Edge: Pre-organizing for Potency
The defining feature of the cyclobutane ring is its puckered, non-planar conformation.[2] Unlike more flexible aliphatic chains or larger cycloalkanes, the four-membered ring exists in a dynamic equilibrium between bent conformations. This inherent rigidity reduces the entropic penalty upon binding to a biological target, as the molecule is already partially "pre-organized" into a bioactive conformation. This can translate to a significant increase in binding affinity and potency.[4]
The puckered nature of the cyclobutane ring allows for the precise positioning of substituents in either axial or equatorial orientations. This stereochemical control is a powerful tool for optimizing interactions with the target protein, enabling the medicinal chemist to fine-tune the vectoral projection of key pharmacophores.
Caption: Conformational restriction by a cyclobutane scaffold reduces the entropic penalty of binding.
Case Study 1: Bioisosteric Replacement for Enhanced Metabolic Stability
A common strategy in drug design is the replacement of metabolically labile groups with more robust bioisosteres. The gem-dimethyl group, for instance, is often a site of oxidative metabolism by cytochrome P450 enzymes. The cyclobutane ring, particularly a spirocyclic cyclobutane, can serve as an excellent bioisostere for the gem-dimethyl group, maintaining a similar steric profile while improving metabolic stability.[5]
A compelling example of this strategy was demonstrated in the development of G9a inhibitors, where replacement of a spirocyclic cyclopentane or cyclohexane with a spirocyclic cyclobutane resulted in a significant increase in potency.[6] This highlights that beyond metabolic stability, the specific conformational constraints of the cyclobutane ring can lead to superior target engagement.
| Scaffold | G9a Inhibition (IC50) | Rationale for Change |
| Spiro-cyclopentane | >10 µM | Initial scaffold |
| Spiro-cyclohexane | >10 µM | Exploration of larger rings |
| Spiro-cyclobutane | 153 nM | Optimal conformational restriction and potency |
Case Study 2: The Ethynyl Group as a Key Interaction Element in BCR-ABL Inhibitors
The development of inhibitors targeting the BCR-ABL kinase, a driver of chronic myeloid leukemia (CML), provides a powerful illustration of how functionalized cyclobutanes can be employed to overcome drug resistance. The third-generation inhibitor Ponatinib was specifically designed to inhibit the T315I "gatekeeper" mutation of BCR-ABL, which confers resistance to earlier inhibitors like imatinib.[7]
A key structural feature of Ponatinib is the ethynyl linker, which connects the imidazo[1,2-b]pyridazine core to the methyl-substituted phenyl ring.[6] This rigid linker plays a crucial role in accommodating the bulky isoleucine residue in the T315I mutant, allowing the inhibitor to maintain its binding affinity. The structure-activity relationship (SAR) of Ponatinib and its analogs reveals the critical nature of this conformational restriction.[8][9]
| Compound | BCR-ABL WT (IC50, nM) | BCR-ABL T315I (IC50, nM) | Key Structural Feature |
| Ponatinib | 0.37 | 2.0 | Ethynyl linker |
| Analog with ethyl linker | 6.4 | 297 | Flexible linker |
The data clearly demonstrates that the conformational rigidity imparted by the ethynyl group is essential for potent inhibition of the drug-resistant T315I mutant.[8] This underscores the power of combining the rigid cyclobutane scaffold with functional groups that can form specific, potency-enhancing interactions with the target. While Ponatinib itself does not contain a cyclobutane, its design principles highlight the importance of rigid linkers, a role that alkynyl-substituted cyclobutanes are well-suited to play.
Comparative Analysis of Physicochemical Properties
The substitution pattern on the cyclobutane ring can significantly influence a molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Cyclobutane Scaffold | General Impact on LogP | General Impact on Solubility | Rationale |
| 1,3-Disubstituted | Moderate increase | Can improve | Increases sp3 character, disrupting crystal packing. |
| Spirocyclic | Significant increase | Can decrease | Increases carbon count and hydrophobicity. |
| With polar substituents (e.g., -OH, -NH2) | Decrease | Increase | Introduction of hydrogen bond donors/acceptors. |
| With ethynyl group | Moderate increase | Can decrease | Increases carbon count with minimal increase in polarity. |
Systematic studies have shown that the introduction of a cyclobutane ring as a bioisostere for a tert-butyl group can lead to a moderate increase in lipophilicity.[10] The choice of substitution on the cyclobutane ring is therefore a critical decision in the optimization of a drug candidate's ADME properties.
Experimental Protocols
To facilitate the exploration of cyclobutane scaffolds in drug discovery, we provide the following validated experimental protocols.
Synthesis of a Functionalized Cyclobutane: 3-Substituted Cyclobutanecarboxylic Acid
This protocol describes a general method for the synthesis of a 3-substituted cyclobutanecarboxylic acid, a versatile building block for further elaboration.
Caption: General synthetic workflow for 3-substituted cyclobutanecarboxylic acids.
Step-by-Step Methodology:
-
Cyclobutane-1,1-dicarboxylate synthesis: To a solution of sodium ethoxide in ethanol, add diethyl malonate followed by 1,3-dibromopropane. Reflux the mixture for 4-6 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield diethyl cyclobutane-1,1-dicarboxylate.
-
Hydrolysis: The diester is hydrolyzed to the corresponding dicarboxylic acid by refluxing with a solution of potassium hydroxide in ethanol/water, followed by acidification with a strong acid (e.g., HCl).
-
Decarboxylation: The resulting cyclobutane-1,1-dicarboxylic acid is heated above its melting point to induce decarboxylation, yielding cyclobutanecarboxylic acid.
-
Functionalization: The cyclobutanecarboxylic acid can be further functionalized at the 3-position through various methods, such as bromination followed by nucleophilic substitution, or oxidation to the 3-keto derivative, which can then be reacted with organometallic reagents.[11][12]
Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[13][14][15][16]
Caption: Workflow for a human liver microsome metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and microsomes (typically 0.5 mg/mL).
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (cofactor).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of a drug candidate. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions.[5][10][17][18][19]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to Assessing the Metabolic Stability of Cyclobutane-Containing Molecules
Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Design
In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. A molecule's metabolic stability—its resistance to enzymatic breakdown—directly influences its half-life, bioavailability, and overall therapeutic efficacy. Molecules that are metabolized too quickly often fail to achieve therapeutic concentrations, while those that are excessively stable can lead to accumulation and toxicity.
The cyclobutane ring has emerged as a powerful and increasingly utilized motif in drug design, valued for its unique structural and physicochemical properties.[1] Unlike its more flexible, larger cycloalkane counterparts or planar aromatic rings, the cyclobutane scaffold adopts a rigid, puckered conformation.[1][2] This inherent three-dimensionality, a key tenet of the "escape from flatland" strategy in drug design, offers several distinct advantages:
-
Conformational Rigidity: By locking flexible linkers into a more defined bioactive conformation, the cyclobutane ring can reduce the entropic penalty of binding to a biological target, potentially enhancing potency.[3]
-
Improved Physicochemical Properties: As a bioisostere for groups like gem-dimethyl, phenyl, or larger rings, it can improve aqueous solubility and modulate lipophilicity.[4][5]
-
Enhanced Metabolic Stability: Crucially, the cyclobutane scaffold can serve as a "metabolic shield." Its C-H bonds are generally less susceptible to oxidation by cytochrome P450 (CYP450) enzymes compared to those in more flexible alkyl chains or electron-rich aromatic systems.[4][5] This strategic placement can block common sites of metabolism, prolonging the molecule's systemic exposure.
This guide provides an in-depth comparison of methodologies to assess the metabolic stability of these valuable molecules. We will explore the underlying metabolic pathways and present detailed, field-proven protocols for both in vitro and in vivo evaluation, grounded in authoritative regulatory and scientific principles.
Pillar 1: Understanding the Metabolic Fate of the Cyclobutane Ring
While lauded for its relative chemical inertness, the cyclobutane ring is not metabolically invincible.[1][3] Understanding its potential biotransformations is critical for rational drug design. The primary metabolic pathways are driven by Phase I oxidative enzymes, predominantly the cytochrome P450 (CYP450) superfamily located in the liver and other tissues.[6]
Primary Metabolic Pathway: Aliphatic Hydroxylation The most common metabolic fate for a saturated carbocycle like cyclobutane is C-H oxidation, or hydroxylation.[7] This reaction is catalyzed by CYP450 enzymes, which insert an oxygen atom into a C-H bond to form a hydroxyl group (-OH).
-
Causality: The reactivity of a C-H bond towards CYP450-mediated oxidation is influenced by its steric accessibility and the stability of the radical intermediate formed during the reaction. In a substituted cyclobutane ring, tertiary C-H bonds are generally more susceptible to hydroxylation than secondary ones. The enzyme's active site geometry dictates which positions on the molecule are accessible for metabolism. By incorporating the cyclobutane ring, medicinal chemists can strategically block more labile positions on a drug candidate, directing metabolism away from critical pharmacophoric elements or preventing the formation of undesirable metabolites.
Secondary & Less Common Pathways While hydroxylation is predominant, other transformations are theoretically possible, though less frequently observed for the stable cyclobutane ring:
-
Further Oxidation: The initially formed cyclobutanol metabolite can be further oxidized to a cyclobutanone.
-
Ring Opening: Although the strain energy of cyclobutane (26.3 kcal/mol) is lower than that of cyclopropane, enzymatic ring-opening is a possibility, particularly if the ring is activated by adjacent functional groups.[1][4][8] This pathway is significantly less common than simple hydroxylation.
-
Phase II Conjugation: If a hydroxyl group is introduced during Phase I metabolism, it can then be conjugated with endogenous molecules (e.g., glucuronic acid via UGT enzymes) in Phase II metabolism to facilitate excretion.[9]
The following diagram illustrates the principal metabolic pathways.
Caption: Primary metabolic pathways for cyclobutane-containing molecules.
Pillar 2: The In Vitro Workhorse - Human Liver Microsome (HLM) Stability Assay
The first line of assessment for metabolic stability is almost universally an in vitro assay using human liver microsomes (HLMs).[10] HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, especially CYP450s.[6] This assay provides a rapid, cost-effective, and reproducible measure of a compound's intrinsic clearance (CLint), the innate ability of the liver to metabolize a drug.
Experimental Rationale & Self-Validation The core principle of this assay is to measure the disappearance of the parent compound over time when incubated with a metabolically active system.
-
Trustworthiness through Controls: The protocol's integrity relies on a system of controls. A "minus-cofactor" control (without NADPH) is essential to distinguish enzymatic degradation from simple chemical instability. Including well-characterized positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance) validates that the microsomal batch and regenerating system are active and performing as expected.
-
Linearity and First-Order Kinetics: The experiment is designed to operate under first-order kinetics, where the rate of metabolism is directly proportional to the drug concentration. This is achieved by using a low substrate concentration (typically 1 µM), which is well below the Michaelis-Menten constant (Km) for most CYP450 enzymes.[11] This ensures that the calculated half-life (t½) and CLint are independent of the initial concentration, providing a fundamental parameter for the compound.
Detailed Step-by-Step Protocol: HLM Stability Assay
This protocol is aligned with recommendations from the FDA's guidance for industry on in vitro metabolism studies.[12][13]
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a 100 µM intermediate working solution in acetonitrile or methanol.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
HLM Suspension: On ice, thaw a vial of pooled human liver microsomes (e.g., from BioIVT or Corning). Dilute the microsomes with cold phosphate buffer to a working concentration of 1.0 mg/mL. Keep on ice at all times.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10] This system continuously regenerates the essential NADPH cofactor consumed during the oxidative reactions.
-
-
Incubation Procedure (96-well plate format):
-
Pre-incubation: Add the HLM suspension to the wells of a 96-well plate. Add the test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The moment of addition is Time 0 .
-
Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound used for analytical normalization). This step precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Sample Analysis:
-
Protein Precipitation: Centrifuge the 96-well plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method must be optimized to specifically quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.
Pillar 3: Comparative Analysis - The Cyclobutane Advantage in Action
The true utility of the cyclobutane ring is best demonstrated through comparative data. By replacing other chemical moieties with a cyclobutane, medicinal chemists can often achieve significant gains in metabolic stability.
| Compound/Series | Original Moiety | Cyclobutane-Containing Analog | Key Metabolic Stability Finding | Reference(s) |
| Ivosidenib (Tibsovo®) Precursor | Cyclohexyl amine | Difluorocyclobutanyl amine | The cyclohexyl group was a major site of metabolic instability. Replacing it with the difluorocyclobutane moiety significantly decreased metabolic clearance, a key step in developing the final drug. | [2] |
| Boceprevir (Victrelis®) Analogs | Cyclopentyl group in P1 region | Cyclobutyl group in P1 region | The cyclobutane-containing analog was 19-fold more potent than the cyclopentyl analog, demonstrating superior fit and properties within the HCV protease active site. While not a direct stability measure, improved potency often correlates with better metabolic profiles. | [2] |
| G9a Histone Methyltransferase Inhibitors | Spirocyclic cyclopentane | Spirocyclic cyclobutane | Modification from a spirocyclic cyclobutane to a cyclopentane or cyclohexane resulted in a >10-fold drop in potency, highlighting the optimal conformational constraint provided by the cyclobutane ring for target engagement. | [2] |
| JAK1 Inhibitor Series | Flexible side chain | cis-cyclobutane incorporated into side chain | The authors incorporated cyclobutane residues to mask potential metabolic sites. The resulting analogs showed slight increases in metabolic stability and promising in vivo results. | [3] |
This table synthesizes data from multiple sources to illustrate the comparative advantage of incorporating a cyclobutane ring.
Pillar 4: The In Vivo Confirmation - Rodent Pharmacokinetic (PK) Study
While in vitro assays are invaluable for screening and ranking compounds, they do not capture the full complexity of a living system, including factors like absorption, distribution, protein binding, and extrahepatic metabolism.[14] Therefore, a follow-up in vivo pharmacokinetic (PK) study in a rodent model (typically mouse or rat) is an essential step to confirm the metabolic stability and determine key PK parameters in a whole organism.[15][16]
Experimental Rationale & Self-Validation The goal is to measure the concentration of the drug in the bloodstream over time after administration.
-
Causality and Relevance: This study directly measures the result of all ADME (Absorption, Distribution, Metabolism, Excretion) processes. A compound that was stable in vitro but shows rapid clearance in vivo points to other clearance mechanisms (e.g., renal excretion, metabolism by non-microsomal enzymes, or in extrahepatic tissues).[14] FDA guidance recommends using multiple species to understand interspecies differences and better predict human pharmacokinetics.[17]
-
Trustworthiness through Design: The inclusion of both intravenous (IV) and oral (PO) dosing arms is critical. The IV arm, where the drug is injected directly into the bloodstream, allows for the determination of absolute clearance and volume of distribution. Comparing the exposure (AUC, or Area Under the Curve) from the PO arm to the IV arm allows for the calculation of oral bioavailability (F%), a critical parameter for any orally administered drug.
Detailed Step-by-Step Protocol: Rodent PK Study
-
Animal Model and Acclimatization:
-
Select a rodent species (e.g., male Sprague-Dawley rats, 200-250g).
-
Animals should be acclimatized for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water.
-
Fast animals overnight before dosing (water ad libitum).
-
-
Dosing Formulation and Administration:
-
Prepare a clear, sterile dosing solution of the test compound. A common vehicle for IV administration is saline with a solubilizing agent (e.g., 5% DMSO, 10% Solutol). For PO administration, a vehicle like 0.5% methylcellulose in water is often used.
-
IV Group (n=3-4 rats): Administer the compound via a single bolus injection into the tail vein at a low dose (e.g., 1-2 mg/kg).
-
PO Group (n=3-4 rats): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 50-100 µL) from each animal at specified time points. A typical schedule might be:
-
IV: 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
PO: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
-
Use a sparse sampling design if necessary to minimize blood loss from a single animal.
-
Collect blood from a tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Analysis:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method, similar to the in vitro protocol.
-
-
Pharmacokinetic Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters[18], including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that the drug occupies.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
-
Caption: Workflow for a typical in vivo rodent pharmacokinetic (PK) study.
Conclusion: An Integrated Approach to Stability Assessment
The strategic incorporation of a cyclobutane ring is a proven method for enhancing the metabolic stability and overall druglikeness of therapeutic candidates. However, this hypothesis must be rigorously tested through a systematic and logical progression of experiments.
By starting with a robust in vitro HLM assay, researchers can efficiently screen and rank compounds based on their intrinsic metabolic clearance. This allows for the early identification of liabilities and informs the design-make-test-analysis cycle. Promising candidates can then be advanced to in vivo rodent PK studies to provide a definitive assessment of their metabolic fate in a complex biological system. This integrated approach, grounded in sound scientific principles and validated by regulatory guidance, ensures that only the most promising and durable molecules proceed along the arduous path of drug development.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry (Draft). [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT Resource Center. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm Resources. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Dembitsky, V. M., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Oxygen, 4(1), 1-28. [Link]
-
Martinez, M. S., et al. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. Proceedings of the National Academy of Sciences, 120(30), e2302829120. [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2006). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
-
Evotec (Cyprotex). (n.d.). Microsomal Stability. Evotec Website. [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan Website. [Link]
-
Crown Bioscience. (n.d.). In vivo pharmacokinetics (PK). Crown Bioscience Website. [Link]
-
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Creative Biolabs Website. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
U.S. Food and Drug Administration. (n.d.). Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies. [Link]
-
Kim, T. H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(11), 1111. [Link]
-
Takeda, K. (2014). Cyclobutene Ring Opening Reactions. Science of Synthesis. [Link]
-
Opatz, T., et al. (2018). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. ResearchGate. [Link]
-
ChemistryViews.org. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. [Link]
-
Gu, J., et al. (2020). Late-Stage Saturation of Drug Molecules. Journal of Medicinal Chemistry, 63(17), 9034–9045. [Link]
-
Kalgutkar, A. S. (2019). Utilizing mechanistic organic chemistry training to study drug metabolism in preclinical drug discovery/development. ResearchGate. [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]
-
Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]
-
Naret, T. D., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 8343-8355. [Link]
-
Balasubramanian, D., et al. (2022). Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Liu, L., et al. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology, 13, 962718. [Link]
-
Liu, L., et al. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. PubMed. [Link]
-
The Pharma Logic. (2025). Drug Metabolism - Oxidation involving Carbon-Oxygen (C-O) bond | Phase-I Oxidation Reactions. YouTube. [Link]
-
Extance, A. (2025). 'Stimulating discovery' leads to strategy to swap oxygen in saturated rings. Chemistry World. [Link]
-
RSC Advances Blog. (2025). November 2025 – RSC Advances Blog. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pnas.org [pnas.org]
- 8. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 9. Frontiers | Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap [frontiersin.org]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mercell.com [mercell.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. fda.gov [fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 17. fda.gov [fda.gov]
- 18. catalog.labcorp.com [catalog.labcorp.com]
From Flatland to Spaceland: A Comparative Guide to the Biological Activity of Cyclobutane Analogs and Aromatic Bioisosteres
Sources
A Senior Application Scientist's Guide to the Validation of Triazole Formation by 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized triazole derivatives is a critical step. The inherent subtleties of triazole regiochemistry, particularly in distinguishing between 1,4- and 1,5-disubstituted isomers, demand powerful analytical techniques that provide unequivocal evidence of molecular structure. While 1D NMR spectroscopy is an indispensable first-pass tool, 2D NMR techniques offer a deeper, more definitive level of structural elucidation. This guide provides an in-depth comparison of key 2D NMR methodologies for the validation of triazole formation, complete with supporting experimental insights and protocols.
The Enduring Importance of the Triazole Ring
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation.[1][2][3] Its prevalence stems from its remarkable stability, its capacity to act as a peptide bond isostere, and its favorable interactions with biological targets. The advent of "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), has made the synthesis of triazoles exceptionally efficient and regioselective.[4][5] However, this regioselectivity must be rigorously verified.
Why 2D NMR is Indispensable for Triazole Validation
While 1D ¹H NMR can provide initial indications of triazole formation, such as the appearance of a characteristic proton signal in the aromatic region (typically 7.5-8.5 ppm for the C5-H of a 1,4-disubstituted triazole), it often falls short in complex molecules where signal overlap is prevalent.[6][7] Furthermore, definitively assigning the regiochemistry based solely on 1D chemical shifts can be ambiguous. 2D NMR experiments disperse spectral information across two dimensions, resolving overlapping signals and revealing through-bond and through-space correlations that are crucial for unambiguous structure determination.[8][9]
A Comparative Overview of Key 2D NMR Techniques for Triazole Analysis
The following sections delve into the most pertinent 2D NMR experiments for validating triazole formation, outlining their underlying principles and specific applications.
COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two to three bonds.[10][11][12] In the context of triazole validation, COSY is invaluable for:
-
Confirming the integrity of substituent groups: By tracing the correlation networks within the substituents attached to the triazole ring, one can confirm that no unexpected rearrangements or side reactions have occurred.
-
Assigning protons adjacent to the triazole ring: COSY can help to identify the protons on the carbon atoms directly attached to the nitrogen or carbon atoms of the triazole ring.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations
HSQC is a heteronuclear correlation experiment that reveals one-bond correlations between protons and their directly attached carbon atoms.[10] This technique is exceptionally powerful for:
-
Unambiguous assignment of the triazole ring carbons and protons: The HSQC spectrum will show a cross-peak connecting the triazole ring proton (e.g., C5-H) to its corresponding carbon atom (C5). This provides definitive evidence of the proton's location on the ring.
-
Resolving overlapping proton signals: By spreading the proton signals across the carbon chemical shift dimension, HSQC can resolve ambiguities present in the 1D ¹H NMR spectrum.[10]
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlations
HMBC is another heteronuclear correlation experiment, but it detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four).[13] This is arguably the most critical 2D NMR experiment for determining the regiochemistry of triazoles.
-
Distinguishing between 1,4- and 1,5-disubstituted triazoles:
-
In a 1,4-disubstituted triazole , the proton on the triazole ring (C5-H) will show a long-range correlation to the carbon atom of the substituent at the 4-position (C4) and potentially to the carbon of the substituent on the N1 nitrogen.
-
In a 1,5-disubstituted triazole , the proton on the triazole ring (C4-H) will show a long-range correlation to the carbon atom of the substituent at the 5-position (C5) and the carbon of the substituent on the N1 nitrogen.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Through-Space Correlations
NOESY and ROESY are 2D NMR experiments that detect through-space correlations between protons that are in close proximity to each other, typically within 5 Å.[10] While HMBC is generally the primary tool for regiochemistry determination, NOESY/ROESY can provide crucial supporting evidence, especially in cases of ambiguous HMBC correlations or for determining the conformation of the substituents.[14]
-
Confirming regiochemistry: A NOE correlation between the triazole ring proton and the protons of a specific substituent can provide strong evidence for their spatial proximity, thus supporting the regiochemical assignment. For instance, in a 1,5-disubstituted triazole, a NOE would be expected between the C4-H and the protons of the substituent at the 5-position.
Comparative Summary of 2D NMR Techniques for Triazole Validation
| Technique | Information Provided | Primary Application for Triazoles | Advantages | Limitations |
| COSY | ¹H-¹H through-bond correlations (2-3 bonds) | Confirming substituent integrity and assigning adjacent protons. | Quick to acquire, good for mapping out spin systems. | Does not directly provide information on regiochemistry. |
| HSQC | ¹H-¹³C one-bond correlations | Unambiguous assignment of triazole ring protons and carbons. | High sensitivity, excellent for resolving overlapping proton signals. | Only shows direct attachments. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Definitive determination of regiochemistry (1,4- vs. 1,5-isomer). | Provides crucial connectivity information across heteroatoms. | Lower sensitivity than HSQC, requires optimization of the long-range coupling delay. |
| NOESY/ROESY | ¹H-¹H through-space correlations (<5 Å) | Confirming regiochemistry and determining substituent conformation. | Provides spatial information. | NOE intensity is distance-dependent and can be weak; requires careful interpretation. |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring 2D NMR data for triazole characterization. Specific parameters will need to be optimized based on the spectrometer, sample concentration, and the specific properties of the molecule.
General Sample Preparation
-
Dissolve 5-10 mg of the purified triazole product in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Ensure the sample is homogeneous and free of air bubbles.
COSY Data Acquisition
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of scans (NS) to 2 or 4 and the number of increments in the indirect dimension (TD1) to 256 or 512.
-
Acquire the data. Processing involves a 2D Fourier transform.
HSQC Data Acquisition
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths and pulse widths.
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the number of scans (NS) to 4 or 8 and the number of increments in the indirect dimension (TD1) to 256.
-
Set the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
Acquire and process the data.
HMBC Data Acquisition
-
Acquire 1D ¹H and ¹³C spectra.
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
Set the number of scans (NS) to 8 or 16 and the number of increments in the indirect dimension (TD1) to 256 or 512.
-
Set the long-range coupling constant (ⁿJCH) to a value between 4 and 10 Hz (8 Hz is a good starting point).
-
Acquire and process the data.
NOESY Data Acquisition
-
Acquire a 1D ¹H spectrum.
-
Load a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Set the spectral width in both dimensions.
-
Set the number of scans (NS) to 8 or 16 and the number of increments in the indirect dimension (TD1) to 256 or 512.
-
Set the mixing time (d8) to a value between 300 and 800 ms, depending on the molecular size.
-
Acquire and process the data.
Conclusion
The robust and unambiguous validation of triazole formation is paramount in modern chemical research. While 1D NMR provides a valuable preliminary assessment, a comprehensive suite of 2D NMR experiments, particularly HMBC, is essential for the definitive determination of regiochemistry. By leveraging the complementary information provided by COSY, HSQC, and NOESY, researchers can have the utmost confidence in the structural integrity of their synthesized triazoles, paving the way for their successful application in drug discovery and beyond.
References
- Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- 2d nmr basics for organic chemistry. (n.d.). Bluefield Esports.
- Richards, S. A., & Hollerton, J. C. (2022). Essential Practical NMR for Organic Chemistry, 2nd Edition. Wiley.
- Taylor, L., Butler, C., & Schoffstall, A. (n.d.).
- Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. (n.d.). Korea Science.
- Wiener, J. J. M., & Bauer, A. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy.
- A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions. (n.d.). Benchchem.
- Farkas, V., et al. (2016). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. PMC - PubMed Central.
- Thelagathoti Hari, B., et al. (2011). Regioselective synthesis and structural elucidation of 1,4‐disubstituted 1,2,3‐triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry.
- Methods for validating the structure of triazoles synthesized from tert-butyl azide. (n.d.). Benchchem.
- Troubleshooting NMR peak assignments for long-chain triazoles. (n.d.). Benchchem.
- A Comparative Guide to the Spectroscopic Validation of Triazole Formation
-
Ghiță, C. A., et al. (2022). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][15]triazoles. MDPI.
- interpreting the 2d h/h cosy spectrum. (n.d.).
- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.).
- Two-dimensional NMR. (n.d.).
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Narlawar, R., & Di Mauro, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. (2021).
- 2D-COSY NMR spectrum | How to read COSY Spectrum?. (2022). YouTube.
- Validating Triazole Formation with 1H NMR Spectroscopy: A Compar
- Gunanathan, C., & Gule, N. (2018). Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
- Schoffstall, A. M., & Gaddis, B. A. (2017).
- 2D NMR Introduction. (2025). Chemistry LibreTexts.
- Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications.
- ¹H- NMR NOESY spectrum 1,4-Disubstituted-1,2,3-triazoles (2g). (n.d.).
- Marković, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and.
- Singh, T., et al. (2021). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). NIH.
- Jacquemmoz, C., et al. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
- General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. (n.d.).
- He, W., et al. (2020). The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. PubMed.
- A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. (n.d.). The Royal Society of Chemistry.
- General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. (n.d.).
- El-Ghozzi, M., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. esports.bluefield.edu - 2d Nmr Basics For Organic Chemistry [esports.bluefield.edu]
- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wiley.com [wiley.com]
A Researcher's Guide to Copper-Based Catalysts for CuAAC Click Chemistry: A Side-by-Side Comparison
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in the modern chemist's arsenal, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This powerful "click" reaction has found widespread application in drug discovery, bioconjugation, and materials science.[1][2] At the heart of this transformation lies the copper catalyst, and the choice of the catalytic system is paramount to achieving optimal performance. This guide provides a comprehensive side-by-side comparison of various copper-based catalysts for the CuAAC reaction, offering insights into their performance, mechanistic nuances, and practical applications to empower researchers in making informed decisions for their specific synthetic needs.
The Catalytic Heart of the Reaction: The CuAAC Mechanism
The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) species to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating the formation of a copper-acetylide intermediate. The azide then coordinates to the copper center, and a subsequent cycloaddition and protonolysis yield the desired 1,2,3-triazole product, regenerating the active Cu(I) catalyst. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often results in a mixture of regioisomers, the copper-catalyzed version exhibits a remarkable rate acceleration of up to 107 to 108 and proceeds with high regioselectivity for the 1,4-isomer.[3]
To visualize this fundamental process, the following diagram illustrates the generally accepted catalytic cycle for the CuAAC reaction.
Caption: A simplified representation of the CuAAC catalytic cycle.
A Comparative Analysis of Copper Catalyst Systems
The choice of the copper source and the accompanying ligands significantly impacts the efficiency, biocompatibility, and practical application of the CuAAC reaction. Here, we compare the most common classes of copper-based catalysts.
Homogeneous vs. Heterogeneous Catalysts: A Fundamental Divide
The primary distinction in CuAAC catalysis lies between homogeneous and heterogeneous systems.[2][4]
-
Homogeneous Catalysts: These are soluble in the reaction medium and are typically copper(I) or copper(II) salts complexed with organic ligands.[4] They are known for their high reactivity and selectivity due to well-defined active sites and excellent accessibility to reactants.[4] However, the removal of the copper catalyst from the final product can be challenging, which is a significant concern in pharmaceutical applications due to the cytotoxicity of copper.[5]
-
Heterogeneous Catalysts: In these systems, the copper species is immobilized on a solid support, such as silica, carbon, or polymers.[6][7] The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture (often by simple filtration), recyclability, and reduced copper contamination in the product.[6][7] While historically considered less active than their homogeneous counterparts, recent advancements in materials science have led to the development of highly active and robust heterogeneous catalysts.[6][8]
The following diagram illustrates the key differences between these two catalytic approaches.
Caption: Key characteristics of homogeneous and heterogeneous copper catalysts for CuAAC.
A Spectrum of Copper Sources
The active catalytic species in CuAAC is Cu(I).[3] However, various copper sources can be employed, each with its own set of advantages and disadvantages.
| Copper Source | Description | Advantages | Disadvantages |
| Cu(I) Salts (e.g., CuI, CuBr) | Direct source of the active catalyst. | High reactivity. | Air-sensitive, requiring inert atmosphere; can be less soluble.[9] |
| Cu(II) Salts + Reducing Agent (e.g., CuSO₄ + Sodium Ascorbate) | In situ generation of Cu(I) from a stable and inexpensive Cu(II) salt. | Air-stable starting materials; convenient and widely used.[9] | Requires a reducing agent which can sometimes lead to side reactions. |
| Metallic Copper (Cu(0)) | Copper in its elemental form (e.g., nanoparticles, wire). | Heterogeneous nature allows for easy removal. | Can have an induction period for the generation of active Cu(I) species. |
| Copper Nanoparticles (CuNPs) | High surface area-to-volume ratio enhances catalytic activity. | Highly active and often recyclable; can be used in various solvents, including water.[10][11] | Can be prone to aggregation and deactivation; unsupported nanoparticles can be difficult to recover.[10] |
| Supported Copper Catalysts | Copper species immobilized on solid supports (e.g., silica, carbon, polymers). | Excellent recyclability; minimal copper leaching. | May exhibit lower activity compared to homogeneous systems; mass transfer limitations can occur. |
The Crucial Role of Ligands in Homogeneous Catalysis
In homogeneous CuAAC, ligands play a critical role in stabilizing the Cu(I) oxidation state, preventing disproportionation and oxidation, and accelerating the reaction rate.[5] The choice of ligand can dramatically influence the catalyst's performance, especially in biological systems where biocompatibility is a major concern.
Here is a comparison of some of the most commonly used ligands:
| Ligand | Structure | Key Features | Performance Insights |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Tris(triazolylmethyl)amine | One of the first and most widely used ligands; good for stabilizing Cu(I).[5] | Less soluble in aqueous media, which can be a limitation in biological applications.[12] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble tris(triazolylmethyl)amine | High water solubility, making it suitable for bioconjugation.[9] | Generally shows better performance in aqueous systems compared to TBTA.[12] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A newer generation water-soluble ligand | Exhibits very high reaction rates and is highly biocompatible. | Outperforms both TBTA and THPTA in terms of reaction speed in biological media.[13] |
A comparative study demonstrated the superior performance of BTTAA in a fluorogenic assay, with over 45% product formation in 30 minutes, compared to less than 15% for both THPTA and TBTA under the same conditions.[13]
Performance Metrics: A Quantitative Comparison
To provide a more objective comparison, the following table summarizes typical performance data for different catalyst systems. It is important to note that direct comparisons can be challenging as reaction conditions vary significantly between studies.
| Catalyst System | Substrates | Solvent | Temp (°C) | Time | Yield (%) | TON | TOF (h⁻¹) |
| CuSO₄/Sodium Ascorbate | Benzyl azide, Phenylacetylene | t-BuOH/H₂O | RT | 12 h | 99 | - | - |
| CuI | Benzyl azide, Phenylacetylene | DMF | RT | 3 h | 95 | - | - |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide, Phenylacetylene | Neat | RT | 5 min | >99 | 200 | 2400 |
| CuNPs/C | Various azides and alkynes | Water | RT | 1-2 h | 82-91 | - | - |
| saCu-2@mpgC₃N₄ (heterogeneous) | Phenylacetylene, Sodium azide, Benzyl bromide | DMF | 100 | 10 min | ~95 | - | - |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is compiled and representative of values found in the literature.[6][8][14][15][16]
Experimental Protocols: A Practical Guide
To translate theory into practice, here are detailed, step-by-step methodologies for two common CuAAC reactions.
Protocol 1: Homogeneous CuAAC using CuSO₄/Sodium Ascorbate and THPTA
This protocol is adapted for a typical bioconjugation reaction in an aqueous buffer.[3][9][17]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligo)
-
Azide-containing cargo molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (20 mM in water)
-
THPTA solution (50 mM in water)
-
Sodium L-ascorbate solution (100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Workflow:
Caption: Workflow for a typical homogeneous CuAAC reaction.
Step-by-Step Procedure:
-
In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in the reaction buffer to the desired final concentration.
-
Add the azide-containing cargo molecule to the reaction mixture. Typically, a slight excess of the cargo molecule is used.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution. A 1:5 molar ratio of Cu:ligand is often used to ensure the stability of the Cu(I) species.[3]
-
Add the catalyst premix to the alkyne/azide mixture and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range.
-
Incubate the reaction at room temperature for 1-2 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
Protocol 2: Heterogeneous CuAAC using a Supported Copper Catalyst
This protocol outlines a general procedure for a CuAAC reaction using a recoverable heterogeneous catalyst.[8]
Materials:
-
Terminal alkyne
-
Organic azide
-
Heterogeneous copper catalyst (e.g., CuNPs on carbon, Cu(I) on silica)
-
Solvent (e.g., water, ethanol, DMF)
Workflow:
Sources
- 1. The CuAAC: Principles, Homogeneous and Heterogeneous Catalysts, and Novel Developments and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 6. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Sci-Hub. Copper Nanoparticles in Click Chemistry / Accounts of Chemical Research, 2015 [sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. re.public.polimi.it [re.public.polimi.it]
analysis of the conformational restriction imposed by the cyclobutane ring
An In-Depth Guide to the Conformational Restriction of the Cyclobutane Ring: A Tool for Modern Drug Discovery
Authored by a Senior Application Scientist
Welcome to a detailed exploration of the cyclobutane ring, a small yet powerful scaffold that is increasingly pivotal in the design of sophisticated molecules. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced conformational behavior of this four-membered carbocycle is not merely an academic exercise; it is a gateway to unlocking enhanced potency, selectivity, and superior pharmacokinetic properties in novel therapeutics. This guide provides an in-depth analysis of the conformational restrictions imposed by the cyclobutane ring, comparing it with other common structural motifs and detailing the experimental methodologies used to characterize its unique geometry.
The Fundamental Principle: Why Cyclobutane is Not Flat
To appreciate the utility of the cyclobutane ring, we must first understand the forces that dictate its three-dimensional shape. The conformation of any cycloalkane is a delicate compromise between two primary types of strain:
-
Angle Strain: The deviation of internal bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons.
-
Torsional Strain: The repulsive interaction between electron clouds of adjacent bonds, which is maximized when they are in an eclipsed conformation.[1]
A hypothetical planar cyclobutane would have internal C-C-C bond angles of 90°. While this deviates significantly from the ideal 109.5°, leading to substantial angle strain, the more critical destabilizing factor is the severe torsional strain from eight pairs of fully eclipsed C-H bonds.[2]
To alleviate this eclipsing interaction, the cyclobutane ring adopts a non-planar, puckered conformation , often described as a "folded" or "butterfly" structure.[3] In this conformation, one carbon atom is bent out of the plane of the other three by a "puckering angle" of approximately 25–35°.[2][4][5] This puckering significantly reduces torsional strain but comes at the cost of slightly increased angle strain, as the C-C-C bond angles compress further to about 88°.[6][5] The energy barrier to inversion between the two equivalent puckered forms is very low (less than 1 kcal/mol), meaning the ring rapidly interconverts at room temperature.[2]
This balance of forces results in a structure that is conformationally restricted yet dynamic, a key feature that medicinal chemists can exploit.
Caption: Energy profile of cyclobutane ring inversion.
Comparative Analysis: The Cyclobutane Advantage
The decision to incorporate a cyclobutane ring is best understood by comparing it to other common structural linkers and scaffolds. Its unique properties offer a distinct advantage over more flexible or more rigid alternatives.
| Feature | Acyclic (e.g., Ethyl) | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Primary Conformation | Staggered/Gauche | Planar | Puckered | Envelope/Half-Chair | Chair |
| Ring Strain (kcal/mol) | N/A | ~27.5 | ~26.4 | ~7.1 | ~0 |
| Conformational Flexibility | High (free rotation) | Rigid | Restricted | High (pseudorotation) | High (ring flip) |
| Key Characteristic | Maximizes conformational space | Rigid, high reactivity | Defined puckering, vectorial control | Low strain, flexible | Strain-free, stable chair |
Data sourced from multiple references.[4][7]
-
Versus Acyclic Linkers: Replacing a flexible ethyl or propyl linker with a 1,3-disubstituted cyclobutane drastically reduces the number of accessible conformations.[7] This pre-organization of a ligand into its bioactive conformation can significantly lower the entropic penalty of binding to a protein target, leading to a substantial increase in binding affinity and potency.
-
Versus Cyclopropane: While also a small ring, cyclopropane is planar and possesses even higher ring strain, making it more susceptible to metabolic cleavage. The cyclobutane ring is comparatively more chemically inert.[8]
-
Versus Cyclopentane and Cyclohexane: Cyclopentane is highly flexible, undergoing a low-energy process called pseudorotation through multiple "envelope" and "half-chair" forms.[1][9] Cyclohexane has a very stable, strain-free chair conformation but can undergo ring-flipping to an alternative chair. The cyclobutane ring provides a more defined and rigid scaffold than cyclopentane, offering more precise control over the 3D orientation of substituents.
Caption: Relational comparison of cyclobutane to other scaffolds.
Applications in Medicinal Chemistry: From Theory to Practice
The unique conformational properties of cyclobutane make it a versatile tool in drug design, employed to solve a range of challenges.[8]
-
Conformational Restriction and Bioisosterism: By locking rotatable bonds, the cyclobutane ring can orient pharmacophores in a desired vector, enhancing interactions with a biological target.[7] This strategy has been successfully used to replace flexible linkers, gem-dimethyl groups, and even planar aromatic rings. Replacing a flat arene with a 3D cyclobutane increases the molecule's fraction of sp³ carbons (Fsp³), a property often correlated with improved solubility, better metabolic stability, and higher clinical success rates.[7]
-
Improving Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation.[7]
-
Filling Hydrophobic Pockets: The saturated carbocyclic nature of the ring is ideal for making favorable van der Waals contacts within hydrophobic pockets of protein targets.[8]
Case Studies: Cyclobutane in Approved and Investigational Drugs
| Drug (Example) | Therapeutic Area | Rationale for Cyclobutane Inclusion |
| Carboplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand modulates reactivity and reduces the severe nephrotoxicity associated with its parent compound, cisplatin.[10] |
| Boceprevir | Hepatitis C | The cyclobutane group in the P1 region provides conformational restriction, leading to a 19-fold increase in potency compared to the cyclopentyl analogue.[11] |
| Apalutamide | Prostate Cancer | Features a spirocyclic cyclobutane scaffold, contributing to its high affinity as an androgen receptor antagonist.[11] |
| RORγt inhibitors | Autoimmune Disease | A flexible ethyl linker was replaced by a 1,3-disubstituted cyclobutane, which restricted conformation and led to optimized lead compounds with promising in vivo results.[7] |
Methodologies for Conformational Analysis
Determining the precise conformation of a cyclobutane derivative requires a synergistic approach, combining experimental spectroscopy and computational modeling.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary experimental tool for elucidating solution-state conformation.
Objective: To determine the ring puckering and substituent orientation (axial/equatorial) of a monosubstituted cyclobutane.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
1D ¹H NMR Acquisition:
-
Acquire a standard high-resolution ¹H NMR spectrum.
-
Causality: This initial spectrum provides chemical shifts, which are sensitive to the electronic environment and spatial position of each proton.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Acquire a COSY spectrum to establish proton-proton scalar coupling networks (i.e., which protons are on adjacent carbons).
-
Causality: This is essential for unambiguously assigning all proton signals in the complex, overlapping regions of the spectrum.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
-
Acquire a NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms).
-
Causality: This experiment detects through-space interactions. A strong NOE between protons indicates they are close in space (< 5 Å), which is critical for distinguishing between axial and equatorial positions and confirming the ring's pucker. For example, a 1,3-diaxial interaction will produce a characteristic NOE cross-peak.[9]
-
-
Data Analysis:
-
Assign Signals: Use the COSY spectrum to assign all proton resonances.
-
Measure Coupling Constants (J-values): Extract proton-proton coupling constants from the 1D spectrum. The magnitude of vicinal (³JHH) couplings is dependent on the dihedral angle, providing information about the ring geometry.
-
Analyze NOEs: Identify key NOE cross-peaks. The presence or absence of specific NOEs provides definitive proof of substituent orientation.
-
Computational Workflow: Density Functional Theory (DFT)
Computational chemistry complements experimental data by providing a detailed picture of the potential energy landscape.
Caption: Computational workflow for cyclobutane analysis.
Conclusion and Future Outlook
The cyclobutane ring is far more than a simple four-carbon cycloalkane; it is a sophisticated molecular scaffold that offers a unique level of conformational constraint. Its puckered geometry provides a rigid framework for the precise three-dimensional positioning of chemical functionality, a feature that is invaluable in modern drug design. By serving as a conformation-locking element and a versatile bioisostere, the cyclobutane motif enables chemists to enhance molecular properties, from binding potency and selectivity to metabolic stability.[8] Although historically underutilized due to synthetic challenges, the development of novel synthetic methodologies is making cyclobutane-containing building blocks more accessible.[7][12] As our ability to synthesize and analyze these structures improves, the cyclobutane ring is poised to become an even more prominent and powerful tool in the arsenal of researchers dedicated to creating the next generation of innovative medicines.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
Salis, A., & Campanile, S. (2009). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 113(44), 12246-12254. [Link]
-
Mambrini, F., et al. (2022). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
-
Salis, A., & Campanile, S. (2009). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 113(44), 12246–12254. [Link]
-
Ugliengo, P., et al. (2018). Conformational analysis of cycloalkanes. ResearchGate. [Link]
-
Mazhar, M. (2020). What is the most stable conformer for cyclobutane? Quora. [Link]
-
Petrovic, G., & Petrovic, D. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
-
OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Organic Chemistry. [Link]
-
Fiveable. (n.d.). Puckered Conformation Definition. Retrieved from [Link]
-
NPTEL. (2017). Conformation of Cyclobutane and Cyclopentane. YouTube. [Link]
-
Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]
-
Wikipedia. (n.d.). Cyclobutane. Retrieved from [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2326–2343. [Link]
-
Al-Harrasi, A., & Hussain, J. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]
-
Manatt, S. L., & Elleman, D. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society, 84(8), 1305–1307. [Link]
-
ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally...[Link]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1622–1630. [Link]
-
Abraham, R. J., & Monasterios, C. J. (2004). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 42(7), 641-649. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154. [Link]
-
Wang, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
-
Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes...[Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
Li, D., et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts, 18(04), 0368. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Cyclobutane synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethynyl-1,1-dimethoxycyclobutane
Hazard Assessment and Characterization: A Structurally-Informed Approach
The primary principle of safe disposal is a thorough understanding of the chemical's potential hazards. In the absence of specific toxicological and physical hazard data, we must infer the risk profile by dissecting the molecule's structure.
-
Ethynyl Group (-C≡CH): The terminal alkyne is a key feature. While not inherently explosive in this context, terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). More commonly, ethynyl compounds are categorized as flammable.[1][2]
-
Cyclobutane Ring: Four-membered rings possess significant ring strain, making them more reactive than their acyclic or larger-ring counterparts under certain conditions, such as thermolysis or in the presence of catalysts.[3] While generally stable at room temperature, this inherent strain contributes to the molecule's overall energy content and potential reactivity.[3] Structurally similar compounds like ethynylcyclobutane are classified as highly flammable liquids.[2]
-
1,1-Dimethoxy Group (Ketal): This functional group is an acetal, or more specifically, a ketal. It is generally stable under neutral and basic conditions but can undergo hydrolysis back to the parent ketone and methanol under acidic conditions. This reactivity is critical for waste segregation; mixing this compound with acidic waste is strongly discouraged.
Based on this structural analysis, the following hazard profile can be inferred:
| Hazard Category | Inferred Risk & Rationale | Primary References |
| Flammability | High. The presence of the ethynyl group and the hydrocarbon cyclobutane structure suggests the compound is flammable, likely a Class 3 Flammable Liquid. | [2][4][5] |
| Reactivity | Moderate. Potential to form explosive acetylides with certain metals. Reactive with strong oxidizing agents. Unstable in acidic conditions. | [3][6] |
| Toxicity/Irritation | Assumed Harmful/Irritant. Many organic solvents and reagents cause skin and eye irritation.[1][7] Prudent practice dictates treating it as potentially harmful if swallowed, inhaled, or in contact with skin. | [1][8] |
| Environmental Hazard | Assumed Toxic to Aquatic Life. Many specialized organic chemicals exhibit aquatic toxicity. Disposal into drains or the environment is prohibited.[9] | [9][10] |
Essential Safety: Personal Protective Equipment (PPE) & Engineering Controls
Given the inferred hazards, a stringent safety protocol is non-negotiable. All handling and disposal operations must be conducted with the following protective measures in place.
| Control Type | Specification & Justification | Supporting Sources |
| Engineering Control | Chemical Fume Hood. To prevent inhalation of potentially harmful vapors and contain any accidental splashes or releases. | [1][11] |
| Eye Protection | Safety Goggles with Side-Shields. Conforming to NIOSH (US) or EN 166 (EU) standards to protect against splashes. | [8][12] |
| Hand Protection | Nitrile Gloves. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. | [12] |
| Body Protection | Chemically Resistant Lab Coat. To protect skin and personal clothing from contamination. | [11] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-ethynyl-1,1-dimethoxycyclobutane is a multi-step process that hinges on meticulous segregation and clear communication through labeling.
Waste Stream Identification and Segregation
Proper segregation is the most critical step to prevent dangerous reactions within a waste container.[10]
-
Designate a Waste Stream: This compound must be disposed of as Non-Halogenated Organic Waste .
-
Avoid Co-Mingling: DO NOT mix this waste with the following:
-
Bases: To avoid potential reactions with the terminal alkyne.
-
Oxidizing Agents: To prevent a potentially violent exothermic reaction.[13]
-
Aqueous Waste: To maintain a pure organic waste stream.[14]
-
Halogenated Solvents: Separate collection of halogenated and non-halogenated waste is standard, cost-effective, and environmentally prudent practice.[15]
-
Heavy Metal Waste: To prevent the potential formation of explosive metal acetylides.[6]
Containerization and Labeling
-
Select an Appropriate Container:
-
Label the Container:
-
Attach a completed Hazardous Waste Tag from your institution's Environmental Health & Safety (EHS) department before adding any waste.[6]
-
List all constituents by their full chemical name (no abbreviations) and their approximate percentages. For example:
-
This compound (~10%)
-
Acetone (as a rinsing solvent) (~90%)
-
-
Keep the container closed at all times, except when adding waste.[10]
-
Disposal Procedure
For Unused/Neat Chemical and Contaminated Solutions:
-
Work in a Fume Hood: Don all required PPE as specified in Section 2.
-
Transfer Waste: Carefully pour the liquid waste into the designated, pre-labeled Non-Halogenated Organic Waste container using a funnel.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[16]
-
Secure the Cap: Tightly seal the container cap immediately after adding waste.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[4]
For Contaminated Solid Waste (Gloves, Wipes, Silica Gel):
-
Segregate: Collect solid waste contaminated with this compound separately from general trash.
-
Contain: Place these materials in a sturdy, clear plastic bag.[6]
-
Seal and Label: Seal the bag and affix a completed Hazardous Waste Tag.
-
Store: Place the sealed bag in a designated solid hazardous waste collection drum.
Disposal Process Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethynylcyclobutane | C6H8 | CID 142749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. esschemco.com [esschemco.com]
- 13. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Navigating the Safe Handling of 3-Ethynyl-1,1-dimethoxycyclobutane: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With innovation comes the critical responsibility of ensuring the safety of the researchers and scientists who are at the forefront of these discoveries. This guide provides essential safety and logistical information for handling 3-Ethynyl-1,1-dimethoxycyclobutane, a compound with potential applications in organic synthesis. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep understanding in your laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. The following recommendations are based on the known hazards of its primary functional groups: a terminal alkyne and a dimethoxycyclobutane moiety, and by referencing safety data for structurally analogous compounds.
Hazard Analysis: Understanding the Risks
The potential hazards of this compound are extrapolated from its chemical structure. The terminal ethynyl group (-C≡CH) can be a source of reactivity, particularly with certain metals, and may pose a flammability risk. The cyclobutane ring, while less strained than cyclopropane, still possesses ring strain that can influence reactivity. The dimethoxy acetal group is generally stable but can be hydrolyzed under acidic conditions.
Based on analogous compounds such as 1-Ethynyl-1-cyclohexanol, we can anticipate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2]
-
Flammability: The presence of the ethynyl group and the organic nature of the molecule suggest it may be a flammable liquid.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling chemicals of unknown or extrapolated toxicity. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (small quantities in a fume hood) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | Not generally required if handled in a certified chemical fume hood |
| Reaction Setup and Workup (in a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Recommended if there is a potential for aerosol generation |
| Large-Scale Operations (>10g) | Face shield over chemical splash goggles | Neoprene or butyl rubber gloves | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator with organic vapor cartridges |
| Spill Cleanup | Face shield over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or SCBA for large spills |
Decision-Making Flowchart for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
